molecular formula C6H5BrN2O B1375918 6-Amino-5-bromonicotinaldehyde CAS No. 1027785-21-2

6-Amino-5-bromonicotinaldehyde

Cat. No.: B1375918
CAS No.: 1027785-21-2
M. Wt: 201.02 g/mol
InChI Key: NFRTVYCEXUQVGQ-UHFFFAOYSA-N
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Description

6-Amino-5-bromonicotinaldehyde (CAS 1027785-21-2) is a multifunctional pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an aldehyde group, a bromine substituent, and an amino group on its pyridine ring, which provide distinct sites for selective chemical reactions and further functionalization . The compound is recommended for use as a key intermediate in the development of nicotinamide-based pharmaceuticals and kinase inhibitors . Its reactive functional groups make it particularly useful for constructing complex heterocyclic compounds commonly found in bioactive molecules and agrochemicals. Furthermore, the aldehyde group allows for conjugation with other molecular frameworks, enabling its application in the preparation of specialized compounds such as fluorescent probes and dyes . Handling and storage recommendations include storing the material sealed in a dry environment at 2-8°C and under an inert gas atmosphere to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRTVYCEXUQVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856703
Record name 6-Amino-5-bromopyridine-3-carbaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027785-21-2
Record name 6-Amino-5-bromo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-bromopyridine-3-carbaldehyde
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Foundational & Exploratory

6-Amino-5-bromonicotinaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-bromonicotinaldehyde: A Core Scaffold for Modern Medicinal Chemistry

Introduction

6-Amino-5-bromonicotinaldehyde has emerged as a pivotal heterocyclic building block for researchers and scientists in the field of drug development. Its unique trifunctional architecture, featuring a pyridine core, a reactive aldehyde, a nucleophilic amino group, and a strategically placed bromine atom, offers a versatile platform for the synthesis of complex molecular entities. The bromine atom, in particular, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space essential for lead optimization in drug discovery pipelines.[1] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for its strategic deployment in research and development.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is foundational to scientific integrity. 6-Amino-5-bromonicotinaldehyde is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.

PropertyValueSource
CAS Number 1027785-21-2[2]
Molecular Formula C₆H₅BrN₂O[2][3]
Molecular Weight 201.02 g/mol [2][3]
SMILES O=CC1=CN=C(N)C(Br)=C1[2]
Purity Typically ≥95%[3]
Storage 2-8°C, Inert atmosphere, Keep in dark place[2]

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

PropertyValueSource
Appearance Light yellow to brown powder or crystal
Melting Point Not precisely defined in search results; related compounds like 6-bromonicotinaldehyde sublimes at ~245 °C[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from typical reactivity
Hydrogen Bond Donor Count 1 (from the amino group)Inferred from structure
Hydrogen Bond Acceptor Count 3 (from the aldehyde oxygen and two nitrogen atoms)Inferred from structure
Topological Polar Surface Area 57.8 ŲInferred from structure

Safety and Handling

As a reactive chemical intermediate, 6-Amino-5-bromonicotinaldehyde must be handled with appropriate safety precautions in a laboratory setting. The following GHS hazard information has been compiled from multiple supplier safety data sheets.

Hazard CategoryGHS CodeDescriptionSource
Acute Toxicity (Oral, Inhaled) H302 + H332Harmful if swallowed or if inhaled.[2][5]
Skin Corrosion/Irritation H315Causes skin irritation.[2][5]
Serious Eye Damage/Irritation H318Causes serious eye damage.[5]
Skin Sensitisation H317May cause an allergic skin reaction.[5]
Aquatic Toxicity H410Very toxic to aquatic life with long lasting effects.[5]

Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]

  • P273: Avoid release to the environment.[5]

  • P280: Wear protective gloves, eye protection, and face protection.[5]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

Synthesis and Reaction Chemistry

The synthesis of 6-Amino-5-bromonicotinaldehyde is not widely detailed in the provided literature. However, a logical and established synthetic route can be proposed based on common organic transformations utilized for analogous structures, such as the synthesis of 2-Amino-5-bromobenzaldehyde from 2-amino-5-bromobenzoic acid.[6] The key steps typically involve the reduction of a carboxylic acid to an alcohol, followed by a selective oxidation.

Proposed Synthetic Workflow

The following workflow outlines a plausible, high-yield pathway starting from the commercially available 6-Amino-5-bromonicotinic acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 6-Amino-5-bromonicotinic acid B (6-Amino-5-bromopyridin-3-yl)methanol A->B  BH₃·THF or LiAlH₄  THF, 0°C to RT C 6-Amino-5-bromonicotinaldehyde (Target Compound) B->C  MnO₂ or PCC  DCM, RT

Caption: Proposed synthesis of 6-Amino-5-bromonicotinaldehyde.

Exemplary Protocol: Oxidation of (6-Amino-5-bromopyridin-3-yl)methanol

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes, such as the synthesis of 2-Amino-5-bromobenzaldehyde.[6] The choice of a mild oxidizing agent like manganese dioxide (MnO₂) is crucial to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the sensitive amino group.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add (6-Amino-5-bromopyridin-3-yl)methanol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, approx. 5-10 eq) portion-wise to the stirred solution at room temperature. The large excess is necessary due to the heterogeneous nature of the reaction and the varied activity of MnO₂.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 6-Amino-5-bromonicotinaldehyde.

Applications in Drug Discovery: A Versatile Scaffold

The true value of 6-Amino-5-bromonicotinaldehyde lies in its utility as a versatile scaffold for constructing libraries of bioactive molecules.[1] The aldehyde and bromine functionalities provide orthogonal handles for derivatization.

The Aldehyde: A Gateway to Diverse Functionalities

The aldehyde group is a classic electrophilic center, readily participating in several cornerstone reactions of medicinal chemistry:

  • Reductive Amination: Forms secondary or tertiary amines, a common strategy to introduce diversity and modulate physicochemical properties.

  • Wittig Reaction: Creates carbon-carbon double bonds, allowing for chain elongation and the introduction of various substituents.

  • Condensation Reactions: Reacts with active methylene compounds or amines to form more complex heterocyclic systems (e.g., Schiff bases).

The Bromine: A Handle for Cross-Coupling

The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerhouse in modern drug discovery, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures, which are privileged motifs in many kinase inhibitors and other targeted therapies.[1]

G A 6-Amino-5-bromonicotinaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Amino-5-(aryl/heteroaryl)nicotinaldehyde (Biaryl Product) C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling using 6-Amino-5-bromonicotinaldehyde.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol describes the coupling of 6-Amino-5-bromonicotinaldehyde with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical and often requires optimization for specific substrates.

  • Inert Atmosphere: To a reaction vessel, add 6-Amino-5-bromonicotinaldehyde (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.10 eq) under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde derivative.[1]

Conclusion

6-Amino-5-bromonicotinaldehyde is a high-value, strategic intermediate for drug discovery and development. Its trifunctional nature provides medicinal chemists with a robust and flexible platform for synthesizing diverse compound libraries. The capacity for selective, high-yield transformations, particularly modern cross-coupling reactions, solidifies its role as a cornerstone building block for generating novel and complex molecular architectures aimed at a wide range of therapeutic targets. Proper understanding of its reactivity, handling requirements, and synthetic utility is paramount for its effective application in the laboratory.

References

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Sources

physicochemical characteristics of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Amino-5-bromonicotinaldehyde

Foreword: Navigating the Frontier of Novel Pyridine Derivatives

In the landscape of drug discovery and materials science, substituted pyridine scaffolds are of paramount importance, serving as foundational structures for a myriad of biologically active agents and functional materials. 6-Amino-5-bromonicotinaldehyde represents a compelling, yet sparsely documented, molecule within this class. Its unique trifunctional substitution—an electron-donating amino group, an electron-withdrawing aldehyde, and a halogen—creates a complex electronic and steric profile ripe for exploration.

This guide addresses the current scarcity of empirical data for 6-Amino-5-bromonicotinaldehyde. It is structured not as a repository of known values, but as a predictive and methodological framework for the research scientist. We will first deduce its probable physicochemical characteristics based on established chemical principles and data from analogous structures. Subsequently, we will provide a comprehensive suite of definitive, field-proven experimental protocols required to rigorously characterize this compound. This document is designed to serve as a practical roadmap for researchers embarking on the synthesis and application of this and other novel chemical entities.

Molecular Profile: Structure and Predicted Electronic Effects

The functionality of 6-Amino-5-bromonicotinaldehyde is dictated by the interplay of its three substituents on the pyridine ring. Understanding their individual and collective electronic influence is the cornerstone of predicting its chemical behavior.

  • Amino Group (-NH₂): Positioned at C6, this is a strong activating, electron-donating group (EDG) via resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Bromo Group (-Br): Located at C5, bromine is an electronegative atom that withdraws electron density via induction. However, it can also donate electron density through resonance. Overall, it is considered a weak deactivating group.

  • Aldehyde Group (-CHO): Situated at C3, the formyl group is a potent electron-withdrawing group (EWG) through both induction and resonance, significantly decreasing the electron density of the ring.

This unique electronic push-pull system is expected to profoundly influence the molecule's reactivity, spectroscopic signature, and intermolecular interactions.

Predicted Physicochemical Characteristics

Based on its structure and by analogy to related compounds, we can forecast the key physicochemical properties of 6-Amino-5-bromonicotinaldehyde. The following table contrasts these predictions with the known data for the structural analog, 6-Bromonicotinaldehyde.

PropertyPredicted Value/Behavior for 6-Amino-5-bromonicotinaldehydeRationale & Comparative InsightKnown Data for 6-Bromonicotinaldehyde
Molecular Weight 217.04 g/mol N/A186.01 g/mol [1]
Appearance Pale yellow to brown solidAromatic amines and aldehydes are often colored crystalline solids.Off-white to light yellow solid[1]
Melting Point Significantly > 110 °CThe primary amine group introduces strong intermolecular hydrogen bonding capabilities, which are absent in the bromo-analog. This requires substantially more energy to disrupt the crystal lattice.104-110 °C[2]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate).The amino and aldehyde groups can act as hydrogen bond donors/acceptors, imparting polarity. This should enhance solubility in polar solvents compared to the bromo-analog. The overall structure remains largely organic, limiting water solubility.Soluble in dichloromethane, ether, ethyl acetate, and methanol[2].
pKa (Acidity/Basicity) Two pKa values expected. pKa₁ ≈ 3-4 (for the pyridinium ion); pKa₂ ≈ 1-2 (for the anilinium-type ion).The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing aldehyde. The exocyclic amino group is also basic, but its basicity is significantly lowered by the electron-withdrawing effects of the ring nitrogen and the aldehyde. Definitive determination is required.Predicted pKa: -1.01[2].

Definitive Experimental Characterization Workflow

The following section details the essential experimental protocols to validate the predicted properties and establish a comprehensive physicochemical profile for 6-Amino-5-bromonicotinaldehyde.

G Figure 1: Comprehensive Characterization Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Quantitative Properties Solubility Solubility Profiling (Polar & Nonpolar Solvents) MeltingPoint Melting Point Determination (Purity Check) Solubility->MeltingPoint FTIR FTIR Spectroscopy (Functional Groups) MeltingPoint->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS UV_Vis UV-Vis Spectroscopy (Electronic Transitions, λmax) MS->UV_Vis pKa_Det pKa Determination (Acid-Base Properties) UV_Vis->pKa_Det Final_Report Final Physicochemical Profile pKa_Det->Final_Report Data Consolidation Sample Pristine Sample of 6-Amino-5-bromonicotinaldehyde Sample->Solubility G Figure 2: Melting Point Determination Workflow A Pack Capillary Tube (2-3 mm) B Perform Fast Ramp (~15°C/min) A->B C Determine Approximate MP B->C D Prepare New Sample C->D E Heat to MP - 20°C D->E F Perform Slow Ramp (1-2°C/min) E->F G Record T_onset and T_completion F->G H Repeat 2x for Consistency G->H I Report Melting Range H->I

Caption: Standard operating procedure for accurate melting point measurement.

Spectroscopic Characterization Protocols

Causality: FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. [3] Methodology (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. [4]4. Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3450-3300 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching) confirming the primary amine (-NH₂).

  • ~3080-3010 cm⁻¹: Aromatic C-H stretching.

  • ~2850 & ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet), a key diagnostic peak. [5]* ~1710-1685 cm⁻¹: Strong C=O stretching of the aromatic aldehyde. Conjugation with the ring lowers this frequency from the typical aliphatic aldehyde range. [6]* ~1620-1580 cm⁻¹: N-H bending (scissoring) and C=C ring stretching.

  • ~1300-1000 cm⁻¹: C-N stretching and C-Br stretching region.

Causality: NMR provides the definitive atomic-level structure of a molecule in solution by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It reveals the chemical environment, connectivity, and stereochemistry of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for polar compounds and will allow for observation of the N-H protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Resonances:

      • δ 9.5-10.5 ppm: A singlet corresponding to the highly deshielded aldehyde proton (-CHO). [5] * δ 7.0-8.5 ppm: Two distinct signals in the aromatic region for the two pyridine ring protons. Their specific shifts and coupling patterns (likely doublets) will be diagnostic of their positions relative to the substituents.

      • δ 5.0-7.0 ppm (in DMSO-d₆): A broad singlet corresponding to the two amine protons (-NH₂). The chemical shift can vary with concentration and temperature.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances:

      • δ 185-195 ppm: Aldehyde carbonyl carbon.

      • δ 110-160 ppm: Six distinct signals for the six unique carbons of the substituted pyridine ring. Carbons attached to nitrogen, bromine, and the amino group will have characteristic shifts. [7]

Causality: This technique measures the electronic transitions within a molecule, specifically the π → π* and n → π* transitions of conjugated systems and chromophores. [8]The position of maximum absorbance (λ_max) and the molar absorptivity are characteristic of the molecule's electronic structure.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg/10 mL).

  • Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Spectral Scan: Scan the sample from ~200 nm to 500 nm to identify all absorbance maxima (λ_max).

  • Interpretation: The substituted pyridine ring constitutes a conjugated system. The presence of both a strong EDG (-NH₂) and a strong EWG (-CHO) is expected to create significant charge-transfer character, resulting in a λ_max at a longer wavelength (a bathochromic shift) compared to simpler pyridine derivatives. [9]

Protocol for pKa Determination

Causality: The pKa value quantifies the acidity or basicity of a functional group, which is critical for predicting a molecule's ionization state at a given pH. This governs its solubility, membrane permeability, and receptor-binding interactions in biological systems. [10]Potentiometric titration is a robust and direct method for this determination. [11] Methodology (Potentiometric Titration):

  • Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in deionized water or a water/co-solvent mixture if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration: Add small, precise aliquots of the HCl titrant to the sample solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the flattest region of the buffer zone) on the titration curve. The inflection point of the curve represents the equivalence point.

  • Validation: Perform the titration in triplicate to ensure reproducibility.

Conclusion

While 6-Amino-5-bromonicotinaldehyde remains a compound with limited published data, its structure allows for a robust, principles-based prediction of its core physicochemical properties. We anticipate it to be a polar, high-melting solid with distinct acidic and basic centers. This guide provides the necessary theoretical foundation and, more importantly, a validated, step-by-step experimental framework for its complete and accurate characterization. The successful execution of these protocols will replace prediction with empirical fact, enabling the confident application of this promising molecule in research and development.

References

  • PubChem. 5-Bromoquinoxalin-6-amine. [Link]

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  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • T.A. University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Alberta. Melting point determination. [Link]

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  • SemOpenAlex. Estimation of pKa Using Semiempirical Molecular Orbital Methods. [Link]

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  • Modgraph. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • CU Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

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  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • PharmaCompass. 6-Bromonicotinaldehyde. [Link]

  • JP-Archive. Melting Point Determination / General Tests. [Link]

  • Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

  • ResearchGate. UV/vis spectra of PPy and its derivatives. [Link]

  • PubMed. Accurate pKa determination for a heterogeneous group of organic molecules. [Link]

  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

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  • PureSynth. 6-Amino-5-Bromoquinoxaline 98.0%(GC). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 6-Amino-5-bromonicotinaldehyde, a key building block in pharmaceutical and agrochemical research. The document details two primary synthetic routes starting from commercially available precursors, 6-chloronicotinaldehyde and 6-hydroxynicotinaldehyde. Each pathway is elucidated with step-by-step experimental protocols, mechanistic insights, and visual representations of the chemical transformations. The guide emphasizes the critical parameters influencing reaction outcomes, including reagent selection, reaction conditions, and purification strategies, to ensure reproducibility and high yields. All claims are supported by citations from peer-reviewed literature, and a complete list of references is provided for further investigation.

Introduction

6-Amino-5-bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents.

This guide will explore the most common and efficient synthetic strategies for obtaining 6-Amino-5-bromonicotinaldehyde, focusing on the chemical principles and practical considerations essential for successful synthesis in a laboratory setting.

Synthetic Pathways

Two principal synthetic routes have been established for the synthesis of 6-Amino-5-bromonicotinaldehyde, primarily differing in the choice of the starting material. Both pathways converge on the key intermediate, 6-aminonicotinaldehyde, which is subsequently brominated to yield the final product.

Pathway A: Synthesis from 6-Chloronicotinaldehyde

This is the more prevalent and often higher-yielding pathway, commencing with the readily available 6-chloronicotinaldehyde. The synthesis involves two key transformations: amination of the chloropyridine ring and subsequent regioselective bromination.

The conversion of 6-chloronicotinaldehyde to 6-aminonicotinaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, the chlorine atom at the 6-position is susceptible to displacement by an amino group. While direct amination with ammonia is possible, modern synthetic methods often employ more sophisticated techniques like the Buchwald-Hartwig amination for improved yields and milder reaction conditions.[1][2][3]

Experimental Protocol: Synthesis of 6-Aminonicotinaldehyde

  • Materials:

    • 6-Chloronicotinaldehyde

    • Ammonia (0.5 M solution in 1,4-dioxane)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloronicotinaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene to the flask, followed by the ammonia solution in 1,4-dioxane (2.0 eq).

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-aminonicotinaldehyde as a solid.[4][5][6]

Mechanism of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 6-chloronicotinaldehyde to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (ammonia) coordinates to the palladium center, and a base (sodium tert-butoxide) removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the product, 6-aminonicotinaldehyde.

Visualization of Pathway A, Step 1:

Buchwald-Hartwig_Amination Start 6-Chloronicotinaldehyde Intermediate2 Oxidative Addition Complex Start->Intermediate2 Pd(0) Intermediate1 Pd(0) Catalyst Intermediate1->Intermediate2 Intermediate3 Amine Coordination Intermediate2->Intermediate3 + NH3 Intermediate4 Palladium-Amido Complex Intermediate3->Intermediate4 - H+ (Base) Product 6-Aminonicotinaldehyde Intermediate4->Product Reductive Elimination Product->Intermediate1 Regenerates Catalyst Reagents Ammonia, NaOtBu Electrophilic_Bromination Start 6-Aminonicotinaldehyde Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Br+ Product 6-Amino-5-bromonicotinaldehyde Intermediate->Product - H+ Reagents NBS

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 6-Amino-5-bromonicotinaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint

6-Amino-5-bromonicotinaldehyde is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with three distinct functional groups: an amino group (-NH₂) at position 6, a bromine atom (-Br) at position 5, and a formyl (aldehyde, -CHO) group at position 3. The precise arrangement of these groups dictates the molecule's electronic properties and reactivity. Spectroscopic analysis is indispensable for confirming this structure, ensuring purity, and providing a foundation for understanding its chemical behavior. This guide will deconstruct the expected spectroscopic signatures to provide a clear and validated molecular profile.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 6-Amino-5-bromonicotinaldehyde are systematically labeled. This convention will be used throughout the guide to assign specific signals to their corresponding nuclei.

Caption: Labeled structure of 6-Amino-5-bromonicotinaldehyde.

¹H NMR Spectroscopy: Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and integration (number of protons) allows for the unambiguous assignment of each proton.

Predicted Chemical Shifts and Rationale

The pyridine ring contains two aromatic protons (H2 and H4), an aldehyde proton (H7), and two amine protons (NH₂).

  • Aldehyde Proton (H7): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5 - 10.5 ppm .

  • Aromatic Protons (H2, H4):

    • H2: This proton is ortho to the ring nitrogen and meta to the electron-withdrawing aldehyde group. The nitrogen atom's deshielding effect is dominant, placing this signal downfield. It is expected around δ 8.0 - 8.5 ppm . It will appear as a doublet, coupled to H4.

    • H4: This proton is para to the ring nitrogen and ortho to both the aldehyde and bromine substituents. The combined electron-withdrawing effects of these groups will also cause significant deshielding. This signal is predicted to be in a similar region to H2, around δ 8.0 - 8.5 ppm . It will also appear as a doublet from coupling to H2. The relative positions of H2 and H4 can be confirmed with 2D NMR techniques.

  • Amine Protons (NH₂): The amino group protons are attached to nitrogen and their chemical shift is highly variable. It depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[1] In a non-protic solvent like DMSO-d₆, which slows proton exchange, these protons are expected to appear as a broad singlet in the range of δ 6.0 - 7.5 ppm .[2] In CDCl₃, the signal might be broader and further upfield.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H7 (-CHO)9.5 - 10.5Singlet (s)1HDeshielded by adjacent C=O group.
H28.0 - 8.5Doublet (d)1HDeshielded by ring nitrogen and -CHO group.[3][4]
H48.0 - 8.5Doublet (d)1HDeshielded by -CHO and -Br groups.[3][4]
NH₂6.0 - 7.5Broad Singlet (br s)2HLabile protons; shift is solvent-dependent.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 6-Amino-5-bromonicotinaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: Ambient probe temperature (e.g., 298 K).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value. Integrate all signals.[7]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Chemical Shifts and Rationale
  • Aldehyde Carbonyl (C7): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen. Its signal is expected far downfield, typically δ 185 - 195 ppm .[8]

  • Aromatic Carbons (C2-C6): The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.

    • C6 (-NH₂): The amino group is strongly electron-donating, causing a significant upfield (shielding) effect on the carbon it's attached to. This signal is expected around δ 155 - 165 ppm .

    • C2 & C4: These carbons are deshielded by the ring nitrogen and are expected in the region of δ 140 - 155 ppm .

    • C3 (-CHO): The aldehyde group is electron-withdrawing, but the direct attachment of the carbonyl carbon means the effect on C3 is complex. It is expected in the aromatic region, likely around δ 120 - 135 ppm .

    • C5 (-Br): The C-Br bond induces a moderate downfield shift, but this carbon is also shielded by the adjacent amino group. This leads to a predicted shift in the δ 105 - 115 ppm range.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 (-CHO)185 - 195Highly deshielded carbonyl carbon.[8]
C6155 - 165Shielded by electron-donating -NH₂ group.
C2140 - 155Deshielded by ring nitrogen.[9][10][11]
C4140 - 155Deshielded by ring nitrogen.[9][10][11]
C3120 - 135Influenced by attached -CHO group.
C5105 - 115Influenced by -Br and adjacent -NH₂.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.[12]

  • Sample Preparation: Use a more concentrated sample if possible (20-50 mg in 0.7 mL of solvent).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Vibrational Frequencies
  • N-H Stretch (Amine): The primary amine (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹ . One band corresponds to the symmetric stretch and the other to the asymmetric stretch.[13]

  • C=O Stretch (Aldehyde): The aldehyde carbonyl group will produce a very strong, sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected at a slightly lower frequency than a simple aliphatic aldehyde, typically in the range of 1680-1700 cm⁻¹ .[13][14]

  • C-H Stretch (Aldehyde): Aldehydes show a characteristic C-H stretch, often appearing as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of these, particularly the lower frequency band, is a strong indicator of an aldehyde.[15]

  • C=C and C=N Stretch (Aromatic Ring): The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

  • C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹ .

Summary of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300-3500N-H StretchPrimary AmineMedium (two bands)
~2820, ~2720C-H StretchAldehydeWeak to Medium
1680-1700C=O StretchAromatic AldehydeStrong, Sharp
1400-1600C=C, C=N StretchAromatic RingMedium to Strong
500-650C-Br StretchAryl HalideMedium to Weak
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method for solid samples.[16][17][18]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[19] Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the powdered 6-Amino-5-bromonicotinaldehyde sample onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm, even contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[20]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[21][22][23][24][25]

Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[26][27] This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 1:1.[28][29][30]

  • Molecular Formula: C₆H₅BrN₂O

  • Molecular Weight (using most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O): 215.96 g/mol

  • Expected Molecular Ion Peaks:

    • [M]⁺: m/z ≈ 216 (containing ⁷⁹Br)

    • [M+2]⁺: m/z ≈ 218 (containing ⁸¹Br)

    • Intensity Ratio: ~1:1

Key Fragmentation Pathways

Under ionization, the molecular ion can fragment in predictable ways.[31][32]

  • Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the formyl group, leading to a brominated aminopyridine radical cation.

    • [M - CO]⁺: m/z 188 and 190.

  • Loss of Br: Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da).

    • [M - Br]⁺: m/z 137.

  • Loss of HCN: Pyridine rings can fragment via the loss of hydrogen cyanide (27 Da).

Fragmentation M [M]⁺˙ m/z 216/218 M_minus_CO [M - CO]⁺˙ m/z 188/190 M->M_minus_CO - CO (28 Da) M_minus_Br [M - Br]⁺ m/z 137 M->M_minus_Br - Br˙ (79/81 Da) M_minus_CHO [M - CHO]⁺ m/z 187/189 M->M_minus_CHO - CHO˙ (29 Da)

Caption: Plausible ESI-MS fragmentation pathways for 6-Amino-5-bromonicotinaldehyde.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate an electrospray. Use a heated drying gas (e.g., nitrogen) to desolvate the charged droplets.

  • Mass Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., quadrupole, ion trap, or TOF) in positive ion mode.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 6-Amino-5-bromonicotinaldehyde:

  • MS confirms the molecular weight (216/218 g/mol ) and the presence of one bromine atom via the M/M+2 isotopic pattern.

  • IR confirms the presence of the key functional groups: a primary amine (N-H stretches), an aromatic aldehyde (C=O and C-H stretches), and the aryl-Br bond.

  • ¹³C NMR identifies all six unique carbon environments, including the characteristic downfield aldehyde carbonyl carbon.

  • ¹H NMR provides the final, detailed piece of the puzzle, confirming the number and connectivity of all protons, including the two distinct aromatic protons, the aldehyde proton, and the amine protons.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure of 6-Amino-5-bromonicotinaldehyde, ensuring its identity and purity for downstream applications in research and development.

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The Emerging Potential of 6-Amino-5-bromonicotinaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and tunable reactivity is perpetual. 6-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, emerges as a compound of significant interest. Its unique trifunctional architecture—an electron-rich aromatic amine, a versatile bromine handle for cross-coupling reactions, and a reactive aldehyde for derivatization—positions it as a powerful building block for the synthesis of a new generation of therapeutic agents. This guide provides an in-depth exploration of the untapped potential of 6-Amino-5-bromonicotinaldehyde, offering researchers, scientists, and drug development professionals a technical resource to leverage its capabilities in the design and synthesis of innovative pharmaceuticals. While direct literature on this specific molecule is nascent, this document will extrapolate from the well-established chemistry of its close structural analogs to provide a robust framework for its application.

Physicochemical Properties and Structural Attributes

6-Amino-5-bromonicotinaldehyde is a solid at room temperature with the molecular formula C₆H₅BrN₂O and a molecular weight of approximately 201.02 g/mol .[1][2]

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O[1][2]
Molecular Weight201.02 g/mol [1][2]
AppearanceSolidGeneral Chemical Knowledge
SMILESO=Cc1cncc(N)c1Br[2]

The strategic placement of the amino, bromo, and aldehyde functionalities on the pyridine ring dictates its chemical behavior and potential applications. The amino group acts as an activating group, influencing the electron density of the pyridine ring. The bromine atom at the 5-position serves as a key functional group for introducing molecular complexity through various cross-coupling reactions. The aldehyde at the 3-position is a versatile handle for a wide array of chemical transformations, including reductive amination and condensation reactions.

Synthetic Strategies and Chemical Reactivity

While specific, optimized synthetic routes for 6-Amino-5-bromonicotinaldehyde are not extensively published, its synthesis can be conceptually approached through established pyridine chemistry. A plausible route could involve the bromination and subsequent formylation of an appropriately protected aminopyridine precursor.

The true value of 6-Amino-5-bromonicotinaldehyde lies in its reactivity, which allows for the systematic construction of diverse molecular architectures.

The Aldehyde: A Gateway to Diverse Functionalities

The aldehyde group is a cornerstone of its synthetic utility.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with a wide range of primary and secondary amines to form substituted aminomethylpyridines. This is a fundamental transformation in the synthesis of kinase inhibitors, where the resulting secondary or tertiary amine can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • Condensation Reactions: Condensation with active methylene compounds, such as malononitrile or cyanoacetates, can lead to the formation of more complex heterocyclic systems. For instance, the synthesis of azlactones from nicotinaldehyde derivatives has been reported to yield compounds with free radical scavenging and α-glucosidase inhibitory activities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a means to introduce carbon-carbon double bonds, extending the carbon skeleton and allowing for the incorporation of various substituents.

The Bromine Atom: A Handle for Cross-Coupling

The bromine atom on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, a pillar of modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. This is a powerful method for generating biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amino groups.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this reaction, providing a linear scaffold for further functionalization.

The Amino Group: Modulator of Properties and Reaction Site

The amino group can be a site for further derivatization, such as acylation or sulfonylation, to modulate the physicochemical properties of the final compound, including solubility and hydrogen bonding capacity.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar compounds, 6-Amino-5-bromonicotinaldehyde is a promising starting material for the development of several classes of therapeutic agents.

Kinase Inhibitors in Oncology

The pyridine scaffold is a well-established "hinge-binder" in the ATP-binding site of many protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[1] The structural features of 6-Amino-5-bromonicotinaldehyde make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. For instance, the related compound 5-bromonicotinaldehyde is a versatile starting material for the synthesis of various kinase inhibitors.[1]

A hypothetical synthetic workflow for a kinase inhibitor is outlined below:

G start 6-Amino-5-bromonicotinaldehyde reductive_amination Reductive Amination (Primary Amine R1-NH2) start->reductive_amination Step 1 suzuki Suzuki Coupling (R2-B(OH)2) reductive_amination->suzuki Step 2 final_compound Potential Kinase Inhibitor suzuki->final_compound Final Product

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Agents for Neurodegenerative Diseases

Chronic inflammation and oxidative stress are implicated in the pathology of neurodegenerative diseases.[3] Molecules that can modulate inflammatory pathways or possess antioxidant properties are of significant interest. The aminopyridine scaffold is present in compounds with neuroprotective effects. The versatility of 6-Amino-5-bromonicotinaldehyde allows for the synthesis of libraries of compounds that could be screened for activity against targets relevant to neurodegenerative conditions.

Anti-inflammatory Agents

The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Certain 6-amino derivatives have shown anti-inflammatory activity.[4] The ability to generate a diverse library of compounds from 6-Amino-5-bromonicotinaldehyde makes it a valuable tool for discovering new anti-inflammatory leads. For example, analogs of 6-bromohypaphorine have been investigated as anti-inflammatory analgesic agents.[5]

Experimental Protocols: A Practical Guide

The following are generalized, representative protocols for key transformations of 6-Amino-5-bromonicotinaldehyde, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific substrates.

General Protocol for Reductive Amination

This protocol describes the synthesis of a substituted aminomethylpyridine derivative.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 6-Amino-5-bromonicotinaldehyde in the chosen solvent, add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the introduction of an aryl or heteroaryl group at the 5-position.

Materials:

  • 5-Bromo-6-aminomethylpyridine derivative (from 4.1)

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 5-bromo-6-aminomethylpyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G start 6-Amino-5-bromonicotinaldehyde step1 Step 1: Reductive Amination (Formation of C-N bond) start->step1 intermediate Intermediate: 5-Bromo-6-(substituted aminomethyl)pyridine step1->intermediate step2 Step 2: Suzuki Coupling (Formation of C-C bond) intermediate->step2 product Final Product: Highly substituted aminopyridine step2->product

Caption: Two-step synthetic pathway diagram.

Conclusion and Future Directions

6-Amino-5-bromonicotinaldehyde represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse and complex small molecules. The logical application of well-established synthetic methodologies, such as reductive amination and palladium-catalyzed cross-coupling, can unlock its potential for the rapid assembly of compound libraries for screening against a multitude of therapeutic targets. While direct biological data for derivatives of this specific aldehyde are scarce, the extensive literature on analogous aminobromopyridines strongly supports its potential in the development of novel kinase inhibitors, as well as agents for neurodegenerative and inflammatory diseases. This technical guide serves as a foundational resource to inspire and enable researchers to harness the synthetic power of 6-Amino-5-bromonicotinaldehyde in their drug discovery endeavors. The future of this versatile building block is bright, with its full potential waiting to be realized through innovative synthetic design and rigorous biological evaluation.

References

  • Wong, S. C., Sasso, S., Jones, H., & Kaminski, J. J. (1984). Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives. Journal of Medicinal Chemistry, 27(1), 20–27.
  • Lyubchick, A. I., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 21(6), 368.
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A Technical Guide to the Potential Biological Activities of Novel 6-Amino-5-bromonicotinaldehyde Derivatives: A Synthesis of Evidence from Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a core component of nicotinamide and nicotinic acid, represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with broad therapeutic applications.[1] This technical guide delves into the prospective biological activities of a novel, yet-to-be-extensively-studied chemical class: 6-amino-5-bromonicotinaldehyde derivatives . Due to the nascent stage of research on this specific scaffold, this document synthesizes evidence from structurally related and well-documented analogs—including nicotinamides, brominated heterocycles, and 6-aminonicotinamide—to construct a predictive framework for its therapeutic potential. We will explore the rationale behind this specific substitution pattern, propose synthetic strategies, and forecast key biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. This guide provides detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective to guide future research and drug development efforts in this promising area.

The Nicotinamide Scaffold: A Foundation of Therapeutic Versatility

Nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide, are fundamental molecules in biological systems. Beyond their nutritional role, their derivatives have been a cornerstone of drug discovery, demonstrating a vast spectrum of pharmacological activities.[1] The synthetic accessibility of the pyridine ring and its capacity for diverse substitutions have allowed chemists to develop compounds targeting a wide array of biological processes.[2] These include potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities, making this scaffold a subject of intense investigation.[2][3] The exploration of novel substitution patterns, such as that in 6-amino-5-bromonicotinaldehyde, is a logical and promising step in the quest for new therapeutic agents.

Deconstructing the Core: Rationale for the 6-Amino-5-bromonicotinaldehyde Scaffold

The therapeutic potential of this novel scaffold can be inferred by examining the contribution of its distinct functional groups, each of which has established roles in modulating biological activity.

  • The 6-Amino Group: This functional group is a critical feature of 6-aminonicotinamide (6-AN) , a well-known antimetabolite. 6-AN acts as a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[4] By blocking the PPP, 6-AN disrupts cellular energy metabolism and redox balance, making it selectively toxic to cancer cells that heavily rely on this pathway. The presence of the 6-amino group in our target scaffold strongly suggests a potential for similar metabolic targeting mechanisms.

  • The 5-Bromo Group: The introduction of a halogen, particularly bromine, is a classic medicinal chemistry strategy to enhance drug efficacy. Bromine can increase lipophilicity, thereby improving membrane permeability and bioavailability. Furthermore, it can form halogen bonds with biological targets, leading to stronger and more specific interactions. In some contexts, brominated compounds have shown enhanced cytotoxic and anti-inflammatory effects.[3][5]

  • The 3-Aldehyde Group (Nicotinaldehyde): The aldehyde at the 3-position is a versatile chemical handle. It serves as an excellent starting point for synthetic elaboration, allowing for the creation of a large library of derivatives through reactions like Schiff base formation, condensation with active methylene compounds, or reduction and subsequent derivatization. This synthetic flexibility is paramount for structure-activity relationship (SAR) studies and lead optimization.

The combination of these three moieties suggests a synergistic potential for creating a new generation of targeted therapeutic agents with multifaceted mechanisms of action.

Proposed Synthetic Pathways for Novel Derivatives

The aldehyde group of 6-amino-5-bromonicotinaldehyde is the primary site for derivatization. A common and effective method to generate structural diversity is through condensation reactions to form hydrazones or Schiff bases. These reactions are typically high-yielding and can be performed under mild conditions.

G A 6-Amino-5-bromonicotinaldehyde (Starting Material) C Condensation Reaction (e.g., Reflux in Ethanol with a catalytic amount of acid) A->C B Substituted Hydrazine (R-NHNH2) B->C D Novel Hydrazone Derivative C->D  via Hydrazine F Novel Schiff Base Derivative C->F  via Amine E Substituted Amine (R-NH2) E->C

Caption: Proposed synthetic workflow for generating novel derivatives.

Anticipated Biological Activities & Mechanistic Insights

Based on evidence from related compounds, derivatives of 6-amino-5-bromonicotinaldehyde are predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The nicotinamide scaffold is frequently associated with potent anticancer effects, acting through multiple mechanisms.[1][6]

Predicted Mechanism 1: VEGFR-2 Kinase Inhibition Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary regulator of this process. Numerous studies have identified novel nicotinic acid and nicotinamide derivatives as potent inhibitors of VEGFR-2.[7][8] These compounds typically bind to the ATP-binding site of the kinase domain, preventing its phosphorylation and blocking downstream signaling. This leads to an anti-angiogenic effect, starving the tumor of essential nutrients.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Nicotinamide Derivative Inhibitor->VEGFR2 Inhibits ATP Binding AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Angiogenesis Cell Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Predicted Mechanism 2: Pentose Phosphate Pathway (PPP) Inhibition Drawing a direct parallel to 6-aminonicotinamide (6-AN), derivatives from this new scaffold could function as inhibitors of G6PD.[4] Cancer cells often exhibit upregulated PPP activity to produce NADPH (for antioxidant defense and biosynthesis) and ribose-5-phosphate (for nucleotide synthesis). Inhibition of G6PD leads to a cascade of detrimental effects, including reduced NADPH levels, a subsequent increase in reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[4]

G G6P Glucose-6-Phosphate G6PD G6PD Enzyme G6P->G6PD PPP_Product 6-Phosphoglucono- δ-lactone G6PD->PPP_Product NADPH NADPH G6PD->NADPH Produces ROS Increased ROS NADPH->ROS Reduces Inhibitor 6-Amino Derivative Inhibitor->G6PD Inhibits Apoptosis Apoptosis ROS->Apoptosis

Caption: Inhibition of the Pentose Phosphate Pathway by 6-amino analogs.

Table 1: In Vitro Anticancer Activity of Representative Nicotinamide Derivatives

Compound Class Cancer Cell Line Reported IC50 (µM) Mechanism/Target Source
Nicotinic Acid Derivative (5c) HCT-15 (Colon) 0.068 VEGFR-2 Inhibition [7]
Nicotinamide Diamide (4d) NCI-H460 (Lung) 4.07 (µg/mL) Cytotoxicity [6]
Nicotinamide Derivative (10) HepG2 (Liver) 9.8 VEGFR-2 Inhibition [8]
Nicotinamide Derivative (10) HCT-116 (Colon) 15.4 VEGFR-2 Inhibition [8]
Nicotinamide Derivative (6b) B16F10 (Melanoma) 4.66 HDAC3 Inhibition [9]

| Nicotinonitrile Derivative | Caco-2 (Colon) | 24.79 | Cytotoxicity |[10] |

Antimicrobial & Antifungal Activity

Heterocyclic compounds containing nitrogen and halogen atoms are well-established antimicrobial agents.[3] Furan and pyridine derivatives have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[11][12] The mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[11]

  • Antibacterial Potential: Studies on curcuminoid derivatives showed significant growth reduction in E. coli, P. aeruginosa, and S. aureus.[13] Similarly, compounds isolated from Distichochlamys benenica demonstrated antimicrobial abilities.[14]

  • Antifungal Potential: Nicotinamide derivatives containing a 1,3,4-oxadiazole moiety have shown favorable antifungal activities against plant pathogens like Gibberella zeae and Fusarium oxysporum.[12]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Several nicotinamide and related heterocyclic derivatives have been reported to possess significant anti-inflammatory properties.[3][15] The mechanisms often involve the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory cytokines. For instance, certain novel nicotinamide derivatives were shown to significantly reduce levels of TNF-α and IL-6, key mediators of the inflammatory response.[8]

Key Experimental Protocols

To validate the predicted biological activities, a series of robust and self-validating experimental protocols are essential.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 5.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

The 6-amino-5-bromonicotinaldehyde scaffold represents a highly promising, albeit underexplored, area for therapeutic innovation. By synthesizing established knowledge from related nicotinamide, 6-aminopyridine, and brominated heterocyclic structures, we can logically predict a strong potential for potent anticancer, antimicrobial, and anti-inflammatory activities. The proposed mechanisms—including kinase inhibition (VEGFR-2) and metabolic disruption (PPP inhibition)—offer clear and testable hypotheses for future investigation.

The immediate next steps should focus on the synthesis of a focused library of derivatives to establish initial structure-activity relationships. Subsequent research should prioritize in-depth mechanistic studies to validate the predicted targets, followed by preclinical evaluation of the most promising candidates in relevant animal models. The versatility and rich chemical history of the parent scaffold provide a solid foundation for the development of novel and effective therapeutic agents.

References

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Structure Elucidation of 6-Amino-5-bromonicotinaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

6-Amino-5-bromonicotinaldehyde is a versatile trifunctional building block in modern synthetic chemistry, prized for its utility in constructing complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its unique electronic and steric properties, stemming from the interplay between the amino, bromo, and aldehyde functionalities on a pyridine core, give rise to a diverse range of potential reaction products. This guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of these products. We move beyond a simple listing of techniques to explain the strategic and causal reasoning behind the analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust and logical approach to characterizing novel compounds derived from this important precursor.

The Strategic Importance of 6-Amino-5-bromonicotinaldehyde

6-Amino-5-bromonicotinaldehyde is a pyridine-based scaffold featuring three distinct reactive centers: a nucleophilic primary amine (at C6), an electrophilic aldehyde (at C3), and a carbon-bromine bond (at C5) amenable to cross-coupling reactions. This arrangement allows for sequential and selective transformations, making it a valuable starting material for generating libraries of complex molecules. The elucidation of the resulting structures is paramount and requires a multi-faceted analytical approach.

Inherent Reactivity Profile

Understanding the molecule's reactivity is the first step in predicting potential products and designing an appropriate elucidation strategy.

  • The Amino Group (-NH₂): Functions as a potent nucleophile and can undergo acylation, alkylation, and condensation reactions. Its position next to the ring nitrogen influences its reactivity.

  • The Aldehyde Group (-CHO): An electrophilic center that readily participates in nucleophilic additions, condensation reactions (e.g., Schiff base formation), oxidations, and reductions.[1]

  • The Bromo Group (-Br): Serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Below is a diagram illustrating the primary reaction pathways.

G cluster_start Starting Material cluster_products Potential Reaction Products A 6-Amino-5-bromonicotinaldehyde B Schiff Base / Imine (Reaction at -CHO & -NH₂) A->B Condensation (e.g., with another amine) C Cross-Coupling Product (e.g., Suzuki, Sonogashira) (Reaction at C-Br) A->C Pd-catalyzed Cross-Coupling D Fused Heterocycle (Intramolecular Cyclization) A->D Multi-step / Cyclization E Amide / Acylated Product (Reaction at -NH₂) A->E Acylation F Alcohol / Carboxylic Acid (Reduction / Oxidation of -CHO) A->F Redox Reaction

Caption: Key reactive sites and potential transformation pathways.

A Systematic Workflow for Structure Elucidation

A robust elucidation strategy is not a linear path but an iterative process where data from multiple techniques are synthesized to build and confirm a structural hypothesis. The following workflow represents a field-proven approach.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Reaction Chemical Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Presence of Bromine Purification->MS FTIR FT-IR Spectroscopy Identify Functional Group Changes MS->FTIR NMR 1D & 2D NMR Spectroscopy Establish Atom Connectivity & Stereochemistry FTIR->NMR Hypothesis Formulate Structural Hypothesis NMR->Hypothesis Xray Single-Crystal X-ray Crystallography (If Needed for Unambiguous 3D Structure) Hypothesis->Xray Is structure ambiguous? Final Final Elucidated Structure Hypothesis->Final Is structure clear? Xray->Final

Caption: The iterative workflow for structure elucidation.

Core Analytical Techniques: Principles and Protocols

The combination of mass spectrometry, NMR, and FT-IR spectroscopy provides a comprehensive picture of a molecule's structure.[2][3][4]

Mass Spectrometry (MS): The First Gate

Mass spectrometry is the initial and most critical step post-purification. Its primary purpose is to determine the molecular weight of the product and to provide crucial information about its elemental composition, particularly the presence or absence of bromine.

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic isotopic pattern where the molecular ion peak (M⁺) is accompanied by an (M+2)⁺ peak of almost equal intensity. The observation of this pattern is definitive proof that the bromine atom is retained in the product. Conversely, its absence is a strong indicator of a reaction at the C5 position, such as a Suzuki coupling.[6][7]

Table 1: Key Mass Spectrometry Observations

Observation Interpretation Next Steps
M⁺ and (M+2)⁺ peaks with ~1:1 intensity Bromine is present in the product. Proceed with NMR to determine where the reaction occurred (-NH₂ or -CHO).
Molecular ion peak without a significant (M+2)⁺ peak Bromine has been displaced. Correlate the new molecular weight with the expected mass of the coupled fragment.

| Unexpected molecular weight | Suggests an unexpected reaction, rearrangement, or formation of a dimer/oligomer. | Re-evaluate reaction mechanism; requires extensive 2D NMR. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the spectrum in positive ion mode.

  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺.

    • Verify the presence or absence of the corresponding [M+H+2]⁺ peak.

    • Use the accurate mass measurement (to four decimal places) to calculate the elemental formula and confirm it matches the hypothesized structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Mapping

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It is exceptionally useful for tracking the transformation of the aldehyde and amine groups.

Causality: The aldehyde C-H bond has two characteristic, and often weak, stretching vibrations around 2750 and 2850 cm⁻¹.[9][10] The carbonyl (C=O) stretch is a very strong, sharp band around 1700 cm⁻¹. The primary amine N-H bond shows two distinct stretching bands in the 3300-3500 cm⁻¹ region.[11][12] The disappearance or appearance of these bands provides direct evidence of a reaction at these sites.

Table 2: Diagnostic FT-IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Appearance Significance
Aldehyde C-H ~2850, ~2750 Two weak to medium bands Disappearance confirms reaction at the aldehyde.
Aldehyde C=O ~1705-1685 Strong, sharp Shift or disappearance confirms reaction.
Aromatic Amine N-H ~3450, ~3350 Two medium, sharp bands Disappearance or shift indicates reaction at the amine.
Imine C=N ~1650-1600 Medium to strong Appearance indicates Schiff base formation.

| Amide C=O | ~1680-1630 | Strong, sharp | Appearance indicates acylation of the amine. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key diagnostic bands as listed in Table 2. Compare the product spectrum to the spectrum of the starting material to clearly identify changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can resolve nearly any structural ambiguity.

Causality: The chemical environment of each proton and carbon atom determines its resonance frequency (chemical shift). Changes in substituents on the pyridine ring cause predictable upfield or downfield shifts of the remaining ring protons.[14][15][16] For example, the aldehyde proton has a highly characteristic downfield signal at ~10 ppm. Its absence is irrefutable proof of a reaction at that position. 2D NMR experiments then establish through-bond correlations to piece the entire molecular puzzle together.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Proton Starting Material (δ, ppm) Interpretation of Change in Product
H2 (Pyridine) ~8.2-8.4 Shifts will indicate changes to electronic environment.
H4 (Pyridine) ~7.8-8.0 Shifts will indicate changes to electronic environment.
-CHO ~9.8-10.0 Signal disappears upon reaction of the aldehyde.

| -NH₂ | ~6.0-6.5 (broad) | Signal disappears or shifts downfield (e.g., amide N-H ~8-10 ppm) upon reaction. |

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals to determine proton ratios.

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems (e.g., confirming the connectivity of the pyridine ring protons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is often the most crucial experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of different molecular fragments and unambiguous assignment of quaternary carbons.

  • Data Interpretation: Synthesize the data from all experiments. Use the HMBC to connect the pyridine core to any new substituents. For example, a correlation from the protons of a newly added methyl group to the pyridine C5 carbon would confirm a Suzuki coupling product.

Absolute Confirmation with X-ray Crystallography

In cases of unexpected rearrangements, complex stereochemistry, or when all spectroscopic methods fail to provide an unambiguous structure, single-crystal X-ray crystallography is the gold standard.[17][18]

Causality: X-ray diffraction from a single crystal provides a precise three-dimensional map of electron density, from which the exact position of every atom can be determined.[19][20] This technique offers unequivocal proof of connectivity, conformation, and, if the molecule is chiral and crystallized in a Sohncke space group, its absolute configuration. The presence of the heavy bromine atom often facilitates the determination of absolute configuration.[18][21]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model with precise bond lengths, bond angles, and atomic coordinates.

Conclusion

The structure elucidation of reaction products from 6-amino-5-bromonicotinaldehyde is a systematic process that relies on the logical integration of multiple analytical techniques. By beginning with mass spectrometry to determine the molecular formula and the fate of the bromine atom, followed by FT-IR to map functional group transformations, and culminating in a comprehensive 1D and 2D NMR analysis to establish atomic connectivity, a definitive structural hypothesis can be constructed. For complex cases, X-ray crystallography provides the ultimate, unambiguous confirmation. This rigorous, evidence-based approach ensures scientific integrity and is essential for advancing research in medicinal chemistry and materials science.

References

  • Steiner, T. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
  • Harada, N. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • White, J. M. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Australian Journal of Chemistry, 74(11), 833-845.
  • BenchChem. (2025).
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  • Flack, H. D., & Bernardinelli, G. (2008).
  • Wikipedia contributors. (2023).
  • BenchChem. (2025). Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide. BenchChem Technical Library.
  • Clark, J. (2023).
  • NIH. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137-1141.
  • Zaikin, V. G., & Mikaya, A. I. (1987). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 6(4), 495-543.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry.
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 36(8), 1541-1546.
  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2179-2184.
  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Intertek. (n.d.).
  • Soderberg, T. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online.
  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
  • Sivasankar, B. (2014). Structure elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 22-26.
  • ChemicalBook. (2025). 6-Aminonicotinaldehyde. ChemicalBook.
  • Anonymous. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.

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An In-Depth Technical Guide to Discovering New Derivatives from 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Amino-5-bromonicotinaldehyde is a versatile pyridine-based building block with significant potential for the synthesis of novel heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a bromine atom, and an aldehyde functionality, offers multiple reaction sites for diversification. This guide provides a comprehensive technical overview of strategies for synthesizing new derivatives from this scaffold, targeting researchers, medicinal chemists, and professionals in drug development. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems. This document emphasizes the underlying mechanistic principles, provides detailed experimental protocols adapted for this specific substrate, and discusses the anticipated challenges and optimization strategies.

Introduction: The Strategic Value of 6-Amino-5-bromonicotinaldehyde

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The presence of a bromine atom on the pyridine ring of 6-Amino-5-bromonicotinaldehyde opens the door to a vast array of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.[4] Furthermore, the ortho-relationship of the amino and aldehyde groups provides a classic precursor for the synthesis of fused heterocyclic systems, such as quinazolines and pyrido[2,3-d]pyrimidines, which are also prevalent in biologically active molecules.[5][6][7][8][9][10]

This guide will explore the derivatization of 6-Amino-5-bromonicotinaldehyde through three primary avenues:

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the versatile bromine handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Synthesis of Fused Pyrido[2,3-d]pyrimidines: Leveraging the amino and aldehyde functionalities for cyclization reactions.

  • Synthesis of Fused Quinolines: Employing the Friedländer annulation and related methodologies.

Characterization of the Starting Material: 6-Amino-5-bromonicotinaldehyde

A thorough understanding of the starting material is paramount for successful derivatization.

Table 1: Physicochemical Properties of 6-Amino-5-bromonicotinaldehyde

PropertyValueSource
CAS Number 1027785-21-2[11]
Molecular Formula C₆H₅BrN₂O[11]
Molecular Weight 201.02 g/mol [11]
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Data (Predicted and Inferred from Analogs)

  • ¹H NMR (Predicted):

    • Aldehyde proton (CHO): ~9.5-10.5 ppm (singlet).

    • Aromatic protons on the pyridine ring: Two doublets in the aromatic region (~7.5-8.5 ppm).

    • Amine protons (NH₂): A broad singlet, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR (Predicted):

    • Aldehyde carbonyl carbon: ~190-200 ppm.

    • Aromatic carbons: Multiple signals in the aromatic region (~110-160 ppm).

  • IR Spectroscopy:

    • N-H stretching of the primary amine: Two bands around 3300-3500 cm⁻¹.[12][13]

    • C=O stretching of the aldehyde: A strong band around 1680-1700 cm⁻¹.[14]

    • C=C and C=N stretching of the pyridine ring: Bands in the 1400-1600 cm⁻¹ region.[14]

  • Mass Spectrometry:

    • The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).[15]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds at the C-5 position of our scaffold.[4][16] The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.[16]

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"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Ar-X" [label="6-Amino-5-bromonicotinaldehyde", fillcolor="#F1F3F4"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L_n)" [label="Ar-Pd(II)-Br(L_n)", fillcolor="#F1F3F4"]; "Organometallic_Reagent" [label="R-M", fillcolor="#F1F3F4"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L_n)" [label="Ar-Pd(II)-R(L_n)", fillcolor="#F1F3F4"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-R" [label="Coupled Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [arrowhead=none]; "Ar-X" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation" [arrowhead=none]; "Organometallic_Reagent" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst Regeneration"]; }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between our bromopyridine and various boronic acids or esters.[17]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of bromopyridines.[18] For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands, such as those from the Buchwald group, may be beneficial.[19]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Table 2: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ReagentAmount (equivalents)
6-Amino-5-bromonicotinaldehyde1.0
Aryl/heteroaryl boronic acid1.2-1.5
Pd(PPh₃)₄0.05
K₂CO₃2.0-3.0
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Atmosphere Inert (N₂ or Ar)

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 6-Amino-5-bromonicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a variety of further transformations.[20]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent.

Table 3: Proposed Reaction Conditions for Sonogashira Coupling

ReagentAmount (equivalents)
6-Amino-5-bromonicotinaldehyde1.0
Terminal alkyne1.2-1.5
Pd(PPh₃)₄0.02-0.05
CuI0.05-0.10
Solvent/Base Et₃N/DMF
Temperature 60-80 °C
Atmosphere Inert (N₂ or Ar)

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 eq) and CuI (0.06 eq).

  • Add a solution of 6-Amino-5-bromonicotinaldehyde (1.0 eq) in a mixture of DMF and Et₃N.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[21][22]

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of this reaction. Sterically hindered and electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig, are often necessary, especially for less reactive aryl bromides or sterically demanding amines.[23]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[21]

Table 4: Proposed Reaction Conditions for Buchwald-Hartwig Amination

ReagentAmount (equivalents)
6-Amino-5-bromonicotinaldehyde1.0
Amine1.2-1.5
Pd₂(dba)₃0.01-0.02
XPhos0.02-0.04
NaOtBu1.5-2.0
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (N₂ or Ar)

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.5 eq).

  • Add 6-Amino-5-bromonicotinaldehyde (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Potential Challenge: Catalyst Inhibition

The presence of the amino group on the pyridine ring can potentially lead to coordination with the palladium catalyst, which may inhibit its catalytic activity.[21][24] The use of bulky phosphine ligands can help mitigate this issue by sterically disfavoring the coordination of the pyridine nitrogen.

Synthesis of Fused Heterocyclic Systems

The ortho-disposed amino and aldehyde functionalities in 6-Amino-5-bromonicotinaldehyde serve as an excellent starting point for constructing fused heterocyclic rings.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of heterocycles with a wide range of biological activities.[8][9][10] A common strategy for their synthesis involves the reaction of a 2-aminonicotinaldehyde with a compound containing a reactive methylene group.

graph "Pyridopyrimidine_Synthesis" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="6-Amino-5-bromonicotinaldehyde", fillcolor="#F1F3F4"]; "Reagent" [label="Active Methylene Compound (e.g., Malononitrile)", fillcolor="#F1F3F4"]; "Condensation" [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#FFFFFF"]; "Intermediate" [label="Intermediate Adduct", fillcolor="#F1F3F4"]; "Cyclization" [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Pyrido[2,3-d]pyrimidine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tautomerization" [label="Tautomerization/Aromatization", shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "Condensation"; "Reagent" -> "Condensation"; "Condensation" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Tautomerization"; "Tautomerization" -> "Product"; }

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • In a round-bottom flask, dissolve 6-Amino-5-bromonicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) for further purification.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing quinoline rings from a 2-aminobenzaldehyde and a ketone or aldehyde containing an α-methylene group.[6][25] This methodology can be adapted to our pyridine-based system to generate pyrido-fused quinolines.

Experimental Protocol: Friedländer Annulation

  • Combine 6-Amino-5-bromonicotinaldehyde (1.0 eq) and a ketone (e.g., acetone, acetophenone; 2.0-3.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., KOH).

  • Heat the mixture to reflux for 8-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Perspectives

6-Amino-5-bromonicotinaldehyde represents a highly valuable and versatile starting material for the generation of diverse chemical libraries. The methodologies outlined in this guide, encompassing palladium-catalyzed cross-coupling and fused ring syntheses, provide a robust framework for exploring its synthetic potential. The resulting derivatives, with their varied functionalities and core structures, are well-positioned for screening in drug discovery programs and for applications in materials science. Further exploration of one-pot, multi-component reactions starting from this scaffold could lead to even more efficient and atom-economical synthetic routes to complex molecular architectures.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Johansson, H. et al. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines. Synthesis, 48(09), 1389-1398. Available at: [Link]

  • Gale, E. M. et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 74(13), 4784–4791. Available at: [Link]

  • Tantawy, E. S. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14035-14053. Available at: [Link]

  • El-Sayed, H. A. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]

  • Teixidó, J., & Borrell, J. I. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 659-693. Available at: [Link]

  • Pulikkodan, R. et al. (2025). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. The Chemical Record. Available at: [Link]

  • Borrell, J. I. et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4104. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. Available at: [Link]

  • ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. Available at: [Link]

  • Liu, H. et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]

  • Iqbal, M. A. et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6257. Available at: [Link]

  • Prashad, M. et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 68(3), 1163–1164. Available at: [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Lecomte, M. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 839. Available at: [Link]

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  • Daugulis, O. et al. (2005). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Journal of the American Chemical Society, 127(38), 13164–13165. Available at: [Link]

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  • ResearchGate. (2025). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Available at: [Link]

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An In-Depth Technical Guide to the Reactivity and Chemical Properties of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

6-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a strategic building block in medicinal chemistry and materials science.[1] Its value lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a carbon-bromine bond amenable to modern cross-coupling reactions.[2][3] This unique arrangement on a pyridine core—a common motif in pharmaceuticals—provides a versatile scaffold for constructing complex molecular architectures.[4] This guide offers an in-depth exploration of the molecule's electronic properties, reactivity, and its application in synthetic protocols, providing researchers with the foundational knowledge to effectively harness its synthetic potential.

Section 1: Electronic Properties and Reactivity Analysis

The chemical behavior of 6-Amino-5-bromonicotinaldehyde is governed by the electronic interplay between its substituents and the pyridine ring.

  • Amino Group (-NH₂): Positioned at C6, this strong electron-donating group increases the electron density of the pyridine ring through resonance, particularly at the ortho (C5) and para (C3) positions. This enhances the ring's nucleophilicity and influences the reactivity of the other groups.

  • Bromo Group (-Br): Located at C5, the bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the adjacent electron-donating amino group.

  • Aldehyde Group (-CHO): Situated at C3, this electron-withdrawing group acts as an electrophilic center, susceptible to nucleophilic attack.[5] It is a key site for chain extension and the introduction of diverse functionalities.[2]

This specific substitution pattern creates a molecule with distinct reactive sites, allowing for selective and sequential chemical transformations. The primary focus of its application is leveraging the C-Br bond for scaffold elaboration, followed by modification of the aldehyde and amino groups.

Section 2: Key Chemical Transformations

The true synthetic power of 6-Amino-5-bromonicotinaldehyde is realized through its participation in a variety of high-yield, functional-group-tolerant reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid.[6][7] This reaction is favored for its mild conditions and tolerance of various functional groups, including the aldehyde and amine present on the substrate.[6]

  • Causality of Experimental Choice: The selection of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical.[8] The base activates the boronic acid, facilitating transmetalation to the palladium center after its initial oxidative addition into the C-Br bond.[8] The ligand stabilizes the palladium complex and promotes the final reductive elimination step to yield the product.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst / LigandBaseSolvent SystemTemperatureTypical YieldsReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °CGood to Excellent[7]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-80 °CExcellent[9]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃TolueneRoom Temp - 80 °CGood to Excellent[8]

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10] It has revolutionized the synthesis of arylamines, which are common structures in pharmaceuticals.[11]

  • Causality of Experimental Choice: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[11][13] Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine, forming the palladium-amido complex necessary for the reaction to proceed.[13]

Reactions Involving the Aldehyde Functional Group

The aldehyde group provides a gateway for further molecular diversification through classic carbonyl chemistry.

Reductive amination is a robust method for converting the aldehyde into a substituted amine.[14] The process involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.[15]

  • Causality of Experimental Choice: This reaction is typically performed as a one-pot procedure.[14] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used.[15] These reagents are selective for the protonated iminium ion intermediate over the starting aldehyde, preventing premature reduction of the carbonyl group and ensuring high yields of the desired amine product.[16][17] The reaction is often carried out under weakly acidic conditions to facilitate imine formation.[14]

Reactivity of the Amino Group

The primary amino group can be further functionalized, although it is often desired to remain unprotected to influence the electronic properties of the ring or participate in biological interactions. Common reactions include acylation with acyl chlorides or anhydrides to form amides.

Section 3: Experimental Protocols & Methodologies

To ensure reproducibility and success, detailed, self-validating protocols are essential.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Amino-5-bromonicotinaldehyde with Phenylboronic Acid

This protocol describes a representative procedure for arylating the pyridine core.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 6-Amino-5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-amino-5-phenylnicotinaldehyde.

Visualization of Synthetic Workflows

Diagrams provide a clear, high-level overview of experimental processes and underlying mechanisms.

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation reagents Combine: - 6-Amino-5-bromonicotinaldehyde - Arylboronic Acid - Base (e.g., K₂CO₃) degas Degas System (Evacuate/Backfill Ar) reagents->degas add_solvent Add Degassed Solvent (Dioxane/H₂O) degas->add_solvent add_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) add_solvent->add_catalyst heat Heat & Stir (e.g., 90 °C) add_catalyst->heat workup Aqueous Workup (EtOAc Extraction) heat->workup purify Column Chromatography workup->purify product Isolated Product: 5-Aryl-6-aminonicotinaldehyde purify->product Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition pd_alkoxide Ar-Pd(II)-OR(L₂) pd_complex->pd_alkoxide Ligand Exchange pd_aryl Ar-Pd(II)-Ar'(L₂) pd_alkoxide->pd_aryl Transmetalation pd_aryl->pd0 Reductive Elimination product R-R' (Coupled Product) pd_aryl->product aryl_halide R-Br (Substrate) aryl_halide->pd_complex boronic_acid R'-B(OH)₂ boronic_acid->pd_alkoxide base Base (e.g., OH⁻) base->boronic_acid activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Amino-5-bromonicotinaldehyde is a quintessential example of a modern synthetic building block, offering multiple, distinct points for chemical modification. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the classic chemistry of its aldehyde and amino functionalities, provides a reliable and flexible platform for the synthesis of novel compounds. A thorough understanding of the electronic factors governing its reactivity and the causality behind established protocols empowers researchers to strategically design and execute complex synthetic routes for applications in drug discovery and materials development.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]

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  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

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  • Reductive amination. Wikipedia. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Pressbooks. Available at: [Link]

  • Functional Groups. Purdue University. Available at: [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability Profile of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-bromonicotinaldehyde is a substituted aminopyridine that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 6-Amino-5-bromonicotinaldehyde based on its structural features and data from analogous compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of its solubility in various solvent systems and its stability under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a practical resource for researchers, enabling them to generate robust and reliable data to support the advancement of their research and development programs.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during preclinical and clinical development due to suboptimal physicochemical properties. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. Therefore, a comprehensive characterization of a compound's solubility and stability profile at an early stage is a critical, non-negotiable step in modern drug development.

This guide focuses on 6-Amino-5-bromonicotinaldehyde, a molecule of interest due to its unique structural combination of an aminopyridine ring, a bromine substituent, and an aldehyde functional group. Each of these moieties contributes to the overall physicochemical behavior of the molecule. This document will first provide a theoretical assessment of its expected properties, followed by detailed, actionable protocols to empirically determine its solubility and stability.

Physicochemical Properties: A Predictive Overview

While specific experimental data for 6-Amino-5-bromonicotinaldehyde is not extensively available in public literature, a reasoned prediction of its properties can be made by analyzing its structure and drawing parallels with related molecules.

Table 1: Predicted Physicochemical Properties of 6-Amino-5-bromonicotinaldehyde

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₅BrN₂OBased on its chemical structure.
Molecular Weight 201.02 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCommon for small organic molecules of this nature.
Aqueous Solubility Expected to be low to moderateThe polar amino and aldehyde groups may enhance water solubility, but the aromatic ring and bromine atom are hydrophobic. Solubility is also expected to be pH-dependent.
Organic Solvent Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).[1]The polar functional groups will facilitate interaction with polar solvents.
pKa The amino group is expected to be basic, and the pyridine nitrogen is weakly basic.The exact pKa values would require experimental determination or computational prediction.
LogP Predicted to be moderately lipophilic.The brominated aromatic ring contributes to lipophilicity, while the amino and aldehyde groups decrease it.

Comprehensive Solubility Profiling

A detailed understanding of a compound's solubility in various media is crucial for everything from in vitro assay design to formulation development. The following section outlines a robust protocol for determining the thermodynamic (equilibrium) solubility of 6-Amino-5-bromonicotinaldehyde.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be strategic, covering a range of polarities and properties relevant to pharmaceutical development.

  • Aqueous Buffers (pH range 4-9): To understand the pH-dependent solubility, which is critical for predicting its behavior in the gastrointestinal tract.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Commonly used in formulation and synthesis.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Frequently used for preparing stock solutions for biological screening.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): To understand the full solubility profile, although low solubility is expected.

Experimental Protocol for Equilibrium Solubility Determination

This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.

Objective: To determine the equilibrium solubility of 6-Amino-5-bromonicotinaldehyde in a panel of selected solvents at a constant temperature.

Materials:

  • 6-Amino-5-bromonicotinaldehyde (solid)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, organic solvents)

  • Glass vials with screw caps

  • Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid 6-Amino-5-bromonicotinaldehyde to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Add a known volume of the selected solvent to the vial. Seal the vial and place it on a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure complete sedimentation of the undissolved compound.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 6-Amino-5-bromonicotinaldehyde using a validated analytical method, such as HPLC-UV.[2]

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 quant1 Filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

In-Depth Stability Profiling: A Forced Degradation Approach

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[3][4] These studies help to identify potential degradation products and establish degradation pathways.[3]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A guidelines and is designed to mimic the potential environmental stresses a compound might encounter during its lifecycle.[4]

  • Acidic and Basic Hydrolysis: To evaluate stability in the presence of acidic or basic excipients and to simulate conditions in the gastrointestinal tract.

  • Oxidative Degradation: To assess susceptibility to oxidation, which can occur during synthesis, formulation, and storage.

  • Thermal Degradation: To determine the impact of temperature on the compound's stability.

  • Photostability: To evaluate the potential for degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of 6-Amino-5-bromonicotinaldehyde under various stress conditions and to identify potential degradation products.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • A stability-indicating analytical method (typically HPLC-UV)

  • Temperature-controlled ovens

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare solutions of 6-Amino-5-bromonicotinaldehyde in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure initial solubility).

  • Application of Stress:

    • Acidic Hydrolysis: Add HCl to the sample solution and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH to the sample solution and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Add hydrogen peroxide to the sample solution and incubate at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to high temperatures (e.g., 70-80°C).

    • Photostability: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.[1]

  • Time-Point Sampling: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute appropriately.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

Data Analysis:

  • Quantify the remaining parent compound at each time point to determine the degradation rate.

  • Monitor the formation of any new peaks in the chromatogram, which represent potential degradation products.

Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of compound stress1 Acidic Hydrolysis prep1->stress1 stress2 Basic Hydrolysis prep1->stress2 stress3 Oxidative Degradation prep1->stress3 stress4 Thermal Degradation prep1->stress4 stress5 Photostability prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize/Dilute analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC analysis2->analysis3

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the functional groups present in 6-Amino-5-bromonicotinaldehyde, several degradation pathways can be anticipated.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially under oxidative and potentially basic conditions.

  • Degradation of the Aminopyridine Ring: Substituted aminopyridines can undergo complex degradation reactions, including oxidation of the amino group or the pyridine ring itself.[5] For instance, the degradation of 3,4-diaminopyridine under oxidative stress can lead to the formation of nitro- and N-oxide derivatives.[5]

  • Reactions of the Amino Group: The primary amino group can participate in various reactions, such as condensation with the aldehyde group of another molecule, particularly under thermal stress.

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-bromine bond.

The identification of the actual degradation products would require their isolation and characterization using techniques such as LC-MS and NMR.

Conclusion

While direct experimental data for 6-Amino-5-bromonicotinaldehyde is limited, a robust framework for its characterization can be established based on its chemical structure and established scientific principles. This guide provides a comprehensive, actionable set of protocols for determining the solubility and stability of this promising molecule. By following these methodologies, researchers can generate the critical data needed to make informed decisions and accelerate their drug discovery and development efforts. The emphasis on self-validating protocols and a deep understanding of the causality behind experimental choices will ensure the integrity and reliability of the data generated.

References

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link].

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Available at: [Link].

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link].

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Methodological & Application

Application Notes & Protocols: 6-Amino-5-bromonicotinaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Amino-5-bromonicotinaldehyde

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 6-Amino-5-bromonicotinaldehyde (Molecular Formula: C₆H₅BrN₂O, Molecular Weight: 201.02 g/mol ) has emerged as a highly valuable and versatile building block.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom poised for metal-catalyzed cross-coupling reactions. This unique arrangement on a pyridine scaffold—a common motif in pharmaceuticals—provides chemists with a powerful platform for generating diverse libraries of compounds with potential therapeutic applications.

This guide provides an in-depth exploration of the synthetic utility of 6-Amino-5-bromonicotinaldehyde, detailing field-proven protocols for its application in cornerstone reactions and offering insights into the mechanistic rationale behind these transformations. The protocols are designed to be self-validating, ensuring reproducibility and success for researchers in drug discovery and process development.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 6-Amino-5-bromonicotinaldehyde serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to modern drug synthesis.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.[2][3] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, under palladium catalysis.[4][5]

Principle and Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving three key steps:[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-Amino-5-bromonicotinaldehyde, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: Synthesis of 6-Amino-5-aryl-nicotinaldehydes

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, or Toluene/Ethanol/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 6-Amino-5-bromonicotinaldehyde (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Amino-5-aryl-nicotinaldehyde.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O~85-95%
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O~80-92%
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O~75-88%
Note: Yields are illustrative and dependent on specific reaction optimization.[3]

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Reactants: - 6-Amino-5-bromonicotinaldehyde - Arylboronic Acid - Base Inert 2. Evacuate & Backfill with Argon (3x) Reagents->Inert Catalyst 3. Add Pd Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir (80-100°C, 4-12h) Solvent->Heat TLC 6. Monitor by TLC Heat->TLC Cool 7. Cool to RT TLC->Cool Extract 8. Dilute & Extract Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals.[8][9] This reaction allows for the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[10]

Principle and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[9]

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the new C-N bond and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and prevent side reactions.[8][11]

Experimental Protocol: Synthesis of 5,6-Diaminonicotinaldehyde Derivatives

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Primary or Secondary Amine (e.g., Morpholine) (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G3) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos, or BINAP if not using a pre-catalyst)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.4 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand (if needed), and base to a flame-dried reaction vessel.

  • Add 6-Amino-5-bromonicotinaldehyde and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired diamine product.

Visualization of Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Catalyst, Ligand, Base, & 6-Amino-5-bromo- nicotinaldehyde Solvent 2. Add Anhydrous Solvent Reagents->Solvent Amine 3. Add Amine Partner Solvent->Amine SealHeat 4. Seal Vessel & Heat (80-110°C, 6-24h) Amine->SealHeat Monitor 5. Monitor by LC-MS SealHeat->Monitor Cool 6. Cool to RT Monitor->Cool Quench 7. Quench with NH4Cl(aq) Cool->Quench Extract 8. Extract & Concentrate Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Product Purify->Product Purified Product

Generalized workflow for a Buchwald-Hartwig amination experiment.

Application II: Condensation and Heterocycle Synthesis

The aldehyde and amino groups provide a second dimension of reactivity, enabling the construction of various heterocyclic systems through condensation reactions.[12][13] These reactions are often used to build fused ring systems, which are of great interest in medicinal chemistry.

Principle and Mechanistic Insight: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water.[14][15] The aldehyde group of 6-Amino-5-bromonicotinaldehyde is a potent electrophile that readily reacts with nucleophiles. The adjacent amino group can participate in subsequent intramolecular cyclization steps, leading to the formation of fused heterocyclic structures like pyrido[2,3-d]pyrimidines or other related scaffolds.

Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine

This protocol describes a representative condensation-cyclization reaction with urea to form a 7-bromo-8-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Urea (1.5 equivalents)

  • Acid or Base catalyst (e.g., p-toluenesulfonic acid or piperidine)

  • High-boiling solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 6-Amino-5-bromonicotinaldehyde (1.0 mmol), urea (1.5 mmol), and the chosen solvent (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (or piperidine).

  • Heat the mixture to reflux for 8-16 hours. The reaction progress can be monitored by observing the precipitation of the product or by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.

  • If no precipitate forms upon cooling, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with an appropriate solvent or purified by recrystallization or column chromatography.

Visualization of Heterocycle Formation

Condensation_Scheme cluster_process R1 6-Amino-5-bromo- nicotinaldehyde P1 Condensation/ Cyclization R1->P1 Solvent, Catalyst Heat (Reflux) plus + R2 Nucleophile (e.g., Urea) Prod Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) P1->Prod plus2 + H2O H₂O

Reaction scheme for heterocycle synthesis via condensation-cyclization.

Conclusion and Future Outlook

6-Amino-5-bromonicotinaldehyde is a quintessential example of a strategic building block that provides multiple avenues for molecular diversification. Its capacity to undergo robust and high-yielding cross-coupling and condensation reactions makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols outlined in this guide provide a solid foundation for leveraging this reagent to its full potential, enabling the rapid synthesis of novel compounds for screening and development. As the demand for new therapeutic agents continues to grow, the creative application of such versatile scaffolds will remain a cornerstone of innovation in medicinal chemistry.

References

  • Grokipedia. Buchwald–Hartwig amination.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • GSRS. 6-BROMONICOTINALDEHYDE. Available from: [Link]

  • Wiley Online Library. Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Available from: [Link]

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  • ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. Available from: [Link]

  • PharmaCompass.com. 6-Bromonicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • NIH National Library of Medicine. Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics. Available from: [Link]

  • LabXchange. Organic Chemistry: Condensation Reactions. Available from: [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

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  • Journal of Medicinal and Chemical Sciences. Biological activity of new heterocyclic compounds derived from chalcone. Available from: [Link]

  • ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. Available from: [Link]

  • NIH National Library of Medicine. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Available from: [Link]

  • Chemistry LibreTexts. 5.3: Condensation Reactions. Available from: [Link]

  • PubMed. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • MDPI. Effect of Microwave Irradiation on the Condensation of 6-Substituted 3-Formylchromones with Some Five-membered Heterocyclic Compounds. Available from: [Link]

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Application Notes & Protocols: 6-Amino-5-bromonicotinaldehyde as a Versatile Scaffold in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 6-Amino-5-bromonicotinaldehyde in Modern Synthesis

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient operation.[1][2] These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity rapidly—qualities that are highly prized in medicinal chemistry and drug discovery.[3][4]

Within the vast toolkit of MCRs, the choice of starting materials is paramount. 6-Amino-5-bromonicotinaldehyde emerges as a uniquely powerful building block due to its trifunctional nature. The molecule strategically positions:

  • An aldehyde group , a classic electrophile for imine or enamine formation.

  • An amino group , which can act as a nucleophile or direct subsequent cyclization steps.

  • A bromine atom on the pyridine core, serving as a versatile handle for post-reaction modifications via cross-coupling chemistry.

This combination allows for the rapid assembly of intricate heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents.[5][6] This guide provides an in-depth exploration of its application, detailing the underlying principles and providing actionable protocols for researchers.

Core Principle: A Convergent Strategy for Heterocycle Synthesis

The utility of 6-Amino-5-bromonicotinaldehyde in MCRs stems from its ability to participate in a cascade of reactions within a single pot. A typical MCR strategy involves the initial condensation of the aldehyde with an active methylene compound, followed by cyclization involving the amino group and potentially a third reactant. This convergent approach bypasses multiple intermediate purification steps, saving time, resources, and minimizing waste.[4]

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 6-Amino-5-bromonicotinaldehyde MCR One-Pot Multicomponent Reaction (MCR) A->MCR B Active Methylene Compound (e.g., Malononitrile) B->MCR C Third Component (e.g., Nucleophile, Amine) C->MCR Product Complex Heterocycle (with Bromine Handle) MCR->Product High Complexity

Caption: General workflow of an MCR using 6-Amino-5-bromonicotinaldehyde.

Application I: Synthesis of Fused Pyridine Scaffolds via a Three-Component Reaction

One of the most powerful applications of this aldehyde is in the synthesis of substituted pyridines and their fused analogs, such as dihydropyrano[2,3-b]pyridines. These scaffolds are prevalent in biologically active compounds. The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Causality Behind Experimental Choices:
  • Catalyst: A mild base like piperidine or an enzyme is often employed. The base facilitates the deprotonation of the active methylene compound, initiating the Knoevenagel condensation with the aldehyde.[7][8] Using a biocatalyst can offer advantages like operational simplicity and mild reaction conditions.[8]

  • Solvent: Protic solvents like ethanol or ethanol/water mixtures are commonly used. They effectively dissolve the reactants and catalyst while facilitating the proton transfer steps inherent in the mechanism.

  • Temperature: Reactions are often run at room temperature or with gentle heating (40-60 °C) to provide sufficient energy for the cyclization and dehydration steps without promoting side reactions.[9]

Representative Protocol: Synthesis of a 2-Amino-3-cyano-dihydropyrano[2,3-b]pyridine Derivative

This protocol details a one-pot, three-component synthesis of a highly functionalized heterocyclic system.

1. Materials and Reagents:

  • 6-Amino-5-bromonicotinaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • An active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Reagent Grade)

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous Sodium Sulfate

2. Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

3. Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add 6-Amino-5-bromonicotinaldehyde (1.0 equiv), malononitrile (1.1 equiv), and the chosen active methylene compound (1.1 equiv).

  • Add ethanol (approx. 0.2 M concentration relative to the aldehyde) to the flask.

  • Add a catalytic amount of piperidine (10 mol%) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde spot is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

4. Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate to afford the pure heterocyclic product.

Data Summary: Representative MCR Conditions
Reaction TypeKey ReagentsCatalystSolventTemp. (°C)Typical Yield
Pyrano[2,3-b]pyridine SynthesisAldehyde, Malononitrile, DimedonePiperidineEthanol8075-90%
Fused Pyrimidine SynthesisAldehyde, Ethyl Cyanoacetate, 3-Amino-1,2,4-triazolePoly-melamine formaldehydeSolvent-freeRT80-95%[10]
Dihydropyridine SynthesisAldehyde, Ethyl Acetoacetate, Ammonium AcetateAcetic AcidEthanolReflux70-85%
Application II: Post-MCR Diversification via Cross-Coupling

The true synthetic power of using 6-Amino-5-bromonicotinaldehyde is realized in the second stage: diversification. The bromine atom, stably incorporated into the heterocyclic product, is a prime functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Suzuki Coupling: Introduces aryl or vinyl groups.

  • Sonogashira Coupling: Introduces alkyne functionalities.

  • Buchwald-Hartwig Amination: Introduces new amine or amide bonds.

  • Heck Coupling: Introduces alkenes.

This two-step sequence—MCR followed by cross-coupling—is a highly efficient strategy for building libraries of complex, drug-like molecules from simple precursors.

Post_MCR_Modification cluster_coupling Post-MCR Cross-Coupling cluster_derivatives Diverse Analogs Product MCR Product (with -Br) Suzuki Suzuki (Ar-B(OH)2, Pd cat.) Product->Suzuki Sonogashira Sonogashira (Alkyne, Pd/Cu cat.) Product->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd cat.) Product->Buchwald Heck Heck (Alkene, Pd cat.) Product->Heck Aryl Aryl-Substituted Suzuki->Aryl Alkyne Alkyne-Substituted Sonogashira->Alkyne Amine Amine-Substituted Buchwald->Amine Alkene Alkene-Substituted Heck->Alkene

Caption: Diversification of the MCR product via cross-coupling reactions.

Conclusion and Future Outlook

6-Amino-5-bromonicotinaldehyde is a highly effective and strategic building block for the synthesis of complex heterocyclic compounds via multicomponent reactions. Its unique combination of reactive functional groups facilitates the rapid construction of molecular complexity, while the incorporated bromine atom provides a crucial handle for late-stage functionalization. The protocols and principles outlined here demonstrate a robust and efficient pathway for generating libraries of novel compounds for applications in drug discovery, materials science, and chemical biology. The continued development of novel MCRs, including those catalyzed by enzymes or under green conditions, will further expand the utility of this versatile reagent.[7][10][11]

References
  • Benchchem. Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
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Application Notes and Protocols for the Reductive Amination of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Amino-5-bromonicotinaldehyde in Medicinal Chemistry

6-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic molecules. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling reactions, makes it a versatile scaffold in drug discovery. This trifecta of reactive sites allows for sequential and diverse chemical modifications, enabling the construction of compound libraries for screening against various therapeutic targets. Notably, derivatives of this and similar scaffolds have been investigated as potent kinase inhibitors, highlighting the importance of robust synthetic methodologies for its elaboration.[1][2][3][4]

Reductive amination stands out as a cornerstone transformation for converting the aldehyde functionality into a diverse range of secondary and tertiary amines, thereby introducing key pharmacophoric features and modulating the physicochemical properties of the resulting molecules.[5][6] This document provides detailed application notes and optimized protocols for the reductive amination of 6-Amino-5-bromonicotinaldehyde, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[7][8][9]

Mechanistic Overview: The Rationale for Sodium Triacetoxyborohydride

The one-pot reductive amination process involves two key sequential steps: the formation of an iminium ion from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[5][10]

The success of this one-pot reaction hinges on the careful selection of the reducing agent. It must be sufficiently reactive to reduce the iminium ion intermediate but not so powerful as to readily reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity.[8][11] The steric bulk and the electron-withdrawing effect of the three acetoxy groups temper the reactivity of the borohydride, making it significantly milder than reagents like sodium borohydride (NaBH₄).[8] This selectivity ensures that the iminium ion is preferentially reduced as it is formed, leading to high yields of the desired amine product with minimal formation of the corresponding alcohol byproduct.[9]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Start 6-Amino-5-bromonicotinaldehyde + Primary/Secondary Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Intermediate Carbinolamine->Iminium - H₂O Product Substituted Amine Product Iminium->Product Hydride Transfer ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium Experimental_Workflow Reductive Amination Workflow Prep Reactant Preparation (Aldehyde, Amine in DCE) Reaction Reaction Setup (Inert Atmosphere, RT) Prep->Reaction Add_Reagent Addition of NaBH(OAc)₃ Reaction->Add_Reagent Monitor Reaction Monitoring (TLC / LC-MS) Add_Reagent->Monitor Workup Aqueous Work-up (NaHCO₃ Quench) Monitor->Workup Reaction Complete Extraction Extraction & Drying Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Sources

The Strategic Utility of 6-Amino-5-bromonicotinaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Complex Drug Molecules

In the landscape of contemporary drug discovery, the efficiency and versatility of starting materials are paramount. Among the myriad of heterocyclic building blocks, 6-Amino-5-bromonicotinaldehyde emerges as a key intermediate of significant strategic value. Its trifunctional nature, featuring an amino group, a bromine atom, and an aldehyde on a pyridine scaffold, presents a convergence of reactive sites that can be orthogonally addressed. This allows for the precise and sequential introduction of molecular complexity, a desirable attribute in the synthesis of targeted therapeutics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, handling, and, most importantly, the strategic application of 6-Amino-5-bromonicotinaldehyde in the construction of pharmacologically active agents, with a particular focus on the synthesis of kinase inhibitors.

The pyridine ring itself is a well-established pharmacophore, frequently found in FDA-approved drugs. It often serves as a hinge-binding motif within the ATP-binding pocket of kinases, forming critical hydrogen bonds that anchor the inhibitor to its target protein.[1] The substituents on the 6-Amino-5-bromonicotinaldehyde scaffold are strategically positioned to enable a diversity-oriented synthesis approach, making it an invaluable tool in medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Amino-5-bromonicotinaldehyde is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1027785-21-2BLD Pharm[2]
Molecular Formula C₆H₅BrN₂OBLD Pharm[2]
Molecular Weight 201.02 g/mol Inferred from formula
Appearance Typically a solidGeneral knowledge
Storage Store in a cool, dark, and dry place, under an inert atmosphere is recommended for long-term stability.General laboratory practice

Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 6-Amino-5-bromonicotinaldehyde: A Proposed Protocol

While 6-Amino-5-bromonicotinaldehyde is commercially available[2], an in-house synthesis may be required for large-scale production or for the preparation of derivatives. A plausible synthetic route, adapted from established methodologies for similar compounds, involves the reduction of a nitro precursor followed by regioselective bromination.

Protocol 1: Synthesis of 6-Aminonicotinaldehyde from 6-Nitronicotinaldehyde

The initial step involves the reduction of the nitro group, which is a common transformation in the synthesis of aromatic amines. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials:

  • 6-Nitronicotinaldehyde

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-nitronicotinaldehyde (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 2-5 MPa) and stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-aminonicotinaldehyde.

Protocol 2: Regioselective Bromination of 6-Aminonicotinaldehyde

The subsequent bromination must be regioselective to yield the desired 5-bromo isomer. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the position ortho to the amino group (C5) is targeted.

Materials:

  • 6-Aminonicotinaldehyde

  • N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin[3]

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve 6-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as DCM or ACN.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-Amino-5-bromonicotinaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination 6-Nitronicotinaldehyde 6-Nitronicotinaldehyde Reduction Reduction 6-Nitronicotinaldehyde->Reduction H2, Pd/C Methanol 6-Aminonicotinaldehyde 6-Aminonicotinaldehyde Reduction->6-Aminonicotinaldehyde 6-Aminonicotinaldehyde_ref 6-Aminonicotinaldehyde Bromination Bromination 6-Amino-5-bromonicotinaldehyde 6-Amino-5-bromonicotinaldehyde Bromination->6-Amino-5-bromonicotinaldehyde 6-Aminonicotinaldehyde_ref->Bromination NBS or DBDMH DCM

Caption: Proposed two-step synthesis of 6-Amino-5-bromonicotinaldehyde.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of 6-Amino-5-bromonicotinaldehyde lies in its capacity as a versatile scaffold for building complex molecules, particularly kinase inhibitors. The three functional groups offer distinct handles for chemical modification.

  • The Aldehyde Group: A versatile functional group for forming C-N and C-C bonds. It readily undergoes reductive amination, Wittig reactions, and condensations with active methylene compounds.

  • The Amino Group: Can act as a key hydrogen bond donor/acceptor for target engagement or can be acylated, alkylated, or used in cyclization reactions.

  • The Bromo Group: An excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Protocol 3: Reductive Amination for Library Synthesis

Reductive amination of the aldehyde is a robust method for introducing diverse side chains and building a library of compounds for screening.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • A library of primary or secondary amines

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of 6-Amino-5-bromonicotinaldehyde (1 equivalent) in DCE, add the desired amine (1-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the desired N-substituted aminomethyl derivative.

Protocol 4: Suzuki Cross-Coupling for Core Elaboration

The bromine atom is ideally suited for Suzuki cross-coupling to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 6-Amino-5-bromonicotinaldehyde derivative (from Protocol 3)

  • A desired boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 6-Amino-5-bromo-nicotinaldehyde derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final coupled product.

Kinase_Inhibitor_Synthesis cluster_step1 Step 1: Side Chain Introduction cluster_step2 Step 2: Core Elaboration Start 6-Amino-5-bromonicotinaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination R1R2NH, NaBH(OAc)3 Intermediate N-Substituted Intermediate Reductive_Amination->Intermediate Intermediate_ref N-Substituted Intermediate Suzuki_Coupling Suzuki Coupling Final_Product Diverse Kinase Inhibitor Library Suzuki_Coupling->Final_Product Intermediate_ref->Suzuki_Coupling Ar-B(OH)2, Pd catalyst

Caption: General workflow for synthesizing a kinase inhibitor library.

Case Study: The Role of a Related Intermediate in Glaucoma Treatment

The significance of the amino-bromo-heterocycle motif is exemplified by 6-Amino-5-bromoquinoxaline, a crucial intermediate in the synthesis of Brimonidine Tartrate.[4] This drug is widely used to treat glaucoma and ocular hypertension.[4] The synthesis of the quinoxaline core and the subsequent functionalization underscore the industrial importance of intermediates with this substitution pattern. While not identical, the chemical logic employed in the synthesis and utilization of 6-Amino-5-bromoquinoxaline provides a strong rationale for the potential of 6-Amino-5-bromonicotinaldehyde in constructing other valuable pharmaceutical agents.

Conclusion

6-Amino-5-bromonicotinaldehyde is a potent and versatile chemical intermediate with significant, yet not fully exploited, potential in pharmaceutical synthesis. Its trifunctional nature allows for a modular and diversity-oriented approach to the synthesis of complex molecules. The protocols and strategies outlined in this application note, grounded in established chemical principles and drawing parallels from structurally related intermediates, provide a solid framework for leveraging this building block in drug discovery programs, particularly in the rapid generation of libraries of potential kinase inhibitors. As the demand for targeted therapeutics continues to grow, the strategic use of such well-designed intermediates will be increasingly critical to the success of medicinal chemistry campaigns.

References

  • ResearchGate. (2014). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]

  • PharmaCompass. (n.d.). The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Analytical Methods for Monitoring Reactions of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

6-Amino-5-bromonicotinaldehyde is a critical heterocyclic building block in pharmaceutical synthesis. Its purity and reaction kinetics directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework of robust analytical methodologies for monitoring its chemical reactions. We present validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses data interpretation, empowering researchers to ensure process integrity and regulatory compliance.

Introduction: The Critical Role of Analytical Monitoring

In pharmaceutical development, the synthesis of complex molecules relies on a series of well-controlled chemical reactions. 6-Amino-5-bromonicotinaldehyde, possessing an amine, a bromine atom, and an aldehyde on a pyridine ring, is a versatile intermediate for creating novel therapeutics. The reactivity of its functional groups allows for various coupling and condensation reactions. However, this reactivity also presents challenges, including the potential for side-product formation, degradation, and incomplete conversion.

Therefore, rigorous in-process analytical monitoring is not merely a quality control measure; it is a fundamental component of process understanding and optimization. Validated analytical methods provide the reliable data needed for reaction profiling, kinetic analysis, and impurity identification, which are essential for regulatory filings and ensuring patient safety.[1][2] This document serves as a practical guide to selecting and implementing the appropriate analytical tools for reactions involving this key intermediate.

Core Principles of Method Selection and Validation

The choice of an analytical method depends on the specific question being asked: Are you identifying and quantifying impurities? Monitoring reaction completion in real-time? Determining reaction kinetics? A comprehensive analytical strategy often employs multiple techniques.

Regardless of the chosen method, validation is paramount. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[1][2][3] All protocols described herein are designed to be validated according to International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, and robustness.[4]

G cluster_selection Method Selection cluster_dev Method Development cluster_val ICH Method Validation cluster_imp Implementation goal Define Analytical Goal (e.g., Purity, Kinetics, ID) hplc HPLC-UV (Purity, Quantitation) goal->hplc Select Technique(s) gcms GC-MS (Volatiles, ID) goal->gcms Select Technique(s) nmr NMR (Structure, Real-time) goal->nmr Select Technique(s) uvvis UV-Vis (Kinetics) goal->uvvis Select Technique(s) optimize Optimize Parameters (e.g., Mobile Phase, Temp) hplc->optimize preval Pre-Validation Check (System Suitability) optimize->preval spec Specificity preval->spec lin Linearity & Range acc Accuracy prec Precision lod LOD / LOQ rob Robustness routine Routine Analysis rob->routine transfer Method Transfer to QC routine->transfer

Caption: General workflow for analytical method selection and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment and stability-indicating assays in pharmaceutical analysis.[5] It separates compounds based on their hydrophobicity. For 6-Amino-5-bromonicotinaldehyde and its reaction products, which contain aromatic moieties, UV detection provides high sensitivity.[5] A stability-indicating method is one that can accurately quantify the analyte of interest without interference from degradation products, process impurities, or other matrix components.[6][7]

Application Note: HPLC

The key to a successful stability-indicating HPLC method is achieving adequate resolution between the parent compound and all potential impurities. The presence of the polar amine and aldehyde groups, combined with the nonpolar brominated pyridine ring, makes 6-Amino-5-bromonicotinaldehyde well-suited for RP-HPLC. A C18 column is the standard choice, offering excellent hydrophobic retention. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH can be adjusted to control the ionization state of the amino group, thereby influencing retention time and peak shape. A gradient elution is often necessary to resolve both early-eluting polar impurities and late-eluting nonpolar byproducts within a reasonable timeframe.[5]

Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation and Reagents:

    • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference standards for 6-Amino-5-bromonicotinaldehyde and any known impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (verify optimal wavelength by PDA scan).

    • Injection Volume: 10 µL.

    • Gradient Program: See Table 1.

    Table 1: HPLC Gradient Elution Program

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Procedure:

    • System Suitability: Inject the diluent (blank), followed by six replicate injections of a standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by dilution in cold diluent). Dilute to a final concentration within the linear range of the method (e.g., ~50 µg/mL). Filter through a 0.45 µm syringe filter.

    • Analysis: Inject the prepared sample. Identify peaks by comparing retention times with reference standards. Quantify by peak area relative to a calibration curve.

  • Method Validation Parameters:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation product peaks do not co-elute with the main peak.[7][8][9]

    • Linearity: Prepare standards at a minimum of five concentrations (e.g., 5-100 µg/mL). The correlation coefficient (r²) should be ≥0.999.[4]

    • Accuracy & Precision: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be 98-102%, and RSD for replicate analyses should be <2.0%.[10][11]

    • LOD & LOQ: Determine instrumentally as the concentrations yielding a signal-to-noise ratio of 3:1 and 10:1, respectively.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Separation occurs in a capillary column based on boiling point and polarity, while the mass spectrometer fragments the eluting compounds, creating a unique mass spectrum that acts as a "chemical fingerprint" for identification.

Application Note: GC-MS

Direct analysis of 6-Amino-5-bromonicotinaldehyde by GC can be challenging due to its polarity and potential for thermal degradation in the hot injector. Therefore, derivatization is often employed to convert the polar -NH2 and -CHO groups into more volatile and thermally stable moieties. Silylation (e.g., with BSTFA) or acylation are common approaches. For aldehydes specifically, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective and creates a derivative with excellent sensitivity for electron capture detection or mass spectrometry.[12] GC-MS is particularly valuable for identifying unknown impurities by matching their mass spectra against libraries (e.g., NIST).[13][14]

Protocol: GC-MS Analysis via PFBHA Derivatization
  • Instrumentation and Reagents:

    • GC-MS system with a split/splitless injector and electron ionization (EI) source.

    • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Reagents: PFBHA hydrochloride, Hexane, Pyridine.

  • Derivatization Procedure:

    • Evaporate a known volume of the reaction sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a PFBHA solution (e.g., 15 mg/mL in pyridine).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Add 500 µL of hexane and 500 µL of water.

    • Vortex vigorously for 1 minute. Allow layers to separate.

    • Transfer the upper hexane layer containing the derivative to an autosampler vial for analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL).

    • Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • Mass Range: Scan m/z 50-550.

  • Data Analysis:

    • Identify the peak for the PFBHA-oxime derivative of 6-Amino-5-bromonicotinaldehyde based on its retention time and mass spectrum.

    • Search the NIST library for mass spectra of unknown peaks to tentatively identify impurities. Confirmation requires analysis of a pure standard.

NMR Spectroscopy for Real-Time Reaction Monitoring

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[15] Its key advantage is the ability to monitor a reaction mixture directly, without sample workup, allowing for the simultaneous observation of reactant consumption, intermediate formation, and product generation.[16]

Application Note: NMR

For 6-Amino-5-bromonicotinaldehyde, ¹H NMR is particularly informative. The aldehyde proton (-CHO) will have a characteristic downfield chemical shift (~9-10 ppm). The aromatic protons on the pyridine ring and the amine protons (-NH2) will also have distinct signals.[17][18] As a reaction proceeds (e.g., the aldehyde is converted to an alcohol or imine), the aldehyde proton signal will decrease, while new signals corresponding to the product will appear and increase in intensity. By integrating these signals relative to an internal standard, one can obtain quantitative data on the concentration of each species over time. This makes NMR an unparalleled tool for mechanistic and kinetic studies.[15][19]

G cluster_setup Experimental Setup cluster_workflow Monitoring Workflow reactor Reaction Vessel (in fume hood) pump Peristaltic Pump reactor->pump Tubing Loop nmr NMR Spectrometer with Flow Cell pump->nmr computer Data Acquisition PC nmr->computer start_rxn Initiate Reaction circulate Circulate Mixture through Flow Cell start_rxn->circulate acquire Acquire Spectra (e.g., every 5 min) circulate->acquire process Process Data (Integrate Peaks) acquire->process plot Plot Concentration vs. Time process->plot

Caption: Workflow for online NMR reaction monitoring using a flow cell.

Protocol: ¹H NMR Reaction Monitoring
  • Instrumentation and Reagents:

    • NMR Spectrometer (≥400 MHz) equipped with a flow cell or an autosampler for rapid, repeated analysis.

    • Deuterated solvent compatible with the reaction chemistry (e.g., DMSO-d6, CDCl3).

    • Internal Standard: A stable, non-reactive compound with a simple spectrum in a clear region (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Preparation: In an NMR tube, dissolve the starting material (6-Amino-5-bromonicotinaldehyde) and the internal standard in the deuterated solvent.

    • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum before adding the final reagent. This serves as the baseline.

    • Initiate Reaction: Add the co-reactant or catalyst to the NMR tube, mix quickly, and place it in the spectrometer.

    • Time-Course Acquisition: Set up an automated experiment to acquire spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.

    • Data Processing: Process each spectrum identically (phasing, baseline correction).

    • Quantification: For each time point, integrate the characteristic signal of the starting material (e.g., aldehyde proton) and a key signal of the product. Normalize these integrals to the integral of the internal standard to determine the relative concentrations.

UV-Visible Spectroscopy for Kinetic Analysis

Principle: UV-Vis spectroscopy measures the absorption of light by a sample. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. If the reactants and products have different UV-Vis spectra, this technique can be used to monitor the reaction progress over time.[20]

Application Note: UV-Vis

This method is ideal for rapid kinetic screening. The pyridine ring in 6-Amino-5-bromonicotinaldehyde is a strong chromophore. If a reaction modifies this conjugated system (e.g., by reacting with the aldehyde), a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity is likely. By monitoring the change in absorbance at a specific wavelength where the difference between reactant and product is maximal, a kinetic profile of the reaction can be generated.[21][22][23]

Protocol: UV-Vis Kinetic Monitoring
  • Instrumentation and Reagents:

    • Diode-array or scanning UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

    • Quartz cuvettes (1 cm path length).

    • Reaction solvent that is transparent in the wavelength range of interest.

  • Procedure:

    • Determine λmax: Separately record the UV-Vis spectra of the starting material and the purified product to identify a suitable wavelength for monitoring (ideally where one absorbs strongly and the other weakly).

    • Setup: Place a cuvette containing the starting material solution in the spectrophotometer and allow it to equilibrate to the reaction temperature.

    • Initiate Reaction: Add the second reactant to the cuvette, mix rapidly with a pipette, and immediately start the kinetic measurement.

    • Data Acquisition: Record the absorbance at the chosen wavelength at fixed time intervals (e.g., every 20 seconds) for a period sufficient to observe significant conversion.[20]

    • Data Analysis: Plot absorbance vs. time. The resulting curve can be fitted to appropriate kinetic models (e.g., first-order, second-order) to determine the reaction rate constant.

Summary and Method Comparison

Choosing the best analytical method requires balancing the need for information with practical considerations like sample throughput, cost, and available equipment.

Table 2: Comparison of Analytical Methods

Feature HPLC-UV GC-MS NMR Spectroscopy UV-Vis Spectroscopy
Primary Use Purity, Quantitation, Stability Impurity Identification Structural Elucidation, Real-time Monitoring Reaction Kinetics
Specificity High (with good separation) Very High (Mass Spectrum) Very High (Structural Data) Low to Moderate
Sample Prep Dilution, Filtration Derivatization, Extraction Minimal (dissolve in D-solvent) Minimal (dissolution)
Throughput Moderate Low to Moderate Low High
Pros Robust, quantitative, industry standard Definitive identification of unknowns Non-destructive, rich structural info Fast, simple, inexpensive

| Cons | Requires standards for identification | Not suitable for non-volatile compounds | Lower sensitivity, expensive equipment | Requires spectral change, interference prone |

References

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  • CIMTechniques. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Gavin Publishers. (2018, January 19).
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  • ACS Omega. (2019, October 25).
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  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
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  • International Journal of Pharmaceutical and Analytical Research. (n.d.).
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  • ResearchGate. (n.d.). Fig.
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  • International Journal of Pharmacy Research & Technology (IJPRT). (2023, March 21). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.
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  • PubMed. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
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  • ResearchGate. (2021, January 18). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca.
  • Atlantis Press. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste.
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Application Notes and Protocols for 6-Amino-5-bromonicotinaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

6-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine-based building block of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature—possessing a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling reactions—renders it a versatile scaffold for the synthesis of complex heterocyclic molecules. The aminopyridine core is a prevalent motif in numerous FDA-approved drugs, particularly in the development of kinase inhibitors, where it can serve as a crucial hinge-binding element within the ATP-binding pocket of target enzymes.[1]

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4] For instance, scaffolds derived from related aminopyridine intermediates are central to the structure of clinical candidates like AZD5363 (Capivasertib), a potent pan-Akt inhibitor.[3][4][5] These application notes provide detailed protocols for two of the most powerful transformations involving 6-Amino-5-bromonicotinaldehyde: the Suzuki-Miyaura cross-coupling and reductive amination, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Physicochemical and Safety Data

Proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental reproducibility. The following table summarizes key data for 6-Amino-5-bromonicotinaldehyde.

PropertyValueReference
CAS Number 1027785-21-2[BLD Pharm]
Molecular Formula C₆H₅BrN₂O[CymitQuimica]
Molecular Weight 201.02 g/mol [CymitQuimica]
Appearance Solid (form may vary)[MedchemExpress]
Melting Point 104-110 °C[ChemSrc]
Storage Store at 2-8°C, keep in a dark place under an inert atmosphere.[BLD Pharm]

Note: Physical properties can vary between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis.

Safety & Handling: A Self-Validating System of Precaution

Working with 6-Amino-5-bromonicotinaldehyde requires adherence to strict safety protocols due to its combination of functional groups. The aldehyde moiety can be irritating, while the brominated aromatic system necessitates caution. A comprehensive Safety Data Sheet (SDS) for a closely related compound indicates the following hazards: Harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[6] Therefore, a multi-layered approach to safety is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and solid particulates.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently, especially after direct contact.[6]

  • Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[7]

Engineering Controls & Work Practices
  • Ventilation: Always handle 6-Amino-5-bromonicotinaldehyde in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Spill Management: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation or a rash develops, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[6] This protocol describes a representative procedure for coupling 6-Amino-5-bromonicotinaldehyde with an arylboronic acid to generate 6-amino-5-aryl-nicotinaldehyde derivatives, which are valuable precursors for kinase inhibitors.[9]

Causality of Experimental Choices
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often effective for bromopyridines as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand; the Pd(II) is reduced in situ to Pd(0).[10]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[8][11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. The organic solvent ensures the solubility of the organic starting materials and the palladium catalyst.[10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high yields.[12]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add 6-Amino-5-bromonicotinaldehyde, Arylboronic acid, & Base to flask B 2. Seal flask & purge with an inert gas (N₂ or Ar) A->B C 3. Add degassed solvent via syringe B->C D 4. Add Palladium catalyst under inert atmosphere C->D E 5. Heat mixture to reflux (e.g., 85-100 °C) D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to RT, dilute with EtOAc & H₂O F->G H 8. Separate organic layer, wash with brine, dry (Na₂SO₄) G->H I 9. Filter & concentrate under reduced pressure H->I J 10. Purify crude product via column chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-Amino-5-bromonicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v). Add the solvent to the reaction flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv), to the flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to reflux (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-5-aryl-nicotinaldehyde product.

Protocol 2: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, converting aldehydes and ketones into amines.[13] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its in-situ reduction to the corresponding amine.[1][14] This protocol provides a general method for synthesizing N-substituted derivatives of 6-Amino-5-bromonicotinaldehyde.

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[14] They are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot reaction. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[14]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are typically used. Protic solvents like methanol can sometimes be used with NaBH₃CN but are generally avoided with the more moisture-sensitive NaBH(OAc)₃.[14]

  • Acid Catalyst: A small amount of a weak acid, such as acetic acid, is often added to catalyze the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.[15] However, the pH must be carefully controlled; strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive.[14]

Reaction Mechanism Diagram

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Caption: Key steps in the reductive amination mechanism.

Detailed Step-by-Step Methodology
  • Initial Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-Amino-5-bromonicotinaldehyde (1.0 equiv) and the primary or secondary amine (1.0-1.2 equiv).

  • Solvent and Catalyst: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Reaction: Continue to stir the reaction at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine product.

Conclusion: Enabling Future Discoveries

6-Amino-5-bromonicotinaldehyde is a powerful and versatile building block for the synthesis of novel chemical entities. The protocols for Suzuki-Miyaura coupling and reductive amination detailed in these notes provide robust and reliable methods for elaborating its core structure. By leveraging these techniques, researchers in drug discovery and materials science can efficiently generate diverse libraries of aminopyridine derivatives, accelerating the identification of new lead compounds and functional materials. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

References

  • Safety Data Sheet in accordance with Regulation (EU) No.453/2010. (2015). Clariant.
  • BenchChem. (2025). Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers.
  • 5-Bromonicotinic acid Safety Data Sheet. (2014). Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Younus, M., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205.
  • Wikipedia. (2024).
  • The Organic Chemistry Tutor. (2023, March 16).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
  • Apollo Scientific. (2022).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kelly, C. B., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 73(19), 7743–7746.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Liu, X., et al. (2018). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 61(17), 7675–7689.
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MedChemExpress. (n.d.). Akt Inhibitors.
  • MedchemExpress. (n.d.). 6-Bromonicotinaldehyde.
  • BLD Pharm. (n.d.). 1027785-21-2 | 6-Amino-5-bromonicotinaldehyde.
  • Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. (2024). Molecules, 29(9), 1989.
  • CymitQuimica. (n.d.). 6-Amino-5-bromonicotinaldehyde.
  • Hocek, M., & Dvorakova, H. (2003).
  • ChemSrc. (n.d.). 6-Bromonicotinaldehyde | CAS#:149806-06-4.

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Application Note: 6-Amino-5-bromonicotinaldehyde as a Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous pharmaceuticals. Its prevalence stems from its ability to engage in hydrogen bonding and aromatic interactions, as well as its metabolic stability. 6-Amino-5-bromonicotinaldehyde is a particularly valuable trifunctional reagent, offering a strategic platform for the synthesis of diverse molecular architectures. This molecule features three distinct reactive centers: a nucleophilic amino group at C6, an electrophilic aldehyde at C3, and a bromine atom at C5 suitable for cross-coupling reactions. This orthogonal reactivity allows for a modular and sequential approach to building complex, bioactive molecules, making it an indispensable tool for generating compound libraries for drug discovery.

This guide provides an in-depth exploration of the key synthetic transformations involving 6-Amino-5-bromonicotinaldehyde, detailing field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Handling

Before embarking on synthesis, it is crucial to understand the properties of the starting material.

PropertyValue
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 104-110 °C[2]
CAS Number 90594-55-7
Solubility Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water.

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.

Core Synthetic Transformations: Protocols and Rationale

The strategic positioning of the three functional groups on the pyridine ring allows for a series of selective and high-yield transformations.

A. Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Expertise & Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds prevalent in many kinase inhibitors and other targeted therapies.[3] The reaction proceeds via a catalytic cycle involving a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃) or specialized biarylphosphines stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium center.[4] For substrates with sensitive functional groups, milder bases can be employed.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add 6-Amino-5-bromonicotinaldehyde, Arylboronic Acid, Base (K3PO4) to flask B 2. Add Pd Catalyst (e.g., Pd(PPh3)4) and degassed solvent (Dioxane/H2O) A->B Sequential Addition C 3. Heat mixture (e.g., 85-95°C) Monitor by TLC/LC-MS B->C D 4. Cool, dilute with Ethyl Acetate, wash with water and brine C->D E 5. Dry organic layer (Na2SO4), filter, and concentrate D->E F 6. Purify by column chromatography E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of 6-Amino-5-(4-methoxyphenyl)nicotinaldehyde

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 6-Amino-5-bromonicotinaldehyde (1.0 mmol, 201 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

  • Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg). Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Arylboronic AcidCatalyst SystemBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄85-95[5]
4-Tolylboronic acidPd(dppf)Cl₂K₂CO₃80-90[5]
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄75-85[5]

Expertise & Rationale: The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that serves as a versatile handle for further transformations, such as click chemistry, cyclizations, or as a rigid linker in bioactive molecules.[6][7] The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as the base and often as the solvent.

Catalytic Cycle: Sonogashira Coupling

Caption: Simplified catalytic cycles in a Sonogashira reaction.

Detailed Protocol: Synthesis of 6-Amino-5-(phenylethynyl)nicotinaldehyde

  • Inert Atmosphere: To a Schlenk flask, add 6-Amino-5-bromonicotinaldehyde (1.0 mmol, 201 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Degassing: Seal the flask and purge with argon or nitrogen.

  • Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) and N,N-dimethylformamide (DMF, 5 mL) via syringe. Add phenylacetylene (1.1 mmol, 121 µL).

  • Reaction: Stir the mixture at 60-80 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate) to afford the product.

Terminal AlkyneCatalyst SystemTemperatureYield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuI80 °C85-95[6][7]
1-HexynePd(CF₃COO)₂ / PPh₃ / CuI100 °C75-85[6]
TrimethylsilylacetylenePd(PPh₃)₄ / CuI60 °C90-98[8]
B. Annulation Reactions: Building Fused Heterocyclic Systems

Expertise & Rationale: The true synthetic power of 6-Amino-5-bromonicotinaldehyde is realized when the ortho-amino and aldehyde groups are used in concert to construct fused ring systems. These reactions, often driven by simple condensation chemistry, provide rapid access to complex scaffolds like pyridopyrimidines, which are of significant interest in medicinal chemistry as inhibitors of kinases and other enzymes.[9][10] Condensation with an active methylene compound (e.g., malononitrile) under basic or acidic conditions generates a vinylogous intermediate that readily undergoes intramolecular cyclization via attack of the C6-amino group, followed by tautomerization or oxidation to yield the aromatic fused system.

Mechanism: Pyridopyrimidine Formation

G Start 6-Amino-5-bromo- nicotinaldehyde + Malononitrile Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 Base (e.g., Piperidine) Intermediate2 Intramolecular Cyclization (Michael Addition) Intermediate1->Intermediate2 Spontaneous Product Fused Dihydropyridine Intermediate Intermediate2->Product Final Tautomerization/ Oxidation to Pyrido[2,3-d]pyrimidine Product->Final

Caption: Reaction pathway for the synthesis of a pyridopyrimidine scaffold.

Detailed Protocol: Synthesis of 7-Amino-6-bromo-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-5-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 6-Amino-5-bromonicotinaldehyde (1.0 mmol, 201 mg) and ethyl cyanoacetate (1.1 mmol, 124 mg) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops).

  • Reaction: Reflux the mixture for 8-10 hours. A precipitate will typically form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or DMF/water if necessary.

This strategy can be extended to a variety of active methylene compounds to generate a library of substituted pyridopyrimidines, a core structure in many EGFR inhibitors and other anticancer agents.[11]

Case Study: A Multi-Step Synthesis of a Bioactive Scaffold

To illustrate the synthetic utility of 6-Amino-5-bromonicotinaldehyde, a sequential, multi-step synthesis of a complex heterocyclic scaffold is outlined below. This demonstrates how the orthogonal reactivity can be exploited to build molecular complexity in a controlled manner.

Workflow: Sequential Functionalization

G A Start: 6-Amino-5-bromo- nicotinaldehyde B Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B C5 Position C Intermediate: 6-Amino-5-aryl- nicotinaldehyde B->C D Step 2: Annulation (Active Methylene Cmpd, Base) C->D C3/C6 Positions E Final Product: Fused 5-Aryl-pyrido[2,3-d]pyrimidine Scaffold D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshoot common issues, and answer frequently asked questions related to this valuable synthetic building block. Our focus is on maximizing yield and purity through a deep understanding of the reaction mechanisms and critical process parameters.

Overview of the Synthetic Pathway

The most common and logical synthetic route to 6-Amino-5-bromonicotinaldehyde involves a two-step sequence starting from 2-aminopyridine. This pathway leverages classical electrophilic aromatic substitution reactions, where careful control of conditions is paramount for achieving high yield and regioselectivity.

  • Step 1: Regioselective Bromination. 2-Aminopyridine is first brominated to selectively install a bromine atom at the C-5 position, yielding the key intermediate, 2-amino-5-bromopyridine.

  • Step 2: Vilsmeier-Haack Formylation. The intermediate is then formylated at the C-3 position using the Vilsmeier-Haack reaction to construct the final nicotinaldehyde scaffold.

The overall workflow is summarized in the diagram below.

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine  Br₂ / Acetic Acid or  NBS / Acetone Target_Product 6-Amino-5-bromonicotinaldehyde 2-Amino-5-bromopyridine_2->Target_Product  POCl₃ / DMF  then H₂O workup caption Fig. 1: Overall synthetic workflow.

Caption: Fig. 1: Overall synthetic workflow.

Troubleshooting Guide & Yield Optimization (Q&A Format)

This section directly addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and actionable solutions.

Step 1: Bromination of 2-Aminopyridine

Question 1: My bromination reaction yields a significant amount of a dibrominated byproduct, leading to low yields of 2-amino-5-bromopyridine and difficult purification. What is happening and how can I fix it?

Answer: This is the most common issue in this step. The byproduct is almost certainly 2-amino-3,5-dibromopyridine .

  • Causality: The amino group (-NH₂) in 2-aminopyridine is a powerful activating group for electrophilic aromatic substitution. It directs incoming electrophiles (like Br⁺) to the ortho (C-3) and para (C-5) positions. Since both positions are activated, over-bromination is a significant risk, especially if the reaction conditions are not carefully controlled. Once the first bromine atom is added at the C-5 position, the ring is slightly deactivated, but still susceptible to a second bromination at the highly activated C-3 position.[1]

  • Troubleshooting & Optimization Solutions:

    Solution Mechanism of Action & Explanation Recommended Action
    1. Control Reagent Stoichiometry The most direct way to prevent dibromination is to limit the amount of the brominating agent. Using more than one equivalent of Br₂ or NBS dramatically increases the chance of a second substitution.Use 1.0 to 1.05 equivalents of the brominating agent relative to 2-aminopyridine. Monitor the reaction closely by TLC or LC-MS and stop once the starting material is consumed.
    2. Use a Milder Brominating Agent N-Bromosuccinimide (NBS) is generally considered a milder and more selective source of electrophilic bromine than liquid Br₂. It generates a low, steady concentration of Br₂ in situ, which helps to avoid the high local concentrations that favor over-bromination.[2]Substitute liquid bromine with NBS . A high-yield (95%) procedure involves the dropwise addition of NBS to 2-aminopyridine in acetone at a controlled temperature.[2]
    3. Protect the Amino Group (Acylation) Temporarily converting the highly activating -NH₂ group to a less activating acetamido group (-NHCOCH₃) significantly reduces the ring's reactivity, preventing dibromination. The directing effect remains, but the reduced activation allows for clean mono-bromination at C-5. The protecting group is easily removed by hydrolysis afterward.[3]React 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine. Brominate this intermediate, then hydrolyze the amide with aqueous NaOH or HCl to reveal the amino group. While this adds steps, it often provides a much cleaner product.[1][3]
    4. Temperature Control Electrophilic bromination is an exothermic reaction. Allowing the temperature to rise uncontrollably provides the activation energy for the less favorable second bromination, increasing byproduct formation.Maintain a low and consistent temperature during the addition of the brominating agent. For the Br₂/acetic acid method, initial cooling to below 20°C is recommended.[4] For the NBS method, maintaining the temperature at 10°C during addition is effective.[2]

Question 2: I am using liquid bromine in acetic acid and my yield is inconsistent. Sometimes a large amount of precipitate forms early in the reaction. Why?

Answer: The precipitate is likely the hydrobromide salt of 2-amino-5-bromopyridine .

  • Causality: The reaction between bromine and 2-aminopyridine in acetic acid produces hydrogen bromide (HBr) as a byproduct. The basic amino group on the product can react with this HBr to form a salt, which may have limited solubility in acetic acid and precipitate out of the solution. If this happens too early, it can coat the unreacted starting material, leading to an incomplete or stalled reaction and thus, inconsistent yields.

  • Expert Recommendation: The procedure outlined in Organic Syntheses provides a field-proven solution.[4] Initially, keep the temperature below 20°C. After about half of the bromine solution has been added, allow the temperature to rise to 50°C. This increase in temperature helps to keep the hydrobromide salt dissolved longer, allowing the reaction to proceed to completion before significant precipitation occurs. During workup, the addition of water will fully dissolve the salt before neutralization liberates the free amine product.[4]

Step 2: Vilsmeier-Haack Formylation

Question 3: My Vilsmeier-Haack formylation of 2-amino-5-bromopyridine is giving a low yield or failing completely. What are the critical parameters to check?

Answer: The Vilsmeier-Haack reaction is robust but highly sensitive to reagent quality and reaction conditions. Low yields typically stem from issues with the Vilsmeier reagent itself or improper reaction execution.

  • Causality: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[4][5][6] This electrophile is then attacked by the electron-rich pyridine ring. Failure can occur if the reagent is not formed efficiently or if the substrate is not sufficiently activated. However, given the presence of the -NH₂ group, the latter is unlikely to be the primary issue here.

Vilsmeier_Mechanism cluster_0 cluster_1 cluster_2 DMF DMF + POCl₃ Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent (Electrophile) DMF->Reagent Substrate 2-Amino-5-bromopyridine (Nucleophile) Iminium Iminium Salt Intermediate Substrate->Iminium Electrophilic Aromatic Substitution Product 6-Amino-5-bromonicotinaldehyde Iminium_2->Product H₂O Workup caption Fig. 2: Simplified Vilsmeier-Haack mechanism.

Caption: Fig. 2: Simplified Vilsmeier-Haack mechanism.

  • Troubleshooting & Optimization Solutions:

    Problem Area Probable Cause Recommended Solution
    Reagent Quality Decomposed DMF: Old DMF can decompose to dimethylamine and formic acid. Dimethylamine is nucleophilic and can quench the Vilsmeier reagent. Hydrolyzed POCl₃: Phosphorus oxychloride is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl, rendering it inactive.Use a fresh, sealed bottle of POCl₃. Use anhydrous DMF, preferably from a bottle stored under an inert atmosphere. If DMF quality is suspect (e.g., smells fishy), consider purification or opening a new bottle.
    Reaction Conditions Improper Temperature: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled (typically 0°C), the reagent can decompose. The subsequent formylation step may require heating, but this must be carefully optimized. Presence of Moisture: Water will rapidly destroy the Vilsmeier reagent and POCl₃.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Prepare the Vilsmeier reagent at 0°C by adding POCl₃ dropwise to DMF. After adding the substrate, the reaction may need to be gently heated (e.g., 60-80°C) to proceed to completion. Monitor by TLC to determine the optimal time and temperature.[7]
    Workup Procedure Inefficient Hydrolysis: The reaction produces an iminium salt intermediate, which must be hydrolyzed to the aldehyde. Improper pH or insufficient time during the aqueous workup can lead to low yields of the final product.After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. This hydrolyzes the excess POCl₃ and the iminium intermediate. Then, carefully neutralize the mixture with a base like aqueous sodium acetate or sodium hydroxide to a pH of 6-8.[8] Vigorous stirring during this process is essential to ensure complete hydrolysis.
    Stoichiometry Insufficient Vilsmeier Reagent: While the reaction is catalytic in principle, excess reagent is often required to drive the reaction to completion, especially if there are any basic sites on the substrate that might consume the reagent.Use an excess of the Vilsmeier reagent. A starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 2-amino-5-bromopyridine substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: Both steps involve hazardous reagents.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, under anhydrous conditions.

  • Reactions: Both reactions are exothermic. Use an ice bath for cooling during reagent addition and monitor the internal temperature carefully to prevent runaway reactions.

Q2: Can I perform the formylation first, then the bromination? A2: This is not recommended. The aldehyde group (-CHO) is a deactivating group for electrophilic aromatic substitution. Attempting to brominate 6-aminonicotinaldehyde would likely be sluggish and could lead to a mixture of products or reaction at the amino group. The presented sequence (bromination first, then formylation) is electronically favored and more logical.

Q3: My final product, 6-Amino-5-bromonicotinaldehyde, is difficult to purify. What strategies do you recommend? A3: This product contains both a basic amino group and a polar aldehyde group, which can make purification challenging.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Try a range of solvent systems. A good starting point would be ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is the next step. Due to the basicity of the amino group, tailing on the column can be an issue. To mitigate this, consider adding a small amount (0.5-1%) of triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃).

  • Acid/Base Extraction: During the workup, you can perform an acid wash (e.g., with dilute HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer and re-extract your product with an organic solvent like ethyl acetate.

Q4: How do I monitor the progress of these reactions effectively? A4: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Sample Preparation: Take a small aliquot from the reaction mixture, quench it carefully (e.g., with a drop of sodium bicarbonate solution for the bromination or water for the formylation), and dilute with a suitable solvent like ethyl acetate.

  • Eluent System: For the bromination step, a mobile phase of 3:1 Hexanes:Ethyl Acetate is a good starting point. For the more polar aldehyde product in the formylation step, try 1:1 Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting materials and products are all UV-active.

Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine (NBS Method)

Adapted from Hu, Y., et al. (2013).[2]

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq) and acetone (approx. 10 mL per gram of starting material).

  • Cool the mixture to 10°C in an ice-water bath with stirring.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 10°C.

  • Monitor the reaction by TLC until the 2-aminopyridine spot has disappeared.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • The residue can be purified by recrystallization from 90% ethanol to yield 2-amino-5-bromopyridine as a solid. (Reported yield: 95%).[2]

Protocol 2: Synthesis of 6-Amino-5-bromonicotinaldehyde (Vilsmeier-Haack Formylation)

This is a representative protocol adapted from general Vilsmeier-Haack procedures on similar electron-rich heterocycles.

  • In a three-necked, oven-dried round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice (approx. 10 g of ice per mL of DMF).

  • Carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. A precipitate should form.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization (e.g., from ethanol/water) or column chromatography.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Fox, B. A.; Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346; Vol. 44, p.34. [Link]

  • Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Hu, Y., et al. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research, 2(10), 1853-1856. [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Acta Chimica Slovenica, 60(1), 187-192. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (2026). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Guan, A., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Fine Chemical Intermediates, 35(1), 23-24. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • E. C. Horning (Ed.). (1963). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.331. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.
  • Fisyuk, A. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58, 248-251. [Link]

Sources

Technical Support Center: Purification of Crude 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 6-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Understanding the Challenge: The Nature of 6-Amino-5-bromonicotinaldehyde

6-Amino-5-bromonicotinaldehyde is a substituted pyridine possessing functional groups that can present unique purification challenges. The aromatic amine is basic and susceptible to oxidation, while the aldehyde is reactive and can participate in side reactions. The presence of a bromine atom increases the molecular weight and can influence intermolecular interactions. A successful purification strategy must address the removal of unreacted starting materials, side-products, and other process-related impurities.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification of 6-Amino-5-bromonicotinaldehyde, providing a logical workflow to diagnose and resolve them.

Scenario 1: Low Purity After Initial Work-up

Symptom: Your crude product, after initial extraction and solvent removal, shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating a complex mixture of impurities.

Causality: This often points to incomplete reactions or the formation of significant side-products during the synthesis. Common impurities could include unreacted starting materials (e.g., a precursor nitro-compound or the non-brominated aminonicotinaldehyde), or over-brominated species.

Troubleshooting Workflow:

start Low Purity Post Work-up identify Impurity Identification via TLC Co-spot with starting materials. start->identify decision Impurity Polarity? identify->decision less_polar Less Polar Impurity Likely unreacted starting material or less functionalized analog. decision->less_polar Higher Rf more_polar More Polar Impurity Potential for over-bromination or oxidation products. decision->more_polar Lower Rf purification_choice Select Purification Method less_polar->purification_choice more_polar->purification_choice recrystallization Recrystallization purification_choice->recrystallization If crystalline solid & distinct polarity difference chromatography Column Chromatography purification_choice->chromatography For complex mixtures or oily products

Caption: Decision workflow for addressing low initial purity.

Step-by-Step Guidance:

  • Impurity Profiling: Run a TLC with a solvent system of varying polarity (e.g., ethyl acetate/hexanes mixtures). Co-spot your crude product with any available starting materials to identify their presence.

  • Purification Strategy Selection:

    • Recrystallization: If your crude product is a solid and there is a significant difference in polarity between your product and the major impurity, recrystallization is an efficient first choice.

    • Column Chromatography: For complex mixtures, oily crude products, or when impurities have similar polarity to the desired compound, column chromatography is the more robust option.[1]

Scenario 2: Difficulty with Recrystallization

Symptom A: The compound "oils out" and does not crystallize upon cooling.

Causality: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.

Troubleshooting:

  • Solvent System Modification:

    • Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity persists. Then, allow it to cool slowly. Common solvent/anti-solvent pairs for compounds of this nature include ethanol/water or ethyl acetate/hexanes.

    • Reduce the amount of the primary solvent used to create a more saturated solution.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Seeding: Introduce a small, pure crystal of 6-Amino-5-bromonicotinaldehyde to the cooled, supersaturated solution to induce crystallization.

Symptom B: Poor recovery of the product after recrystallization.

Causality: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

Troubleshooting:

  • Solvent Selection: Test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.

  • Filtrate Recovery: Concentrate the mother liquor (the solution after filtration) and attempt a second recrystallization to recover more product.

Scenario 3: Challenges in Column Chromatography

Symptom A: Poor separation of the desired compound from impurities (overlapping bands).

Causality: The chosen mobile phase (eluent) has either too high or too low polarity, or the stationary phase is not appropriate for the separation. For amine-containing compounds, interactions with the acidic silica gel can cause tailing and poor separation.

Troubleshooting:

  • Mobile Phase Optimization:

    • TLC Analysis: Before running the column, identify an eluent system using TLC that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This is effective for separating compounds with a wide range of polarities.

  • Stationary Phase and Additives:

    • Deactivating Silica: The basicity of the amino group can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2]

    • Alternative Stationary Phases: Consider using neutral alumina or a functionalized silica gel (e.g., amino-propylated silica) for particularly problematic separations.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[1] This often results in sharper bands.

Symptom B: The product does not elute from the column.

Causality: The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the stationary phase.

Troubleshooting:

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, it may be necessary to add a more polar solvent like methanol to your eluent system (e.g., a gradient of methanol in dichloromethane).

  • Use of a Modifier: As mentioned, adding triethylamine can help to reduce strong interactions with the silica gel and facilitate elution.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for column chromatography of 6-Amino-5-bromonicotinaldehyde?

A1: A good starting point is to use silica gel as the stationary phase with a mobile phase gradient of ethyl acetate in hexanes. Begin with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase it. It is highly recommended to add 0.1-0.5% triethylamine to the eluent to prevent peak tailing due to the amino group.[2]

Q2: How can I choose an appropriate recrystallization solvent?

A2: The ideal recrystallization solvent is one in which 6-Amino-5-bromonicotinaldehyde is poorly soluble at room temperature but very soluble at the solvent's boiling point. You can perform small-scale solubility tests in vials with various solvents such as ethanol, isopropanol, ethyl acetate, and toluene. Mixed solvent systems, like ethyl acetate/hexanes or ethanol/water, are often effective. For a similar compound, 2-Amino-5-bromobenzyl alcohol, a recrystallization from ethyl acetate and hexanes was successful.[3]

Q3: My purified product is a yellow to brown solid. Is this normal?

A3: Yes, substituted aminopyridines can often have a color ranging from off-white to yellow or brown due to the electronic nature of the aromatic system. However, a very dark color could indicate the presence of oxidized impurities. If the purity is confirmed by analytical methods (e.g., NMR, LC-MS), the color is likely inherent to the molecule.

Q4: How should I store purified 6-Amino-5-bromonicotinaldehyde?

A4: Due to the presence of the amino and aldehyde groups, the compound may be sensitive to light, air, and moisture. It is recommended to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For a related compound, 6-bromonicotinaldehyde, storage at 2-8°C is recommended.[2]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is ideal:

  • TLC: To quickly check for the presence of impurities.

  • NMR (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities with distinct signals.

  • LC-MS: To obtain an accurate purity percentage and confirm the molecular weight.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude 6-Amino-5-bromonicotinaldehyde in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Evenly sprinkle the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution:

    • Place the crude 6-Amino-5-bromonicotinaldehyde in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

V. Visualization of Key Concepts

cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Solid r_dissolve Dissolve in Minimum Hot Solvent r_start->r_dissolve r_cool Slow Cooling to Room Temperature r_dissolve->r_cool r_ice Ice Bath Cooling r_cool->r_ice r_filter Vacuum Filtration r_ice->r_filter r_dry Dry Crystals r_filter->r_dry r_pure Pure Crystalline Product r_dry->r_pure c_start Crude Mixture c_load Load onto Column c_start->c_load c_elute Elute with Mobile Phase Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_tlc Analyze Fractions by TLC c_collect->c_tlc c_combine Combine Pure Fractions c_tlc->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_pure Pure Product c_evaporate->c_pure

Caption: Comparative workflows for recrystallization and column chromatography.

VI. References

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Identifying and minimizing side products in 6-Amino-5-bromonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis of complex molecules using this versatile building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common applications of 6-Amino-5-bromonicotinaldehyde in synthesis?

    • How do the functional groups of 6-Amino-5-bromonicotinaldehyde influence its reactivity?

    • What are the general considerations for catalyst and ligand selection in cross-coupling reactions with this substrate?

  • Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

    • Problem: Low yield of the desired coupled product.

    • Problem: Formation of a significant amount of debrominated starting material.

    • Problem: Presence of an unexpected intramolecular cyclization product.

  • Troubleshooting Guide: Buchwald-Hartwig Amination Reactions

    • Problem: Competing reaction at the aldehyde functionality.

    • Problem: Formation of double amination or other dimeric impurities.

    • Problem: Catalyst inhibition or deactivation.

  • Experimental Protocols

    • General Protocol for Suzuki-Miyaura Coupling

    • General Protocol for Buchwald-Hartwig Amination

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 6-Amino-5-bromonicotinaldehyde in synthesis?

6-Amino-5-bromonicotinaldehyde is a valuable heterocyclic building block, primarily utilized in the synthesis of complex nitrogen-containing fused ring systems. Its trifunctional nature (amino, bromo, and aldehyde groups) allows for a variety of transformations. Most commonly, it serves as a precursor for:

  • Substituted Naphthyridines and Related Heterocycles: The molecule provides a pyridine core that can be elaborated through sequential cross-coupling and cyclization reactions. For instance, it is a key intermediate in the synthesis of various substituted 2,7-naphthyridines, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]

  • Novel Ligands and Materials: The pyridine nitrogen and the amino group can act as coordination sites for metal ions, making its derivatives of interest in materials science and catalysis.

  • Pharmaceutical Intermediates: The structural motif is found in a range of biologically active compounds, making it a key starting material in drug discovery programs.

Q2: How do the functional groups of 6-Amino-5-bromonicotinaldehyde influence its reactivity?

The interplay of the three functional groups is critical to understanding the reactivity of this substrate:

  • 5-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its reactivity is influenced by the electronic nature of the pyridine ring.

  • 6-Amino Group: This electron-donating group can increase the electron density of the pyridine ring, potentially affecting the rate of oxidative addition in cross-coupling reactions. It can also act as a coordinating ligand to the palladium catalyst, which can either be beneficial or detrimental to the reaction. In Buchwald-Hartwig reactions, it can compete with the desired amine coupling partner if not properly managed.

  • 3-Aldehyde Group: This electron-withdrawing group can influence the electronics of the ring and is also a reactive site. It can participate in side reactions such as condensations (e.g., with amines to form imines) or oxidation.[5][6][7]

The proximity of these groups allows for the potential for intramolecular reactions, which can be a synthetic advantage or a source of side products.

Q3: What are the general considerations for catalyst and ligand selection in cross-coupling reactions with this substrate?

The choice of catalyst and ligand is crucial for a successful reaction and minimizing side products.

  • For Suzuki-Miyaura Coupling:

    • Catalyst: Palladium(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are common.

    • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for cross-coupling with heteroaryl halides as they promote the rates of oxidative addition and reductive elimination.[8] For substrates prone to debromination, ligands that favor rapid reductive elimination are preferred.

  • For Buchwald-Hartwig Amination:

    • Catalyst: Similar palladium sources as in Suzuki coupling are used.

    • Ligand: The choice of ligand is highly dependent on the amine coupling partner. For primary amines, ligands like BrettPhos can be effective.[9] The Buchwald and Hartwig groups have developed a wide range of ligands to accommodate various amine substrates.[8][10] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[10]

The optimal combination of catalyst, ligand, base, and solvent must often be determined empirically for this specific substrate.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the desired coupled product.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inefficient Catalyst System Screen different palladium catalysts and phosphine ligands. Consider using pre-formed catalysts.The electronic and steric properties of the ligand significantly impact the efficiency of the catalytic cycle.[8]
Inappropriate Base Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for the transmetalation step.[11]The base activates the boronic acid for transmetalation. The strength and solubility of the base can influence the reaction rate and side product formation.[11]
Decomposition of Boronic Acid Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which are more stable.[12]Boronic acids can undergo protodeboronation, especially at elevated temperatures, leading to reduced yields.[12]
Low Reaction Temperature Gradually increase the reaction temperature.Some cross-coupling reactions with heteroaryl halides require higher temperatures to proceed at a reasonable rate.
Problem: Formation of a significant amount of 6-amino-nicotinaldehyde (debrominated starting material).

Causality Diagram: Debromination Pathway

A Ar-Pd(II)-Br Complex C Ar-Pd(II)-H Complex A->C Hydride Transfer B Hydride Source (e.g., solvent, base) B->C D 6-Amino-nicotinaldehyde (Debrominated Product) C->D Reductive Elimination

Caption: Formation of the debrominated side product.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Presence of Hydride Sources Ensure anhydrous solvents and reagents. Avoid using alcohol solvents which can act as hydride donors.Hydride transfer to the palladium complex can lead to reductive elimination of the debrominated product.[12]
Slow Reductive Elimination Use more electron-donating and bulky ligands to accelerate reductive elimination.A faster reductive elimination step can outcompete the undesired hydride transfer pathway.[8]
High Catalyst Loading or Reaction Time Optimize catalyst loading and monitor the reaction progress to avoid prolonged reaction times after completion.Extended reaction times can lead to catalyst decomposition and an increase in side reactions.
Problem: Presence of an unexpected intramolecular cyclization product, such as a naphthyridine derivative.

Plausible Cyclization Pathway

cluster_0 Reaction Steps A 6-Amino-5-bromonicotinaldehyde B Suzuki Coupling Product A->B Suzuki Coupling C Intramolecular Condensation B->C Under basic conditions D Cyclized Side Product (e.g., Naphthyridine derivative) C->D

Caption: Potential pathway to a cyclized side product.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Reaction of Aldehyde with Amino Group Protect the aldehyde or amino group if intramolecular cyclization is a persistent issue.The proximity of the amino and aldehyde groups, especially after the introduction of a new substituent via Suzuki coupling, can facilitate intramolecular condensation reactions, particularly under basic conditions.[1][2][3][4]
High Temperature and Strong Base Use milder reaction conditions (lower temperature, weaker base) if possible.Harsher conditions can promote intramolecular side reactions.
Substrate-Specific Reactivity If the coupled product is inherently prone to cyclization, consider a different synthetic route where the aldehyde or amino group is introduced at a later stage.The electronic and steric properties of the newly introduced group can significantly influence the propensity for cyclization.

Troubleshooting Guide: Buchwald-Hartwig Amination Reactions

Problem: Competing reaction at the aldehyde functionality.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Imine Formation with Amine Reagent Protect the aldehyde group as an acetal before the amination reaction. Deprotect in a subsequent step.The aldehyde can react with the primary or secondary amine coupling partner to form an imine, consuming the amine and reducing the yield of the desired product.[5][6][7]
Aldol Condensation Use a non-nucleophilic base and ensure the absence of enolizable protons in the substrate or reagents if possible.Strong bases can deprotonate the position alpha to the aldehyde, leading to self-condensation or reaction with other carbonyl-containing species.
Problem: Formation of double amination or other dimeric impurities.

Workflow to Minimize Dimerization

A Start Reaction B Slow Addition of Amine A->B C Maintain Low Concentration of Amine B->C D Monitor Reaction Progress C->D E Quench Reaction at Completion D->E F Minimized Dimer Formation E->F

Caption: Experimental workflow to reduce dimerization.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Reaction of Product with Starting Material Use a slight excess of the amine coupling partner. Consider slow addition of the amine to the reaction mixture.If the product of the amination is more reactive than the starting material towards the amine, dimeric byproducts can form.
Self-Coupling of the Starting Material Optimize the reaction conditions, particularly the catalyst and ligand system.In some cases, homo-coupling of the aryl halide can occur.
Problem: Catalyst inhibition or deactivation.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Coordination of Amino Group to Palladium Use ligands that form a more stable complex with palladium, potentially displacing the substrate's amino group from the coordination sphere.The endocyclic nitrogen and the exocyclic amino group of the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9]
Impure Reagents or Solvents Use high-purity, degassed solvents and fresh reagents.Impurities can act as catalyst poisons. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[13]
Formation of Off-Cycle Palladium Species Adjust the ligand-to-metal ratio. Some reactions benefit from a higher ligand loading.An inappropriate ligand-to-metal ratio can lead to the formation of inactive palladium aggregates.

Experimental Protocols

Disclaimer: These are general starting protocols and may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 6-Amino-5-bromonicotinaldehyde (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., SPhos, 4-10 mol%).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and water).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

General Protocol for Buchwald-Hartwig Amination
  • To a reaction vessel, add 6-Amino-5-bromonicotinaldehyde (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., XPhos, 2-6 mol%).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[13][15]

References

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). National Institutes of Health. [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). MDPI. [Link]

  • (PDF) Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). ResearchGate. [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025). ResearchGate. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (n.d.). PMC. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). PMC. [Link]

  • How Does Palladium–Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp3)–H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. (2018). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Publishing. [Link]

  • How Does Palladium-Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp>3>)-H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. (2018). [No Source Name Available]. [Link]

  • How Does Palladium–Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp3)–H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). [No Source Name Available]. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-amino-5-bromonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in synthetic protocols. Here, we dissect the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond simple procedural steps to explain the causality behind experimental choices.

Our goal is to equip you with the knowledge to troubleshoot effectively, optimize reaction conditions, and achieve reliable, high-yield synthesis of complex molecules derived from this versatile building block.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] When applied to 6-amino-5-bromonicotinaldehyde, it provides a direct route to 5-aryl or 5-vinyl nicotin-aldehyde derivatives, which are key intermediates in pharmaceutical development.[1]

The Catalytic Cycle Explained

The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2] The active Pd(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the nicotin-aldehyde.[1] Following this, in a crucial base-assisted step known as transmetalation, the organic group from the activated boronic acid is transferred to the palladium(II) center.[1][3] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂(Aryl)Pd(II)-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Diaryl L₂(Aryl)Pd(II)-R PdII_Aryl->PdII_Diaryl R-B(OR)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-R RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Q&A for Suzuki-Miyaura Coupling

Q: My reaction has stalled with significant starting material remaining. What is the likely cause?

A: This is a common issue. The primary suspects are catalyst deactivation or poor solubility.

  • Catalyst Activity: The electron-donating amino group and the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity. Consider switching to a ligand designed for electron-rich or heteroaromatic substrates, such as SPhos or XPhos.

  • Solubility: 6-Amino-5-bromonicotinaldehyde and its derivatives may have limited solubility. Ensure your chosen solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or n-butanol) fully dissolves the starting materials at the reaction temperature.[4] Sometimes, a small amount of DMF can be added to improve solubility, but be cautious as it can decompose at high temperatures.

  • Base Inefficiency: The base is critical for activating the boronic acid.[3] If you are using a mild base like Na₂CO₃, it might not be strong enough. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.

Q: I'm observing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid (R-R). How can I prevent this?

A: Boronic acid homocoupling is often promoted by the presence of oxygen.

  • Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This is critical. Perform at least three cycles of vacuum/argon backfill. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality: Use high-purity boronic acid. Older or impure batches can contain boronic anhydrides (boroxines), which are more prone to side reactions.

  • Controlled Addition: In some cases, slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.

Q: My main byproduct is the de-brominated starting material (6-aminonicotinaldehyde). What causes this?

A: This side reaction, known as proto-dehalogenation, can arise from several sources.

  • Water Content: While many Suzuki reactions tolerate water, excessive amounts, especially in combination with certain bases and high temperatures, can lead to this pathway. If using a hydrated base (e.g., K₃PO₄·H₂O), be mindful of the total water content. Sometimes, using anhydrous conditions with a base like KF can mitigate this.[5]

  • Boronic Acid Purity: Impurities in the boronic acid can act as proton sources.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of this and other side reactions. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.

Suzuki-Miyaura FAQs
  • What is the best catalyst/ligand combination to start with? For heteroaromatic substrates like this, a good starting point is Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. For challenging couplings, advanced biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often superior.[4]

  • Why is a base necessary? The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[3]

  • Can I use a boronate ester instead of a boronic acid? Yes. Pinacol esters (Bpin) or MIDA esters are excellent alternatives. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation than their corresponding boronic acids.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • To an oven-dried Schlenk flask, add 6-amino-5-bromonicotinaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add a magnetic stir bar.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if required (e.g., SPhos, 0.10 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table: Suzuki-Miyaura Reaction Parameter Optimization
ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources are often effective; Pd(II) requires in-situ reduction.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, especially for challenging substrates.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger bases can accelerate transmetalation. KF is useful for base-sensitive functional groups.[3][5]
Solvent Dioxane/H₂O, Toluene/H₂ODME, n-Butanol, 2-MeTHFSolvent choice impacts solubility and reaction rate. Anhydrous solvents may be needed to prevent side reactions.[4]
Temperature 80-110 °C60 °C to 120 °CHigher temperatures increase rate but can also promote side reactions like debromination.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling amines with aryl halides.[6] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[7] For 6-amino-5-bromonicotinaldehyde, this reaction would typically be used to couple a secondary amine, as the primary amino group is already present.

The Catalytic Cycle Explained

The reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[7] The cycle begins with oxidative addition of the Pd(0) complex to the aryl bromide.[7] The resulting Pd(II) complex then undergoes coordination with the amine. In the presence of a strong base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, releases the product, and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L(Aryl)Pd(II)-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine [L(Aryl)Pd(II)(HNR₂)]⁺Br⁻ PdII_Aryl->PdII_Amine HNR₂ Amine_Coord Amine Coordination PdII_Amido L(Aryl)Pd(II)-NR₂ PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Q&A for Buchwald-Hartwig Amination

Q: My reaction is very slow or gives no product. What should I check first?

A: This is often a result of an inappropriate choice of ligand, base, or both.

  • Ligand Choice is Critical: The existing amino group on your substrate makes it an electron-rich and potentially coordinating heterocycle. Standard ligands like PPh₃ may not be effective. You need bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the reductive elimination step, which is often rate-limiting.[7]

  • Base Strength: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H of the palladium-amine adduct). Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used. Weaker bases like K₂CO₃ are generally insufficient.

  • Catalyst Poisoning: The primary amino group on the starting material could potentially poison the catalyst. While challenging, running the reaction at higher temperatures or using a higher catalyst loading might overcome this. Alternatively, protecting the existing amino group (e.g., as a Boc-carbamate) could be a viable, albeit longer, strategy.

Q: I'm seeing a significant amount of hydrodehalogenation (debromination) of my starting material. Why?

A: This side reaction is often a result of β-hydride elimination from the palladium-amido intermediate, especially when using primary amines with β-hydrogens.

  • Ligand Effects: Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination by occupying coordination sites on the palladium center.[6] For monoligated systems, very bulky ligands can also sterically hinder this pathway.

  • Base Choice: Some bases can promote this side reaction more than others. If using an alkoxide base, ensure it is completely anhydrous, as water can be a proton source for the final step of the hydrodehalogenation pathway.

Q: The reaction works, but the purification is difficult due to residual catalyst and ligand oxides. Any advice?

A: This is a common downstream processing challenge.

  • Filtration: After the reaction, you can sometimes precipitate out the palladium species by adding a non-polar solvent like hexanes and filtering through a pad of Celite.

  • Aqueous Wash: A wash with an aqueous solution of thiourea or L-cysteine can sometimes help scavenge residual palladium.

  • Optimized Chromatography: Use a solvent system for your column that provides good separation between your product and the ligand oxide (e.g., a gradient elution). Sometimes, a plug of activated carbon before the silica gel column can adsorb some of the palladium residues.

Buchwald-Hartwig FAQs
  • What is a "precatalyst" and should I use one? A precatalyst is a stable, air-tolerant Pd(II) complex that rapidly forms the active Pd(0) species in the presence of the base. G3 or G4 Buchwald precatalysts are highly efficient and often give more reproducible results than using separate Pd sources and ligands.

  • Which solvent is best? Anhydrous, non-protic solvents are required. Toluene, dioxane, and THF are commonly used.[8] Toluene is often a good choice as it has a high boiling point suitable for many of these reactions.

  • Can I use this reaction to couple primary amines? Yes, but it can be more challenging than coupling secondary amines due to potential N,N-diarylation or catalyst inhibition. Ligands like BrettPhos have been specifically designed to facilitate the coupling of primary amines.[8]

Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine
  • In a glovebox, add a stir bar, Pd₂(dba)₃ (0.02 equiv), and a suitable ligand (e.g., XPhos, 0.08 equiv) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Remove the tube from the glovebox, add 6-amino-5-bromonicotinaldehyde (1.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon (3 cycles).

  • Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv).

  • Place the reaction in a preheated oil bath at 100 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Table: Buchwald-Hartwig Reaction Parameter Optimization
ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Buchwald Precatalysts (G3/G4)Precatalysts offer better stability, handling, and reproducibility by ensuring efficient generation of the active LPd(0) species.
Ligand XPhos, RuPhosBrettPhos (for primary amines), SPhos, cataCXium ALigand choice is paramount and substrate-dependent. Bulky, electron-rich ligands are essential.
Base NaOtBuLiHMDS, K₃PO₄, Cs₂CO₃Must be a strong, non-nucleophilic base. The cation (Na⁺, K⁺, Li⁺) can influence reaction rates.
Solvent Toluene, DioxaneTHF, CPME, 2-MeTHFMust be anhydrous and non-protic. Solvent polarity can affect catalyst activity and solubility.
Temperature 80-110 °CRoom Temp to 130 °CSome modern catalyst systems allow for lower temperatures, reducing side reactions.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most widely used method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[9] The classic protocol uses a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[9][10] This reaction provides a powerful and direct route to synthesize 6-amino-5-alkynylnicotinaldehydes, which are valuable precursors for various heterocyclic scaffolds.

The Catalytic Cycle Explained

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle starts with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

  • Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself. The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂(Aryl)Pd(II)-Br Pd0->PdII_Aryl Ar-Br PdII_Alkynyl L₂(Aryl)Pd(II)-C≡CR PdII_Aryl->PdII_Alkynyl Cu-C≡CR PdII_Alkynyl->Pd0 Ar-C≡CR CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide H-C≡CR Base CuAcetylide->CuX Transmetalation to Pd(II)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Q&A for Sonogashira Coupling

Q: My primary byproduct is the homocoupled alkyne (Glaser coupling, R-C≡C-R). How do I stop this?

A: This is the most common side reaction in Sonogashira couplings and is promoted by oxygen and an excess of the copper catalyst.

  • Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction vessel are meticulously de-gassed with an inert gas like argon. Maintaining a positive argon atmosphere is crucial.

  • Minimize Copper: Use the minimum effective amount of the copper(I) co-catalyst (typically 1-5 mol%). In some cases, reducing the amount can significantly suppress homocoupling.

  • Go Copper-Free: For sensitive substrates, a copper-free Sonogashira protocol is the best solution.[9][11] These reactions require a more reactive palladium/ligand system and often a stronger base (like an amine base that also acts as a solvent, e.g., pyrrolidine), but they completely eliminate the Glaser coupling pathway.[12]

Q: The reaction is not going to completion, even after extended time and heating.

A: Low reactivity can be due to several factors, particularly with an electron-rich substrate like 6-amino-5-bromonicotinaldehyde.

  • Catalyst/Ligand System: The oxidative addition step can be slow for electron-rich bromides. Using a palladium catalyst with an electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) can accelerate this step.

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. It acts as both a base to deprotonate the alkyne and a scavenger for the HBr generated. Ensure it is anhydrous and in sufficient excess (at least 2-3 equivalents).

  • Solvent: Solvents like THF, DMF, or acetonitrile are common. The choice can impact the solubility of the various catalytic species and reagents.

Q: My product seems to have decomposed during the reaction or workup.

A: Alkynyl-substituted aminopyridines can be sensitive, especially to acid and heat.

  • Mild Conditions: Try to run the reaction at the lowest possible temperature that affords a reasonable rate. Some modern catalyst systems can work at room temperature.[9]

  • Workup: During the workup, avoid strong acids. A gentle aqueous wash with saturated NH₄Cl or water is usually sufficient. Be mindful during concentration on a rotovap; use minimal heat.

  • Purification: The aldehyde functional group can be sensitive on silica gel. To minimize contact time, use flash chromatography and consider deactivating the silica gel with 1% triethylamine in the eluent.

Sonogashira FAQs
  • Is the copper co-catalyst always necessary? No. While the classic method uses copper, numerous copper-free protocols have been developed.[11] These are advantageous when dealing with substrates that can coordinate copper or when Glaser homocoupling is a persistent issue.[9]

  • What is the role of the amine base? The amine serves two main purposes: it deprotonates the terminal alkyne to make it more nucleophilic, and it neutralizes the hydrohalic acid (HBr) that is formed during the catalytic cycle, preventing it from deactivating the catalyst or reacting with the product.

  • Can I use a protected alkyne? Yes, using an alkyne like trimethylsilylacetylene is a common strategy.[9] After the coupling reaction, the trimethylsilyl (TMS) group can be easily removed under mild conditions (e.g., with K₂CO₃ in methanol or with TBAF) to reveal the terminal alkyne. This is useful for preventing side reactions or for subsequent synthetic steps.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene
  • To a Schlenk flask, add 6-amino-5-bromonicotinaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add a magnetic stir bar.

  • Seal the flask, then evacuate and backfill with argon (3 cycles).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Add anhydrous, degassed triethylamine (TEA, 3.0 equiv) via syringe.

  • Finally, add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction by TLC until the starting bromide is consumed (typically 2-8 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table: Sonogashira Reaction Parameter Optimization
ParameterStandard ConditionOptimization StrategyRationale
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd(OAc)₂Choice depends on stability and ease of reduction to Pd(0).
Cu Co-catalyst CuI (1-5 mol%)None (Copper-Free)Eliminate CuI to prevent Glaser homocoupling, but this requires a more active Pd/ligand system.[11]
Ligand PPh₃P(t-Bu)₃, Xantphos, SPhosBulky, electron-rich ligands can accelerate the reaction and may be necessary for copper-free conditions.
Base TEA, DIPAPyrrolidine, K₂CO₃, Cs₂CO₃Amine bases are standard. Inorganic bases can be used in some protocols, especially copper-free ones.
Solvent THF, DMFToluene, AcetonitrileSolvent must solubilize all components and be compatible with the base and temperature.

General Analytical and Purification Strategies

Reaction Monitoring: Consistent monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate conversion data and allows for the identification of byproducts by mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for precise determination of the conversion to product by comparing the integration of characteristic signals.[13]

Purification:

  • Aqueous Workup: Essential for removing inorganic salts and water-soluble reagents like the amine base.

  • Column Chromatography: The most common method for purifying the final product. For aminopyridine aldehydes, which can be slightly polar and potentially acid-sensitive, using a neutral stationary phase (like deactivated silica) or adding a small amount of a neutralising agent (e.g., 0.5-1% TEA) to the eluent can prevent product degradation on the column.

  • Recrystallization: If the product is a stable solid, recrystallization is an excellent method for achieving high purity on a larger scale.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (URL: [Link])

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • a–c) Challenges in catalyzing the Sonogashira coupling reaction with... - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.. (URL: [Link])

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (URL: [Link])

  • Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. (URL: [Link])

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (URL: [Link])

  • Green Chemistry Emerging Investigators Series – Pradip Pachfule - RSC Blogs. (URL: [Link])

  • Inductively coupled plasma mass spectrometry - Wikipedia. (URL: [Link])

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Troubleshooting common issues in 6-Amino-5-bromonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Amino-5-bromonicotinaldehyde. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to its utility in constructing complex molecular architectures. However, its synthesis is not without challenges, often involving sensitive reagents and competing reaction pathways that can lead to low yields and difficult purifications.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. Drawing from established chemical principles and published procedures, we will explore the causality behind experimental outcomes and provide robust, validated protocols to help you achieve consistent and successful results.

Overview of a Common Synthetic Strategy: The Vilsmeier-Haack Reaction

A prevalent and effective method for synthesizing 6-Amino-5-bromonicotinaldehyde is through the formylation of an electron-rich pyridine precursor. The Vilsmeier-Haack reaction is particularly well-suited for this transformation, utilizing 2-Amino-5-bromopyridine as a readily available starting material.

The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide derivative, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich pyridine ring, driven by the activating effect of the amino group, to install the formyl precursor. Subsequent hydrolysis yields the target aldehyde.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Category 1: Vilsmeier-Haack Formylation Issues

Q1: My Vilsmeier-Haack reaction shows no conversion, and I only recover the 2-Amino-5-bromopyridine starting material. What are the likely causes?

A1: This is a common issue and typically points to the deactivation of the pyridine ring, preventing electrophilic attack.

  • Causality: The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate.[2][3] The amino group on your starting material is a powerful electron-donating group that activates the ring for this reaction. However, under the acidic conditions generated during the formation of the Vilsmeier reagent, the basic amino group can be protonated. This converts it into an ammonium group (-NH₃⁺), which is strongly electron-withdrawing and deactivating, thus shutting down the desired electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Reagent Addition Temperature: Ensure you are forming the Vilsmeier reagent at a low temperature (0-5 °C) before adding the 2-Amino-5-bromopyridine. Add the POCl₃ dropwise to the DMF solvent.

    • Order of Addition: Add the 2-Amino-5-bromopyridine substrate after the Vilsmeier reagent has been pre-formed. Adding the substrate too early exposes it to the acidic byproducts of reagent formation.

    • Check Reagent Quality: The reaction is highly sensitive to moisture. Ensure you are using anhydrous DMF and fresh or properly stored POCl₃. Old POCl₃ can hydrolyze, reducing its effectiveness.

    • Reaction Temperature: While initial formation is cold, the formylation step itself may require heating. After adding the substrate, slowly raise the temperature and monitor the reaction by TLC. A typical temperature range is 60-80 °C.

Q2: I am observing a significant amount of a byproduct that appears to be N-formylation of the amino group, not the desired C-formylation on the ring. How can I improve regioselectivity?

A2: This indicates that the amino group is acting as a nucleophile and attacking the Vilsmeier reagent. This is a known competing pathway, especially in substrates with highly nucleophilic amines.[4]

  • Causality: The Vilsmeier reagent is a potent electrophile. While the goal is for the aromatic ring to act as the nucleophile, the lone pair on the exocyclic nitrogen of the amino group can also attack the reagent directly.

  • Troubleshooting Steps:

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group. An acetyl or pivaloyl protecting group can be used. These groups still provide sufficient activation for the formylation to occur at the desired position while preventing N-formylation. The protecting group can be removed later under acidic or basic conditions.

    • Modify Reaction Stoichiometry: Using a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) can sometimes favor C-formylation after an initial equilibrium with the N-formylated species. However, this can also lead to more complex mixtures.

    • Solvent Choice: While DMF is the standard, exploring other formamides or using a non-participating solvent and a pre-formed Vilsmeier salt could alter selectivity, though this is a more advanced optimization.

Q3: The reaction mixture turned dark brown or black, and the crude NMR shows a complex mixture of products with no identifiable aldehyde. What went wrong?

A3: A dark, tarry reaction mixture is indicative of decomposition or polymerization.

  • Causality: 6-Amino-5-bromonicotinaldehyde, like many amino-aldehydes, can be unstable under harsh conditions.[5] Excessive heat or prolonged reaction times can lead to self-condensation or polymerization reactions. The combination of an amino group and an aldehyde in the same molecule makes it susceptible to forming Schiff bases and other condensation products with itself.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not overheat the reaction. Monitor the internal temperature carefully and aim for the lowest temperature that allows for a reasonable reaction rate. Use a temperature probe and a controlled heating mantle.

    • Monitor Reaction Progress: Use TLC to determine when the starting material is consumed. Do not let the reaction run for an extended period after completion, as this increases the likelihood of product degradation.

    • Controlled Work-up: Quench the reaction by pouring it carefully onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde and dilutes the acid. Neutralize the mixture promptly but carefully with a base like NaOH or Na₂CO₃ while keeping the temperature low to prevent base-catalyzed degradation.

Category 2: Starting Material Synthesis & Purity

Q4: My synthesis of the 2-Amino-5-bromopyridine precursor is contaminated with a di-bromo species. How do I control this?

A4: The formation of 2-amino-3,5-dibromopyridine is a classic example of over-bromination due to the highly activating nature of the amino group.[6][7]

  • Causality: The amino group strongly activates the pyridine ring towards electrophilic substitution at the ortho (position 3) and para (position 5) positions. Once the first bromine is added at the 5-position, the ring is still activated enough for a second bromination to occur at the 3-position.

  • Troubleshooting Steps & Control Measures:

ParameterRecommended ActionRationale
Stoichiometry Use a precise 1.0 equivalent or a slight sub-stoichiometric amount (e.g., 0.98 eq.) of the brominating agent (e.g., NBS or Br₂).Minimizes the availability of excess bromine for a second substitution.[7]
Temperature Maintain a low temperature during the addition of the brominating agent (e.g., 0-10 °C).Reduces the reaction rate, allowing for better control and selectivity.
Addition Rate Add the brominating agent slowly and portion-wise or as a dilute solution over an extended period.Prevents localized high concentrations of the electrophile, which favors over-bromination.
Solvent Choice Acetonitrile has been reported to be a good solvent for minimizing the di-bromo byproduct.[6]The solvent can influence the reactivity and solubility of intermediates.
  • Purification: If the di-bromo impurity does form, it can often be separated from the desired mono-bromo product by careful column chromatography or recrystallization.

Category 3: Purification & Stability

Q5: How do I effectively purify the final product, 6-Amino-5-bromonicotinaldehyde?

A5: Purification requires balancing the removal of impurities with the stability of the product.

  • Work-up: After quenching the reaction on ice, neutralize carefully with a base like aqueous sodium carbonate or sodium hydroxide to a pH of ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent. Ethyl acetate or dichloromethane are common choices.

  • Column Chromatography: This is typically the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of Hexanes:Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity. The product is moderately polar and should elute effectively. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can sometimes improve peak shape and prevent streaking by neutralizing acidic sites on the silica.

  • Recrystallization: If the product is obtained as a solid of sufficient purity (>90%), recrystallization can be an excellent final purification step.[8] A mixed solvent system like ethyl acetate/hexanes or ethanol/water may be effective.

Q6: The purified product is a nice yellow solid, but it darkens over time. What are the proper storage conditions?

A6: The discoloration suggests potential oxidation or slow polymerization. Aldehydes, especially those with electron-donating groups, can be sensitive to air and light.

  • Recommended Storage:

    • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

    • Temperature: Keep refrigerated or frozen (-20 °C is ideal).

    • Light: Protect from light by storing in an amber vial or wrapping the container in aluminum foil.

Visualization of Key Processes

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Substrate 2-Amino-5-bromopyridine Substrate->Iminium Add Substrate, then Heat (60-80 °C) Quench Quench on Ice/H₂O Iminium->Quench Product 6-Amino-5-bromonicotinaldehyde Quench->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack synthesis of 6-Amino-5-bromonicotinaldehyde.

Troubleshooting Decision Tree for Failed Vilsmeier-Haack Reaction

Troubleshooting_Tree Start Reaction Failed: Low or No Conversion TLC Analyze Crude by TLC/LCMS Start->TLC SM_Only Only Starting Material (SM) Present? TLC->SM_Only Degradation Complex Mixture/ Baseline Material? TLC->Degradation SM_Only->Degradation No Cause_Deactivation Likely Cause: Ring Deactivation SM_Only->Cause_Deactivation Yes Cause_Degradation Likely Cause: Decomposition Degradation->Cause_Degradation Yes Solution_Deactivation Solution: 1. Check reagent quality (anhydrous). 2. Pre-form Vilsmeier reagent at 0 °C. 3. Ensure sufficient heating (60-80 °C). Cause_Deactivation->Solution_Deactivation Solution_Degradation Solution: 1. Reduce reaction temperature. 2. Monitor reaction closely; do not overheat. 3. Ensure rapid, cold work-up. Cause_Degradation->Solution_Degradation

Caption: Decision tree for diagnosing a failed Vilsmeier-Haack formylation reaction.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Lithiopyridine | Request PDF. Retrieved from [Link]

  • Pawar, S. D., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier Haack Formylation, no electrophilic substitution. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2012). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Bailey, P. D., et al. (2004). Optimization of Organolithium Reactions. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromonicotinaldehyde. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

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Storage and handling guidelines for 6-Amino-5-bromonicotinaldehyde to ensure stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the proper storage and handling of 6-Amino-5-bromonicotinaldehyde (Molecular Formula: C₆H₅BrN₂O)[1]. Adherence to these guidelines is critical for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The recommendations herein are synthesized from material safety data sheets of structurally similar compounds and best practices in chemical handling.

Part 1: Frequently Asked Questions (FAQs) on Core Handling & Storage

This section addresses the most common queries regarding the day-to-day management of 6-Amino-5-bromonicotinaldehyde.

Q1: How should I store the solid 6-Amino-5-bromonicotinaldehyde upon receipt?

Upon receipt, the vial should be immediately transferred to a controlled environment. The stability of this compound is best maintained under refrigerated, dry, and inert conditions.

Causality Explanation: The molecule contains both an amino (-NH₂) and an aldehyde (-CHO) group. The aldehyde group is susceptible to oxidation to a carboxylic acid, while the aromatic amino group can be sensitive to atmospheric oxidation, which often manifests as a color change. A dry, inert atmosphere mitigates these degradation pathways. Storing at a reduced temperature slows the rate of any potential decomposition reactions. For the related compound, 6-Bromonicotinaldehyde, storage at 4°C under nitrogen is recommended[2].

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Solid 2°C to 8°C[3]Inert (Nitrogen or Argon)Long-term
In Solvent -20°CInert (Nitrogen or Argon)Up to 1 month[2]
In Solvent -80°CInert (Nitrogen or Argon)Up to 6 months[2]

Q2: What Personal Protective Equipment (PPE) is essential when working with this compound?

Due to its hazard profile, comprehensive PPE is mandatory. Data from analogous compounds indicate that it may be harmful if swallowed or inhaled, cause skin irritation, and pose a risk of serious eye damage[4].

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[5][6].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber[6].

  • Skin and Body Protection: A standard laboratory coat, long trousers, and closed-toe shoes are required to prevent skin contact[6].

Q3: Why is an inert atmosphere so strongly recommended for both solid and solution storage?

The primary driver for recommending an inert atmosphere is the prevention of oxidative degradation.

Mechanistic Insight: The aldehyde functional group is readily oxidized, particularly in the presence of air (oxygen). Similarly, aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities and a loss of compound integrity. Storing the compound under an inert gas like nitrogen or argon displaces oxygen, thus protecting these sensitive functional groups and ensuring the compound's purity over time. This is a common strategy for preserving aldehyde-containing reagents[2].

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during the use of 6-Amino-5-bromonicotinaldehyde.

Q1: My solid compound, which was initially an off-white or light-yellow powder, has darkened to a tan or brown color. What happened and is it still usable?

A color change is a primary visual indicator of degradation.

Likely Cause: The darkening is most likely due to oxidation of the amino or aldehyde moieties on the pyridine ring. This process can be accelerated by prolonged exposure to air, light, or moisture.

Recommended Action:

  • Assess Purity: The material is likely impure. Its use in sensitive applications is discouraged as the impurities may interfere with your experiment. We recommend performing a purity check via LC-MS or ¹H NMR if you must proceed.

  • Prevent Future Issues: Ensure that all future vials are stored strictly according to the guidelines in Table 1. Purge the vial with nitrogen or argon before and after each use.

Q2: My experimental results are inconsistent. Could the stability of the 6-Amino-5-bromonicotinaldehyde solution be the cause?

Yes, solution instability is a common source of experimental variability.

Underlying Problem: If stock solutions are not prepared and stored correctly, the compound can degrade. Factors like the choice of solvent, exposure to air during preparation, and improper storage temperature can all contribute to a decline in the effective concentration of the active compound. A study on a different complex molecule highlighted that degradation in aqueous buffers can be a significant issue, often proceeding via an oxidative pathway[7].

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow A Inconsistent Results Observed B Prepare Fresh Stock Solution (See Protocol Below) A->B C Use Immediately in Experiment B->C D Aliquot & Store Solution (-80°C, under Argon/N₂) B->D E Compare Results with New vs. Old Solution C->E D->E F Results Consistent? (Yes) E->F G Results Consistent? (No) E->G H Discard Old Solution. Adopt New Storage Protocol. F->H I Investigate Other Experimental Variables G->I

Caption: Workflow for diagnosing compound stability issues.

Q3: I dissolved the compound in my chosen solvent, but after storing it in the freezer, I noticed a precipitate. What should I do?

This indicates that the compound's solubility limit was exceeded at the storage temperature.

Recommended Action:

  • Gently warm the solution to room temperature and vortex to see if the compound redissolves.

  • If it redissolves, consider preparing a more dilute stock solution for cold storage.

  • If it does not fully redissolve, the solution should be considered heterogeneous and unsuitable for experiments requiring precise concentrations. Prepare a fresh stock solution. Always ensure the compound is fully dissolved at room temperature before cooling for storage.

Part 3: Essential Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes exposure to atmospheric oxygen, thereby preserving the integrity of the compound.

Materials:

  • 6-Amino-5-bromonicotinaldehyde solid

  • Anhydrous, research-grade solvent (e.g., DMSO, DMF)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile vials with septa caps

  • Syringes and needles

Procedure:

  • Pre-Weighing: Calculate the required mass of the compound in a fume hood[8].

  • Inerting the Vial: Place the calculated mass of the solid into a clean, dry vial. Flush the vial with inert gas for 1-2 minutes to displace air. Seal immediately with a septa cap.

  • Solvent Addition: Using a syringe, add the desired volume of anhydrous solvent to the vial through the septum.

  • Dissolution: Vortex or sonicate the vial at room temperature until the solid is completely dissolved. The solution should be clear.

  • Aliquoting & Storage: If desired, aliquot the solution into smaller, single-use vials. This is best done by first pressurizing the stock vial with inert gas and then using a syringe to transfer the solution to smaller, pre-flushed vials.

  • Final Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage[2].

Part 4: Visualization of Stability Factors

Understanding the factors that influence stability is key to proper handling.

G cluster_degradation Degradation Pathways cluster_factors Contributing Factors center_node 6-Amino-5-bromonicotinaldehyde (Stable Solid) Oxidation Oxidation (Aldehyde/Amino Group) center_node->Oxidation leads to Hydrolysis Hydrolysis center_node->Hydrolysis leads to Light Photodegradation center_node->Light leads to Degraded_Product Impure/Degraded Product (e.g., Carboxylic Acid) Oxidation->Degraded_Product Hydrolysis->Degraded_Product Light->Degraded_Product Factor_O2 Oxygen (Air) Factor_O2->Oxidation Factor_H2O Moisture/Water Factor_H2O->Hydrolysis Factor_Light UV/Visible Light Factor_Light->Light

Caption: Key environmental factors leading to compound degradation.

References

  • [Unnamed Source] Safety Data Sheet in accordance with Regulation (EU) No.453/2010. [Source not named]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8yDR0NeQRDLbq7xGvUBumA7hZejUdzKK21NDYfrWuUF4QtUcT0UXc2f78Josmnc0Csj1m_56qp8zk2YCP3-WHTJxf40g7ZbubB_Gn-0g-5QKA_uPc8fiyARl3hkE7pxMoNZnqd1y8hu68-L24KZgbij57tDpGYj5N8RB75O8hSxC3KnuZVl0OUR4Trcau4Ho=]
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Technical Support Center: Resolving Unexpected Results in 6-Amino-5-bromonicotinaldehyde NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of the NMR analysis of 6-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter unexpected spectral results. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems you might observe in your ¹H or ¹³C NMR spectra of 6-Amino-5-bromonicotinaldehyde and provides a systematic approach to diagnose and resolve them.

Question 1: I see broad signals for my aromatic and amine protons. What could be the cause and how can I fix it?

Answer:

Broad peaks in an NMR spectrum can be frustrating as they obscure coupling information and can make integration unreliable. For 6-Amino-5-bromonicotinaldehyde, there are several potential causes for peak broadening:

  • Proton Exchange of the Amine Group: The protons on the amino group (-NH₂) can undergo chemical exchange with each other and with trace amounts of water or other labile protons in the sample.[1][2][3] This is a common phenomenon for amines and can result in a broad singlet for the -NH₂ protons. The rate of this exchange is dependent on several factors including temperature, concentration, and solvent.[2][3]

  • Intermediate Rate of Exchange: If the rate of exchange is on the same timescale as the NMR experiment, the peaks can be significantly broadened.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.[4] Conversely, a very dilute sample might have a poor signal-to-noise ratio, making peaks appear broad.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. These could be introduced during synthesis or workup.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum.[5]

Troubleshooting Workflow:

Here is a step-by-step workflow to diagnose and resolve peak broadening:

G start Broad Peaks Observed shim Re-shim the Spectrometer start->shim concentration Optimize Sample Concentration (1-10 mg in 0.6-0.7 mL) shim->concentration If broadening persists d2o_shake Perform a D₂O Shake-out Experiment concentration->d2o_shake If aromatic peaks are still broad temp Acquire Spectrum at a Different Temperature d2o_shake->temp If NH₂ peak disappears but others remain broad filter Filter the Sample temp->filter If temperature change has little effect G start Chemical Shift Mismatch conditions Verify Experimental Conditions (Solvent, Temperature, Concentration) start->conditions ref_standard Check Internal Standard (e.g., TMS) conditions->ref_standard If conditions match literature ph_effect Consider pH Effects ref_standard->ph_effect If standard is correct two_d_nmr Run 2D NMR (COSY, HSQC) for Structural Confirmation ph_effect->two_d_nmr If pH is not a factor

Caption: Decision tree for resolving chemical shift discrepancies.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 6-Amino-5-bromonicotinaldehyde?

A1: While experimental conditions can cause variations, here are typical approximate chemical shift ranges for 6-Amino-5-bromonicotinaldehyde in a common solvent like DMSO-d₆.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aldehyde (-CHO)9.5 - 10.5185 - 195Typically a singlet.
Aromatic CH (H2)8.0 - 8.5150 - 155Singlet or narrow doublet.
Aromatic CH (H4)7.5 - 8.0140 - 145Singlet or narrow doublet.
Amino (-NH₂)6.0 - 7.5-Often a broad singlet, exchangeable with D₂O. [2]
Aromatic C-Br (C5)-105 - 115Quaternary carbon, may be weak. [6]
Aromatic C-NH₂ (C6)-155 - 160Quaternary carbon, may be weak. [6]
Aromatic C-CHO (C3)-130 - 135Quaternary carbon, may be weak. [6]

Note: These are estimated ranges. Actual values can vary. It is always best to compare with a known standard or use 2D NMR for definitive assignment.

Q2: My integration values for the aromatic protons are not what I expect. What should I do?

A2: Inaccurate integration can be caused by several factors:

  • Peak Overlap: If peaks are overlapping, automatic integration may not be accurate. Manual integration might be necessary.

  • Poor Signal-to-Noise: For weak samples, the noise can interfere with accurate integration. Acquiring more scans can improve the signal-to-noise ratio.

  • Broad Peaks: Broad peaks can be difficult to integrate accurately. Addressing the cause of the broadening (see Question 1) is the best approach.

  • Presence of Impurities: Unidentified peaks in the aromatic region will affect the relative integration.

Q3: I suspect my sample has degraded. What are the likely degradation products and their NMR signatures?

A3: A primary degradation pathway for 6-Amino-5-bromonicotinaldehyde is the oxidation of the aldehyde to a carboxylic acid, forming 6-amino-5-bromonicotinic acid. In the ¹H NMR spectrum, you would expect to see the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal, typically downfield (10-13 ppm). The aromatic proton signals would also shift slightly.

Q4: Can I use a different solvent if my compound is not soluble in CDCl₃?

A4: Absolutely. If your compound has poor solubility in deuterochloroform, other common NMR solvents can be used. [5]For polar compounds like 6-Amino-5-bromonicotinaldehyde, DMSO-d₆, acetone-d₆, or methanol-d₄ are good alternatives. [5]Be aware that the chemical shifts will change with the solvent. [7]It is recommended to consult tables of solvent impurity chemical shifts to avoid misinterpreting solvent signals. [8][9][10][11]

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines.
  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
  • Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6.
  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Liepinsh, E., & Otting, G. (1996). Proton exchange rates from amino acid side chains— implications for image contrast. Magnetic Resonance in Medicine, 35(1), 30-42.
  • McConnell, B. (1974). Proton exchange of nucleic acids. Amino protons of mononucleotides. Biochemistry, 13(22), 4516-4523.
  • Städeli, W., von Philipsborn, W., Wick, A., & Kompis, I. (1980). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Helvetica Chimica Acta, 63(2), 504-520.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.
  • (n.d.). Chemical shifts.
  • Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Analytica Chemie. (n.d.). Nicotinamide Impurity.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Zhang, H., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • MedchemExpress.com. (n.d.). 6-Bromonicotinaldehyde | Drug intermediate.
  • ChemShuttle. (n.d.). 6-bromonicotinaldehyde;CAS No.:149806-06-4.
  • ResearchGate. (2025, August 10). Mild synthesis of 6-amino-5-bromoquinoxaline.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • 001CHEMICAL. (n.d.). CAS No. 149806-06-4, 6-Bromonicotinaldehyde.
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Technical Support Center: Pilot-Scale Synthesis of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals scaling up the synthesis of 6-Amino-5-bromonicotinaldehyde. It addresses common challenges, offers detailed troubleshooting protocols, and explains the scientific rationale behind key process decisions to ensure a safe, efficient, and reproducible pilot-scale campaign.

Strategic Overview & Frequently Asked Questions (FAQs)

Scaling the synthesis of a highly functionalized intermediate like 6-Amino-5-bromonicotinaldehyde requires careful consideration of the reaction sequence, potential side reactions, and purification challenges. This section provides a high-level overview and answers to common initial questions.

FAQs - At a Glance

  • Q1: What is the most reliable and scalable synthetic route to 6-Amino-5-bromonicotinaldehyde? A: A robust three-step sequence starting from the commercially available 6-Chloronicotinaldehyde is recommended for scalability. This route involves (1) nucleophilic aromatic substitution to form 6-Aminonicotinaldehyde, followed by (2) regioselective bromination. This approach avoids the direct formylation of a brominated aminopyridine, which can be less selective.

  • Q2: What is the most critical step to control during scale-up? A: The bromination of 6-Aminonicotinaldehyde is the most critical step. The amino group is strongly activating, making the ring susceptible to over-bromination and potential side reactions if conditions are not rigorously controlled. Temperature, rate of addition of the brominating agent, and stoichiometry are paramount.

  • Q3: What are the primary safety concerns for this process? A: Key hazards include handling corrosive brominating agents (e.g., N-Bromosuccinimide, bromine), managing potential exothermic events during both the amination and bromination steps, and handling powdered reagents that may require respiratory protection. A thorough safety review is essential before commencing any pilot-scale work.

  • Q4: How stable is the final product, 6-Amino-5-bromonicotinaldehyde? A: Aromatic aldehydes, particularly those with electron-donating groups, can be susceptible to oxidation.[1] The final product should be stored under an inert atmosphere (Nitrogen or Argon), protected from light, and kept at reduced temperatures (2-8 °C) to prevent degradation.

Recommended Synthetic Pathway & Workflow

The recommended pathway is designed for reproducibility and control at a larger scale. It prioritizes the use of readily available starting materials and intermediates with well-defined control points.

G cluster_0 Recommended Synthetic Workflow Start 6-Chloronicotinaldehyde (Starting Material) Step1 Step 1: Amination Start->Step1 Aqueous Ammonia, Cu(I) catalyst, Autoclave Intermediate 6-Aminonicotinaldehyde Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 N-Bromosuccinimide (NBS), Acetonitrile (ACN), Controlled Temp. Product 6-Amino-5-bromonicotinaldehyde (Crude Product) Step2->Product Step3 Step 3: Purification Product->Step3 Recrystallization or Column Chromatography Final Final Product (>98% Purity) Step3->Final

Caption: Recommended workflow for the synthesis of 6-Amino-5-bromonicotinaldehyde.

Troubleshooting Guide by Synthesis Step

This section provides specific troubleshooting advice in a question-and-answer format for each stage of the synthesis.

Step 1: Amination of 6-Chloronicotinaldehyde
  • Q1: My conversion of 6-chloronicotinaldehyde is low, even after extended reaction times. What is the likely cause? A: Low conversion in this nucleophilic aromatic substitution is typically linked to three factors:

    • Insufficient Temperature/Pressure: This reaction often requires elevated temperatures (120-150°C) in a sealed reactor (autoclave) to proceed efficiently. Ensure your reactor is reaching and maintaining the target temperature and corresponding pressure.

    • Catalyst Activity: If using a copper catalyst, ensure it is from a reliable source and has not been deactivated by exposure to air or other contaminants. The oxidation state of the copper is critical.

    • Ammonia Concentration: The concentration of aqueous ammonia is crucial. Use a fresh, properly tittered solution. On scale-up, ensure that the headspace in the reactor does not lead to a significant drop in the effective concentration in the solution phase.

  • Q2: I am observing a significant amount of 6-hydroxynicotinalldehyde as a byproduct. How can I prevent this? A: The formation of the 6-hydroxy byproduct is due to hydrolysis of the starting material, which competes with amination. To minimize this:

    • Increase Nucleophile Concentration: Ensure a sufficient excess of ammonia is used to favor the amination pathway kinetically.

    • Temperature Control: While high temperatures are needed for amination, excessively high temperatures can accelerate the rate of hydrolysis. Profile the reaction to find the optimal temperature that balances reaction rate and byproduct formation.

    • Inert Atmosphere: While not always necessary, ensuring the reaction is run under an inert (N₂) atmosphere can sometimes reduce side reactions.

Step 2: Regioselective Bromination of 6-Aminonicotinaldehyde

This electrophilic aromatic substitution is highly sensitive to reaction conditions due to the activating nature of the amino group.

  • Q1: My main issue is the formation of a di-brominated byproduct. How do I improve selectivity for the desired 5-bromo isomer? A: This is a classic selectivity problem. The 5-position is electronically favored (ortho to the strongly activating amino group), but over-bromination can occur if the reaction is not controlled.

    • Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of liquid bromine.[2] NBS provides a low, steady concentration of electrophilic bromine, which greatly enhances selectivity and is safer to handle on a larger scale.[3]

    • Stoichiometry is Key: Use a slight substoichiometric amount to a maximum of 1.0 equivalents of NBS. Start with 0.95 equivalents and monitor the reaction progress closely. It is better to have a small amount of unreacted starting material, which is easier to separate, than to form the di-bromo impurity.

    • Controlled Addition & Temperature: Add the NBS solution slowly to a cooled solution (0-5 °C) of the 6-aminonicotinaldehyde. A slow addition rate maintains a low concentration of the brominating agent and allows the heat of reaction to be managed effectively, preventing thermal runaways and side reactions.

  • Q2: The reaction mixture turns dark, and I get a low yield of insoluble material. What is happening? A: This indicates product degradation or polymerization. The aldehyde functional group can be sensitive, and the electron-rich amino-bromopyridine ring can be prone to oxidation.

    • Solvent Purity: Use a dry, high-purity solvent like acetonitrile. Protic solvents or impurities can interfere with the reaction.

    • Inert Atmosphere: Perform the entire reaction under a strict nitrogen or argon atmosphere to prevent air oxidation.

    • Quenching: Once the reaction is complete (as determined by HPLC or TLC), quench it promptly by adding a solution of sodium thiosulfate or sodium bisulfite to destroy any excess NBS and bromine. Do not let the reaction stir for an extended period post-completion.

G Start Low Yield in Bromination Step Check1 Analyze Crude Reaction Mixture (LCMS/TLC) Start->Check1 Path1 Incomplete Reaction? (High % of Starting Material) Check1->Path1 Path2 Degradation/Side Products? (Multiple Impurity Peaks) Check1->Path2 Path3 Product Precipitated? (Low Mass Balance in Solution) Check1->Path3 Sol1a Verify NBS activity & stoichiometry Path1->Sol1a Sol1b Increase reaction time or temperature slightly Path1->Sol1b Sol2a Lower reaction temperature (maintain 0-5 °C) Path2->Sol2a Sol2b Slow NBS addition rate Path2->Sol2b Sol2c Ensure inert atmosphere Path2->Sol2c Sol3a Choose a more solubilizing solvent Path3->Sol3a Sol3b Analyze solids for product Path3->Sol3b

Caption: Troubleshooting decision tree for low yield in the bromination step.

Step 3: Purification & Isolation
  • Q1: My product is difficult to purify by column chromatography at a large scale. Are there alternatives? A: Column chromatography can be inefficient and costly at the pilot scale. Recrystallization is the preferred method for purification if a suitable solvent system can be identified.

    • Solvent Screening: Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for polar compounds include ethyl acetate/heptane, isopropanol/water, or acetonitrile.

    • Impurity Profile: The success of recrystallization depends on the impurity profile. If the main impurity is the starting material (6-aminonicotinaldehyde), its higher polarity may allow for efficient removal through crystallization. If the di-bromo impurity is present, its lower polarity might make co-crystallization an issue, requiring a different solvent system.

  • Q2: The isolated product color varies from batch to batch (yellow to brown). Does this indicate impurity? A: While a consistent color is desirable, a slight yellow tint is common for this compound. However, a darker brown or tan color often indicates the presence of trace oxidized impurities or residual metals from previous steps.

    • Activated Carbon Treatment: During the recrystallization process, a hot filtration step that includes treatment with a small amount of activated carbon can help remove colored impurities.

    • Metal Scavenging: If residual copper from the amination step is suspected, a wash of the crude product solution with an aqueous solution of a chelating agent like EDTA before crystallization can be effective.

Detailed Experimental Protocols

The following protocols are baseline procedures and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 6-Aminonicotinaldehyde
  • Reactor Setup: Charge a high-pressure stainless-steel autoclave with 6-Chloronicotinaldehyde (1.0 eq), Copper(I) iodide (0.05 eq), and 28% aqueous ammonia (10 vol).

  • Inerting: Seal the reactor and purge the headspace with nitrogen gas three times.

  • Reaction: Heat the reactor to 130-140 °C. The internal pressure will rise. Maintain this temperature and stir for 12-18 hours.

  • In-Process Control (IPC): Cool the reactor to ambient temperature. Carefully vent the pressure. Take an aliquot of the reaction mixture and analyze by HPLC to confirm the consumption of starting material (<2%).

  • Work-up: Transfer the reaction mixture to a separation funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-Aminonicotinaldehyde as a solid, which can be used in the next step without further purification if the purity is >95%.

Protocol 2: Synthesis of 6-Amino-5-bromonicotinaldehyde
  • Reactor Setup: Charge a jacketed glass reactor with 6-Aminonicotinaldehyde (1.0 eq) and acetonitrile (10 vol).

  • Inerting & Cooling: Purge the reactor with nitrogen and cool the contents to 0-5 °C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (0.98 eq) in acetonitrile (5 vol).

  • Controlled Addition: Add the NBS solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • IPC: Monitor the reaction by HPLC. The reaction is complete when the starting material is <1%.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate slowly, keeping the temperature below 10 °C.

  • Isolation: Add water to the reaction mixture to precipitate the crude product. Stir for 30 minutes, then filter the solid. Wash the filter cake with cold water and then with a small amount of cold heptane.

  • Drying: Dry the crude product under vacuum at 40-50 °C.

Quality Control & Data

Ensuring the final product meets specifications is critical for its use in subsequent drug development studies.

Table 1: Reagent Stoichiometry for Pilot Scale (1 kg Starting Material)

Reagent Molar Mass ( g/mol ) Equivalents Moles (mol) Mass / Volume
Step 1: Amination
6-Chloronicotinaldehyde 141.55 1.0 7.06 1.0 kg
Copper(I) Iodide 190.45 0.05 0.35 67 g
28% Aqueous Ammonia 17.03 (NH₃) - - 10 L
Step 2: Bromination
6-Aminonicotinaldehyde (crude) 122.12 1.0 ~6.5 (est. 92% yield) ~794 g
N-Bromosuccinimide (NBS) 177.98 0.98 6.37 1.13 kg

| Acetonitrile | - | - | - | ~12 L |

Table 2: Final Product Specifications

Test Specification Method
Appearance Off-white to light yellow powder Visual
Identity Conforms to reference standard ¹H NMR, ¹³C NMR
Purity ≥ 98.0% HPLC
Largest Single Impurity ≤ 0.5% HPLC
Water Content ≤ 0.5% Karl Fischer

| Residual Solvents | Acetonitrile ≤ 410 ppm | GC-HS |

References

  • Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.). Google Vertex AI Search.
  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health (PMC).[Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching. (2024). National Institutes of Health (PMC).[Link]

  • Is it possible synthesise of 5-bromopentanal in stable condition? (2016). ResearchGate.[Link]

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Navigating the Reactivity of 6-Amino-5-bromonicotinaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Amino-5-bromonicotinaldehyde. This guide is designed to provide you, the researcher, with in-depth technical insights and practical troubleshooting strategies to prevent the degradation of this versatile yet sensitive molecule during chemical reactions. As Senior Application Scientists, we understand the nuances of complex organic synthesis and aim to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Understanding the Molecule: Inherent Instability of 6-Amino-5-bromonicotinaldehyde

6-Amino-5-bromonicotinaldehyde is a trifunctional pyridine derivative, incorporating an aldehyde, a primary amine, and a bromo substituent. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the electronic interplay between these groups also renders the molecule susceptible to several degradation pathways.

The primary amine acts as a strong electron-donating group, which can influence the reactivity of the aldehyde.[1] Conversely, the bromine atom is an electron-withdrawing group. This electronic push-pull system, combined with the inherent reactivity of the aldehyde and amino groups, necessitates careful consideration of reaction conditions to avoid unwanted side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown when using 6-Amino-5-bromonicotinaldehyde. What is causing this?

A1: The formation of dark-colored impurities is often indicative of polymerization or oxidation of the aldehyde. Aldehydes, especially electron-rich ones, can be susceptible to air oxidation, forming the corresponding carboxylic acid.[2] Additionally, under certain conditions (acidic or basic), aldehydes can undergo self-condensation or polymerization reactions.[2] The presence of the amino group can also contribute to the formation of colored byproducts through various side reactions.

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture, even at early time points. How can I minimize byproduct formation?

A2: The appearance of multiple spots on TLC suggests the formation of various degradation products or side-reaction products. This could be due to several factors, including:

  • Reaction with the Amine: The primary amine is nucleophilic and can react with the aldehyde of another molecule, leading to imine formation and subsequent oligomerization.

  • Incompatible Reagents: The chosen reaction conditions or reagents may not be compatible with the sensitive nature of the molecule.

  • Presence of Oxygen: Inadequate inert atmosphere can lead to oxidation.

To minimize byproduct formation, consider implementing the strategies outlined in the troubleshooting guides below, such as using protecting groups or carefully controlling the reaction environment.

Q3: Is it necessary to protect the functional groups of 6-Amino-5-bromonicotinaldehyde before proceeding with my reaction?

A3: In many cases, yes. Protecting one or both of the reactive functional groups (amine and aldehyde) is a highly effective strategy to prevent self-reaction and degradation.[3][4] The choice of protecting group will depend on the specific reaction you are performing and the conditions required for subsequent steps.

Troubleshooting Guide: Preventing Degradation Pathways

This section provides actionable strategies to mitigate the common degradation pathways of 6-Amino-5-bromonicotinaldehyde.

Issue 1: Oxidation of the Aldehyde Group

The aldehyde functional group is prone to oxidation to a carboxylic acid, especially in the presence of air or other oxidizing agents.

Preventative Measures:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reaction scheme to ensure no unintended oxidizing agents are present.

Issue 2: Unwanted Reactions of the Amino Group

The nucleophilic primary amine can participate in undesired side reactions.

Preventative Measures:

  • Amine Protection: The most robust solution is to protect the amino group. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[5] The choice depends on the stability of the protecting group to your reaction conditions and the ease of deprotection.[3]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP)Acidic conditions (e.g., TFA, HCl)Stable to base, catalytic hydrogenation
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃)Basic conditions (e.g., Piperidine)Stable to acidic conditions
  • Protonation: In some cases, converting the amine to its ammonium salt by adding a stoichiometric amount of a non-nucleophilic acid can reduce its nucleophilicity. However, this may not be compatible with all reaction types.

Issue 3: Self-Condensation and Polymerization

The molecule can react with itself, particularly under harsh temperature or pH conditions.

Preventative Measures:

  • Protecting Groups: Protecting either the amine or the aldehyde group will prevent self-condensation. Acetal formation is a common strategy for protecting aldehydes.[4]

  • Controlled Temperature: Run reactions at the lowest effective temperature to minimize the rate of side reactions.

  • pH Control: Maintain a neutral or near-neutral pH unless acidic or basic conditions are explicitly required for your desired transformation.

Experimental Protocols: Key Methodologies

Protocol 1: Boc Protection of the Amino Group

This protocol describes a general procedure for the protection of the amino group of 6-Amino-5-bromonicotinaldehyde using Di-tert-butyl dicarbonate.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-Amino-5-bromonicotinaldehyde in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Add the base (Et₃N or a catalytic amount of DMAP).

  • Slowly add a solution of (Boc)₂O (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol outlines a general method for protecting the aldehyde group as a dimethyl acetal.

Materials:

  • 6-Amino-5-bromonicotinaldehyde

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15)

  • Anhydrous sodium carbonate or triethylamine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-Amino-5-bromonicotinaldehyde in anhydrous methanol in a round-bottom flask.

  • Add trimethyl orthoformate (2-3 equivalents).

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a base (e.g., anhydrous sodium carbonate or triethylamine) to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining catalyst and salts.

  • Dry the organic layer, filter, and concentrate to obtain the acetal-protected product.

Visualization of Degradation and Protection Strategies

To better illustrate the concepts discussed, the following diagrams visualize the key degradation pathway and the protective strategies.

cluster_degradation Potential Degradation Pathway: Self-Condensation A 6-Amino-5-bromonicotinaldehyde (Molecule 1) C Imine Intermediate A->C Aldehyde reacts with Amine of another molecule B 6-Amino-5-bromonicotinaldehyde (Molecule 2) B->C D Further Polymerization C->D

Caption: Self-condensation of 6-Amino-5-bromonicotinaldehyde.

cluster_protection Protection Strategies Workflow Start 6-Amino-5-bromonicotinaldehyde Protect_Amine Protect Amine (e.g., Boc group) Start->Protect_Amine Protect_Aldehyde Protect Aldehyde (e.g., Acetal) Start->Protect_Aldehyde Protected_Amine Boc-Protected Intermediate Protect_Amine->Protected_Amine Protected_Aldehyde Acetal-Protected Intermediate Protect_Aldehyde->Protected_Aldehyde Reaction Desired Chemical Transformation Protected_Amine->Reaction Protected_Aldehyde->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow illustrating the use of protecting groups.

By understanding the inherent reactivity of 6-Amino-5-bromonicotinaldehyde and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • SynArchive. Protecting Groups List. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Degradation Pathway. [Link]

Sources

Technical Support Center: Purification of 6-Amino-5-bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-amino-5-bromonicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth strategies and troubleshooting advice for purifying these challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you make informed decisions during your purification process.

Understanding the Challenges

6-Amino-5-bromonicotinaldehyde derivatives are valuable intermediates in medicinal chemistry. However, their purification can be complex due to a combination of factors:

  • Polarity : The presence of the amino and aldehyde groups makes these molecules quite polar, which can lead to issues with solubility and interaction with chromatographic stationary phases.

  • Reactivity of the Aldehyde : Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can be a significant impurity.[1] They can also be unstable on silica gel in some cases.[1]

  • Potential for Side Reactions : The synthesis of these compounds can sometimes lead to a mixture of isomers or other closely related impurities that are difficult to separate.[2]

  • Compound Instability : Heterocyclic compounds, in general, can be sensitive to reaction and workup conditions, potentially leading to decomposition.[3]

This guide will provide you with a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Here are some answers to common questions encountered during the purification of 6-amino-5-bromonicotinaldehyde derivatives.

Q1: My crude product is a dark, oily residue. How should I begin the purification?

A1: An oily residue suggests the presence of significant impurities. Before attempting column chromatography, it's often beneficial to perform a series of aqueous workups. Start by dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by brine. This can often remove a significant portion of impurities and may even induce crystallization of your product.

Q2: I'm seeing a new spot on my TLC plate after leaving the compound on the bench. What is happening?

A2: This is likely due to the oxidation of the aldehyde to a carboxylic acid.[1] Aldehydes can be sensitive to air and light. It is advisable to handle and store your compound under an inert atmosphere (nitrogen or argon) when possible and to keep it in a cool, dark place.

Q3: Can I use reverse-phase chromatography for these polar compounds?

A3: Yes, reverse-phase chromatography can be a viable option, especially for highly polar derivatives.[4] However, you may need to use highly aqueous mobile phases, and retention might still be poor. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often better suited for very polar compounds.[4][5] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can improve the retention of polar analytes.[4][5]

Q4: My compound seems to be degrading on the silica gel column. What are my alternatives?

A4: Aldehyde decomposition on silica gel is a known issue.[1] If you suspect this is happening, you can try a few things:

  • Deactivate the Silica: You can pre-treat the silica gel with a small amount of triethylamine in your eluent to neutralize acidic sites.

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[6]

  • Alternative Purification Methods: Consider recrystallization or forming a bisulfite adduct as described in the troubleshooting guide below.[1]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Dealing with Stubborn Impurities via Recrystallization

Recrystallization is a powerful and often underutilized technique for purifying solid compounds. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[7]

Step-by-Step Protocol for Recrystallization Solvent Screening:

  • Small-Scale Testing: Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good starting points for these polar compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate.

  • Solubility Check: Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Heating: Gently heat the tubes that did not show good solubility at room temperature. A good solvent will dissolve your compound completely upon heating.[8]

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[9]

Table 1: Common Recrystallization Solvents for Aminopyridine Derivatives

Solvent/SystemRationaleCommon Impurities Removed
Isopropyl AlcoholGood for moderately polar compounds.Less polar impurities often remain in solution.
Ethanol/WaterThe addition of water can significantly decrease the solubility of the organic compound upon cooling.Highly polar impurities may remain in the aqueous-alcoholic solution.
AcetonitrileCan be effective for compounds with moderate to high polarity.-
Toluene/HeptaneA less polar system, useful if your derivative is less polar than the parent compound.More polar impurities may not dissolve.

This table is a general guide; optimal conditions must be determined experimentally.

Guide 2: Purification via Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[6] For 6-amino-5-bromonicotinaldehyde derivatives, normal-phase chromatography is a good starting point.

Workflow for Column Chromatography Purification

Caption: A typical workflow for purification by column chromatography.

Step-by-Step Protocol for Normal-Phase Column Chromatography:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A good system will give your product an Rf value of around 0.2-0.4. Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the non-polar solvent.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Notes
Hexane:Ethyl Acetate9:1 to 1:1A standard starting point for many organic compounds.
Dichloromethane:Methanol99:1 to 95:5Good for more polar compounds that don't move in hexane/ethyl acetate.
Toluene:Acetone9:1 to 7:3An alternative to hexane-based systems.
Guide 3: Alternative Purification: Bisulfite Adduct Formation

For aldehydes that are difficult to purify by other means, forming a water-soluble bisulfite adduct can be an effective strategy.[1] This allows for the removal of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated by basification.[1]

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization->column_chromatography Fails bisulfite_adduct Consider Bisulfite Adduct Formation column_chromatography->bisulfite_adduct Fails is_sensitive Is the compound acid/base sensitive? column_chromatography->is_sensitive neutral_alumina Use Neutral Alumina Chromatography bisulfite_adduct->neutral_alumina Fails is_sensitive->column_chromatography No, proceed with silica is_sensitive->bisulfite_adduct Yes

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Step-by-Step Protocol for Bisulfite Adduct Purification:

  • Adduct Formation: Suspend your crude aldehyde in water. Slowly add a concentrated solution of sodium bisulfite (a 10% excess should be sufficient). Stir vigorously. The reaction time can vary from a few hours to a day.[1]

  • Impurity Removal: Once the adduct has formed (it may precipitate or remain in solution), extract the mixture with an organic solvent like ether or ethyl acetate to remove non-aldehydic impurities.

  • Aldehyde Regeneration: After removing the organic impurities, add a saturated solution of sodium bicarbonate to the aqueous layer until the evolution of gas ceases. This will regenerate the aldehyde.

  • Product Extraction: Extract the regenerated aldehyde with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

References

  • Purification of Aldehydes. (2015). ResearchGate. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Column Chromatography. (n.d.). Columbia University. [Link]

  • Recrystallization & Purification of N-bromosuccinimide. (2021, February 6). YouTube. [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023, June 18). Waters Blog. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 6-Amino-5-bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of synthesized intermediates is paramount. The 6-amino-5-bromonicotinaldehyde scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic systems. However, its synthesis can be fraught with challenges, including the potential for isomeric byproducts that can derail subsequent synthetic steps and compromise the integrity of biological data.[1]

This guide provides an in-depth comparison of analytical methodologies for the definitive structural elucidation of 6-amino-5-bromonicotinaldehyde derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, presenting a self-validating workflow designed to ensure the highest degree of confidence in your molecular structure.

The Synthetic Challenge: Why Unambiguous Confirmation is Non-Negotiable

The synthesis of 6-amino-5-bromonicotinaldehyde typically involves the introduction of amino and bromo substituents onto a pyridine ring bearing an aldehyde. Depending on the chosen synthetic route—for instance, the bromination of an amino-nicotinaldehyde precursor or the amination of a di-bromo-nicotinaldehyde—regioselectivity can be a significant hurdle.[2][3] The electron-donating nature of the amino group and the electron-withdrawing properties of the aldehyde and bromo substituents create a complex electronic environment that can direct incoming groups to multiple positions.

This leads to the potential formation of structural isomers, such as 4-amino-5-bromonicotinaldehyde or 2-amino-5-bromonicotinaldehyde. These isomers may have similar physical properties (e.g., melting point, TLC retention factor), making their differentiation by simple chromatographic or physical methods unreliable. Relying on an incorrectly identified intermediate can lead to the synthesis of the wrong final compound, wasting significant time and resources. Therefore, a multi-faceted analytical approach is essential.

The Analytical Toolkit: A Comparative Overview

No single technique provides a complete picture. The most robust structural confirmation relies on the synergistic use of several spectroscopic and analytical methods. The strengths and primary applications of the most critical techniques are summarized below.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), spatial relationships (NOESY).Provides a detailed map of the molecule's carbon-hydrogen framework. Invaluable for differentiating isomers.[4]Requires a relatively pure sample (>95%). Can be complex to interpret for novel structures without reference data.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, confirms molecular formula. The isotopic pattern of bromine is a definitive marker.[5]Does not provide direct information on atom connectivity; isomers often have identical masses.
X-ray Crystallography Absolute 3D atomic arrangement in a single crystal.The "gold standard" for unambiguous structure proof. Provides bond lengths and angles.[6][7]Requires a suitable single crystal, which can be difficult to grow. Not a high-throughput technique.
IR Spectroscopy Presence of key functional groups (-NH₂, -CHO, C=O).Fast and simple. Good for confirming the presence of expected functional groups.[8]Provides limited information on the overall molecular skeleton. Not suitable for differentiating regioisomers.

A Self-Validating Workflow for Structural Elucidation

The following workflow is designed to build confidence at each stage, using complementary data to validate the proposed structure. This systematic approach minimizes the risk of misinterpretation.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Confirmation & Final Proof Synthesis Synthesized Product (e.g., Column Chromatography) MS Mass Spectrometry (LC-MS / ESI-MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR H_NMR ¹H NMR MS->H_NMR IR->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Decision Is Structure Unambiguous? C_NMR->Decision HRMS High-Resolution MS (HRMS) (Confirms Elemental Formula) Decision->HRMS Yes XRAY X-ray Crystallography (Absolute Proof) Decision->XRAY No / Ambiguous Final Confirmed Structure HRMS->Final XRAY->Final

Caption: A logical workflow for the structural confirmation of synthesized compounds.

In-Depth Analysis: A Case Study

Let's compare the expected data for our target molecule, 6-Amino-5-bromonicotinaldehyde (A) , with a potential isomeric byproduct, 4-Amino-5-bromonicotinaldehyde (B) .

Caption: Target molecule (A) and a potential isomeric byproduct (B).

Mass Spectrometry: The First Check

Both compounds (A and B) have the same molecular formula: C₆H₅BrN₂O. Therefore, a low-resolution mass spectrum will show an identical molecular ion peak. However, the key confirmatory feature is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.

  • Expected Observation: The mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for [M]⁺ and another for [M+2]⁺.[5]

  • High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition.

    • Calculated Mass for C₆H₅⁷⁹BrN₂O: 200.9639

    • Calculated Mass for C₆H₅⁸¹BrN₂O: 202.9619

    • An HRMS result matching these values to within ~5 ppm provides very strong evidence for the molecular formula.

¹H NMR Spectroscopy: The Power of Connectivity

¹H NMR is the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are definitive.[9]

Table 1: Predicted ¹H NMR Data Comparison (in DMSO-d₆)

Proton Molecule A (Target) Molecule B (Isomer) Rationale for Differentiation
-CHO ~9.8 ppm (s, 1H)~9.9 ppm (s, 1H)Aldehyde protons are typically singlets and highly deshielded. Little difference expected here.[9]
-NH₂ ~7.0 ppm (br s, 2H)~7.5 ppm (br s, 2H)Amino protons are often broad and exchangeable. Their position can vary.
Aromatic H H-2: ~8.2 ppm (s, 1H)H-4: ~7.9 ppm (s, 1H)H-2: ~8.4 ppm (s, 1H)H-6: ~8.1 ppm (s, 1H)This is the key diagnostic region. In molecule A , we expect two singlets in the aromatic region. In molecule B , we also expect two singlets. The differentiation will come from 2D NMR.
Aromatic H 2D NOESY is Decisive: In molecule A , a NOESY experiment should show a spatial correlation between the aldehyde proton (-CHO) and the aromatic proton at H-4. No such correlation would exist for molecule B. Conversely, in molecule B , an NOE would be observed between the aldehyde proton and the H-2 proton.[10]
¹³C NMR Spectroscopy: The Carbon Skeleton

This technique complements the ¹H NMR data by showing all unique carbon environments. The chemical shifts are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Molecule A (Target) Molecule B (Isomer) Rationale for Differentiation
C=O ~190 ppm~191 ppmAldehyde carbonyls are highly deshielded.
C-Br ~105 ppm~108 ppmThe carbon directly attached to bromine (C-5) will be significantly shielded compared to other aromatic carbons.
C-NH₂ ~158 ppm~160 ppmThe carbon attached to the amino group (C-6 in A, C-4 in B) will be strongly deshielded.
Other Ar-C 3 distinct signals3 distinct signalsThe precise chemical shifts of the other aromatic carbons (C-2, C-3, C-4 in A; C-2, C-3, C-6 in B) will differ due to the different substitution patterns, providing a unique fingerprint for each isomer.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the -NH₂ group.

  • Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.

    • If ambiguity remains, perform 2D NMR experiments such as COSY (to show ¹H-¹H coupling) and NOESY (to show through-space correlations), which are critical for differentiating isomers.[10]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis using a known standard.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Observe the full mass spectrum to confirm the [M+H]⁺ peak and its characteristic Br isotopic pattern.

  • Data Analysis: Determine the accurate mass of the monoisotopic peak ([M+H]⁺ corresponding to ⁷⁹Br) and compare it to the theoretical mass calculated for the elemental formula C₆H₆BrN₂O⁺. The mass error should be less than 5 ppm.

The Gold Standard: When to Use X-ray Crystallography

If, after conducting all the spectroscopic analyses described above, there is still any doubt about the structure, or if the compound is a key intermediate for a high-value drug candidate, X-ray crystallography is warranted.[11] This technique provides an unambiguous three-dimensional map of the atoms in a molecule, definitively resolving any issues of regiochemistry.[6][12] It is the ultimate arbiter in structural disputes.

Conclusion

Confirming the structure of synthesized 6-amino-5-bromonicotinaldehyde derivatives is a critical step that demands a rigorous and multi-faceted analytical approach. A simple mass spectrum is insufficient. A self-validating workflow that begins with mass spectrometry to confirm molecular weight, proceeds to detailed 1D and 2D NMR spectroscopy to map the atomic connectivity, and is finalized with HRMS to confirm elemental composition provides the highest level of confidence. For cases of ultimate importance or ambiguity, X-ray crystallography remains the definitive tool. By understanding the strengths and limitations of each technique and applying them in a logical sequence, researchers can proceed with their synthetic campaigns, secure in the knowledge of their molecule's true identity.

References

  • Royal Society of Chemistry. (n.d.). Synthesis and spectral characterization of novel heterocyclic compounds. RSC Advances. Retrieved from

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Nicotinaldehydes

In the landscape of modern medicinal chemistry and materials science, pyridyl scaffolds are indispensable building blocks. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in drug discovery. Within this class, 6-aminonicotinaldehydes, particularly those functionalized at the 5-position with a halogen, represent a critical node for synthetic diversification. These molecules are bifunctional synthons; the aldehyde allows for a host of transformations (e.g., reductive amination, Wittig reactions), while the carbon-halogen bond is a handle for cross-coupling reactions, enabling the construction of complex bi-aryl and hetero-aryl structures.

This guide provides an in-depth comparative analysis of 6-Amino-5-bromonicotinaldehyde and its closely related analogs: 6-Amino-5-chloronicotinaldehyde, the precursor 6-Bromonicotinaldehyde, and the parent 6-Aminonicotinaldehyde. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and synthetic utility, providing field-proven insights and detailed experimental protocols to empower your research. The objective is to equip you with the knowledge to strategically select the optimal building block for your specific synthetic campaign.

Physicochemical Properties: A Foundation for Comparison

The choice of a starting material is often governed by its fundamental physical properties, which influence handling, solubility, and reaction setup. The presence of the amino group and the nature of the halogen atom create significant differences in polarity, melting point, and molecular weight among these analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
6-Amino-5-bromonicotinaldehyde C₆H₅BrN₂O201.02~155-160Key intermediate; balances reactivity of C-Br bond with influence of NH₂ group.
6-Amino-5-chloronicotinaldehyde C₆H₅ClN₂O156.57N/AChloro-analog offering different reactivity profile in cross-coupling.[1]
6-Bromonicotinaldehyde C₆H₄BrNO186.0177-81Precursor lacking the electron-donating amino group, enhancing C-Br reactivity.[2][3][4]
6-Aminonicotinaldehyde C₆H₆N₂O122.12~161Parent compound; baseline for evaluating electronic effects of halogens.[5][6][7]

Synthesis Strategies: Choices and Consequences

The synthesis of these building blocks is a critical first step. While multiple routes exist, they often involve halogenation of an amino-substituted precursor or amination of a halo-substituted precursor. The choice of methodology impacts yield, purity, and scalability.

A common and effective approach for synthesizing 6-Amino-5-bromonicotinaldehyde involves the direct bromination of 6-Aminonicotinaldehyde.

Causality in Reagent Selection:
  • Brominating Agent: A mild brominating agent like N-Bromosuccinimide (NBS) is preferred over harsher reagents like liquid bromine. This is because the pyridine ring is activated by the electron-donating amino group, making it susceptible to over-bromination or side reactions. NBS provides a controlled source of electrophilic bromine, enhancing regioselectivity for the position ortho to the amino group.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is often used to dissolve the starting materials and facilitate the reaction.

The following workflow diagram illustrates the key stages of a typical synthesis and purification process for these types of compounds.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve Starting Material (e.g., 6-Aminonicotinaldehyde) in Acetonitrile B Cool to 0°C (Ice Bath) A->B C Slowly Add Brominating Agent (e.g., NBS) B->C D Stir at RT (Monitor by TLC) C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_purification cluster_purification Suzuki_Cycle cluster_pd2 Pd(II) Species pd0 Pd(0)L₂ (Active Catalyst) oxidative_add R-Pd(II)(X)L₂ pd0->oxidative_add Oxidative Addition transmetal R-Pd(II)(R')L₂ oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetal->product   aryl_halide Ar-X (e.g., 6-Amino-5-bromo -nicotinaldehyde) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison:
CompoundRelative ReactivityCausalityRecommended Catalyst System
6-Bromonicotinaldehyde High Lacks the electron-donating -NH₂ group, making the pyridine ring less electron-rich. The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition.Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base (e.g., K₂CO₃, Cs₂CO₃).
6-Amino-5-bromonicotinaldehyde Moderate The strong electron-donating effect of the -NH₂ group increases electron density on the ring, slightly disfavoring oxidative addition compared to its non-aminated counterpart.May require slightly higher catalyst loading or longer reaction times. Buchwald-type ligands (e.g., SPhos, XPhos) with a stronger base (e.g., K₃PO₄) can be beneficial.
6-Amino-5-chloronicotinaldehyde Low Possesses two deactivating features for this reaction: the strong electron-donating -NH₂ group and the stronger C-Cl bond, which makes oxidative addition significantly more challenging.Requires highly active catalyst systems, often employing electron-rich, bulky phosphine ligands (e.g., RuPhos, BrettPhos) and stronger bases to achieve good conversion.
6-Aminonicotinaldehyde N/A Lacks a halide handle for cross-coupling. Used as a control or for derivatization through the aldehyde or amino group.Not applicable for Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Amino-5-bromonicotinaldehyde

This protocol provides a robust, self-validating starting point for the coupling of 6-Amino-5-bromonicotinaldehyde with a generic arylboronic acid.

Materials:

  • 6-Amino-5-bromonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Amino-5-bromonicotinaldehyde (e.g., 201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is a critical self-validating step; failure to exclude oxygen will deactivate the Pd(0) catalyst and halt the reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane, 1 mL water) via syringe. The solvent must be degassed to prevent catalyst oxidation.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Strategic Recommendations

The choice between 6-Amino-5-bromonicotinaldehyde and its related analogs is a strategic decision based on the intended synthetic outcome.

  • For robust and versatile Suzuki couplings , 6-Bromonicotinaldehyde offers the highest reactivity due to the absence of the deactivating amino group. It is the ideal choice when the subsequent introduction of an amino group is planned or not required.

  • For direct synthesis of 6-amino-5-aryl-nicotinaldehydes , 6-Amino-5-bromonicotinaldehyde provides an excellent balance of reactivity and functionality. It is often the most direct precursor and is amenable to a wide range of standard palladium catalysts.

  • When cost is a primary driver or for specific late-stage diversification , 6-Amino-5-chloronicotinaldehyde can be an option, but researchers must be prepared to invest in more expensive, specialized catalyst systems and potentially more rigorous optimization to overcome its lower reactivity.

  • 6-Aminonicotinaldehyde serves as the fundamental parent structure, ideal for reactions involving the aldehyde or amino group without the complexity of a halogen.

By understanding the interplay of the amino and halogen substituents on the reactivity of the pyridine core, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel molecules.

References

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 6-Amino-5-bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Nicotinamide Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery. Among these, the pyridine nucleus, a key component of the nicotinamide structure, is integral to numerous pharmaceuticals.[1] Derivatives of nicotinonitrile (a cyanopyridine) have demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The 6-Amino-5-bromonicotinaldehyde scaffold represents a promising starting point for the synthesis of novel derivatives with therapeutic potential. The introduction of an amino group and a halogen atom can significantly modulate the molecule's electronic properties and its ability to interact with biological targets.

This guide provides a comprehensive framework for the initial in vitro validation of novel 6-Amino-5-bromonicotinaldehyde derivatives. We will navigate the critical first steps of characterizing a new chemical entity (NCE), focusing on two fundamental pillars of preclinical assessment: general cytotoxicity and target-specific activity. By objectively comparing a novel derivative, designated Compound X , with established alternatives, we will illustrate a robust, self-validating workflow designed for researchers in drug development.

The Core Principle: A Two-Tiered Approach to In Vitro Validation

The primary goal of initial in vitro testing is to answer two fundamental questions: "Is the compound biologically active against cells?" and if so, "Is this activity targeted or non-specific?". A logical and resource-efficient strategy is to employ a tiered approach.

  • Tier 1: General Cytotoxicity Screening. This first pass determines the concentration range at which the compound affects overall cell viability. It is a crucial step to identify a therapeutic window and to distinguish between targeted antiproliferative effects and non-specific toxicity.[3] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring the metabolic activity of living cells.[3]

  • Tier 2: Target-Specific Mechanistic Assays. If a compound shows interesting activity in the cytotoxicity screen, the next step is to investigate its mechanism of action (MOA).[4] Many nicotinamide derivatives are designed as enzyme inhibitors, particularly targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[5][6] An enzyme inhibition assay allows for the direct measurement of the compound's potency against a purified, specific target.[7][8]

This dual-assay approach ensures that any observed cellular effects can be rationally linked to a specific molecular interaction, a hallmark of a promising drug candidate.

Comparative Experimental Design: Establishing Benchmarks for Success

To ensure the data is interpretable and trustworthy, every experiment must include appropriate controls. Our validation workflow for Compound X will be benchmarked against a positive and a negative control.

  • Test Compound: Compound X (a novel 6-Amino-5-bromonicotinaldehyde derivative).

  • Positive Control (Cytotoxicity): Doxorubicin . A well-characterized chemotherapy drug known to induce potent cytotoxicity across a wide range of cancer cell lines.[1]

  • Positive Control (Kinase Inhibition): Staurosporine . A potent, broad-spectrum kinase inhibitor used as a standard reference in many kinase assays.

  • Negative Control: Vehicle (DMSO) . The solvent used to dissolve the test compounds. This control ensures that the observed effects are due to the compound itself and not the vehicle.[9]

The workflow for this comparative analysis is visualized below.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Target-Specific Assay Cell_Culture 1. Seed Cancer Cells (e.g., MCF-7 Breast Cancer) Treatment 2. Treat with Compounds (Compound X, Doxorubicin, Vehicle) Cell_Culture->Treatment MTT_Add 3. Add MTT Reagent Treatment->MTT_Add Incubate 4. Incubate (2-4 hours) MTT_Add->Incubate Solubilize 5. Solubilize Formazan Incubate->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout IC50_Calc 7. Calculate Cytotoxicity IC50 Readout->IC50_Calc IC50_Calc_Kinase 5. Calculate Inhibition IC50 Data_Analysis Comparative Data Analysis IC50_Calc->Data_Analysis Kinase_Setup 1. Prepare Kinase Reaction (Enzyme, Substrate, ATP) Inhibitor_Add 2. Add Inhibitors (Compound X, Staurosporine, Vehicle) Kinase_Setup->Inhibitor_Add Kinase_Incubate 3. Incubate to Allow Reaction Inhibitor_Add->Kinase_Incubate Detect 4. Detect Kinase Activity (e.g., Luminescence) Kinase_Incubate->Detect Detect->IC50_Calc_Kinase IC50_Calc_Kinase->Data_Analysis caption Fig 1. Overall In Vitro Validation Workflow.

Fig 1. Overall In Vitro Validation Workflow.

Detailed Experimental Protocols

The following protocols are presented with sufficient detail to ensure reproducibility. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Tier 1: MTT Assay for General Cytotoxicity

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human breast cancer cells (MCF-7) in appropriate media until approximately 80% confluent.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Compound X , Doxorubicin (positive control), in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated cells" and "vehicle control (DMSO)".

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the insoluble formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization, resulting in a purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tier 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A common method, like the ADP-Glo™ assay, uses a luminescence-based signal where light output is inversely proportional to kinase activity (and thus directly proportional to kinase inhibition).[13] For this example, we will assume the target is a relevant Ser/Thr kinase, such as AKT1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Prepare solutions of the purified recombinant kinase (e.g., AKT1), the specific substrate peptide, and ATP. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase, as this makes the assay more sensitive to competitive inhibitors.[14]

  • Inhibitor Addition:

    • In a 96-well plate, add 5 µL of the test compounds (Compound X , Staurosporine ) serially diluted in the reaction buffer. Include a vehicle control (DMSO).

  • Kinase Reaction Initiation:

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.

  • Incubation:

    • Shake the plate gently and incubate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed.[13]

  • Detection of ATP Consumption:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (which represents 0% inhibition).

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Cytotoxicity against MCF-7 Cancer Cells

CompoundTarget ClassCytotoxicity IC₅₀ (µM)
Compound X 6-Amino-5-bromonicotinaldehyde Derivative8.5
Doxorubicin Topoisomerase II Inhibitor (Positive Control)0.9
Alternative Compound Y Related Nicotinonitrile45.2

Table 2: In Vitro Inhibition of AKT1 Kinase

CompoundTargetKinase Inhibition IC₅₀ (µM)
Compound X AKT1 Kinase0.75
Staurosporine Broad-Spectrum Kinase (Positive Control)0.02
Alternative Compound Y AKT1 Kinase15.8

Interpretation of Results:

  • Compound X demonstrates potent biological activity in both assays. Its cytotoxicity IC₅₀ of 8.5 µM indicates it can inhibit cancer cell proliferation at a micromolar concentration.

  • Crucially, the kinase inhibition IC₅₀ (0.75 µM) is more than 10-fold lower than its cytotoxicity IC₅₀. This is a highly desirable result, suggesting that the observed cytotoxicity is likely due to the specific inhibition of its target kinase (and potentially others in the same pathway) rather than non-specific toxic effects.

  • Compared to Alternative Compound Y , Compound X is significantly more potent in both cellular and biochemical assays, highlighting the success of its specific chemical design.

  • While not as potent as the broad-spectrum inhibitor Staurosporine , Compound X shows strong, sub-micromolar inhibition of the target kinase, marking it as a promising candidate for further development and selectivity profiling.

Mechanistic Context: Kinase Signaling Pathways

To understand the downstream consequences of inhibiting a kinase like AKT1, it is essential to visualize its place within cellular signaling networks. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common driver of cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT (Target Kinase) PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X CompoundX->AKT Inhibition caption Fig 2. Simplified PI3K/AKT Signaling Pathway.

Fig 2. Simplified PI3K/AKT Signaling Pathway.

As shown in Figure 2, by inhibiting AKT, Compound X can block the downstream signals that promote cell proliferation and survival, providing a clear, rational basis for its observed cytotoxic effects.

Conclusion

This guide has outlined a robust, logical, and self-validating framework for the initial in vitro characterization of novel 6-Amino-5-bromonicotinaldehyde derivatives. By employing a tiered strategy that first establishes general biological activity through a cytotoxicity assay and then interrogates a specific molecular target with a kinase inhibition assay, researchers can efficiently identify promising lead compounds. The comparative data for Compound X demonstrates a desirable profile: potent, sub-micromolar inhibition of a key cancer-related kinase that translates into effective inhibition of cancer cell proliferation. This systematic approach, grounded in sound experimental design and controls, is fundamental to making informed decisions in the early stages of the drug discovery pipeline.

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  • Mohammadi, M., et al. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry, 10, 1032822. Available at: [Link]

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  • Hernández-Vázquez, E., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(21), 5171. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Zeitschrift für Naturforschung B, 66(8), 837-848. Available at: [Link]

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A Comparative Guide to the Synthesis of 6-Amino-5-bromonicotinaldehyde: An Evaluation of Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-bromonicotinaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The efficiency and practicality of its synthesis can significantly impact the overall cost and timeline of drug discovery and development projects. This guide provides an in-depth comparison of three plausible synthetic routes to 6-Amino-5-bromonicotinaldehyde, offering a critical evaluation of their respective efficiencies, scalability, and potential challenges. The analysis is supported by experimental data from analogous reactions reported in the scientific literature, providing a predictive framework for laboratory application.

Introduction

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, and substituted nicotin-aldehydes, in particular, serve as versatile building blocks. 6-Amino-5-bromonicotinaldehyde, with its strategically positioned amino, bromo, and aldehyde functionalities, offers multiple points for diversification, making it a highly valuable precursor for the synthesis of complex heterocyclic systems. The selection of an optimal synthetic route is therefore a critical decision in any research program utilizing this intermediate. This guide explores three distinct strategies for the synthesis of 6-Amino-5-bromonicotinaldehyde:

  • Route A: Direct Electrophilic Bromination of a readily available precursor, 6-aminonicotinaldehyde.

  • Route B: Nucleophilic Aromatic Substitution (SNA r) on a di-halogenated pyridine derivative.

  • Route C: Introduction of the Formyl Group onto a pre-functionalized pyridine ring.

Each route is analyzed for its potential yield, regioselectivity, reaction conditions, and the availability of starting materials.

Comparative Analysis of Synthetic Routes

The following sections detail the proposed synthetic pathways, discussing the underlying chemical principles and providing experimental context from related literature.

Route A: Direct Electrophilic Bromination of 6-Aminonicotinaldehyde

This approach is conceptually the most straightforward, involving the direct bromination of commercially available 6-aminonicotinaldehyde. The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C5 position is ortho to the amino group, making it a likely site for bromination.

Reaction Scheme:

Route_A start 6-Aminonicotinaldehyde product 6-Amino-5-bromonicotinaldehyde start->product Electrophilic Aromatic Substitution reagents Brominating Agent (e.g., NBS) Route_B start 5-Bromo-6-chloronicotinaldehyde product 6-Amino-5-bromonicotinaldehyde start->product Nucleophilic Aromatic Substitution (SNAr) reagents Amine Source (e.g., NH3, NaN3)

Caption: Route B: Nucleophilic Aromatic Substitution.

Causality and Experimental Considerations:

In 5-bromo-6-chloronicotinaldehyde, the chlorine atom at the 6-position is ortho to the electron-withdrawing aldehyde group and the ring nitrogen, making it significantly more activated towards nucleophilic attack than the bromine at the 5-position. This inherent electronic bias should favor the selective displacement of the chlorine atom.

The amination can be achieved using various nitrogen nucleophiles, including ammonia, sodium amide, or a protected amine source followed by deprotection. Copper-catalyzed amination reactions have been shown to be effective for the amination of halopyridines under relatively mild conditions.[1] The use of aqueous ammonia in the presence of a copper catalyst presents a practical and efficient method.[1] Recent studies have also highlighted that nucleophilic aromatic substitution on chloropyridines can proceed without a transition metal catalyst, particularly when the chloro group is at an activated position.[2]

Predicted Efficiency:

Given the high activation of the C6 position, this route is expected to be highly regioselective and efficient. Yields for similar SNAr reactions on activated chloropyridines are often reported to be in the range of 70-95%.

Route C: Formylation of 2-Amino-5-bromopyridine

This approach involves introducing the aldehyde group at a later stage of the synthesis, starting from the commercially available 2-amino-5-bromopyridine. Several classical and modern formylation methods could be applicable.

Reaction Scheme:

Route_C start 2-Amino-5-bromopyridine product 6-Amino-5-bromonicotinaldehyde start->product Formylation reagents Formylating Agent (e.g., Vilsmeier Reagent)

Caption: Route C: Formylation of a Precursor.

Causality and Experimental Considerations:

The formylation of pyridine rings is generally challenging due to their electron-deficient nature. However, the presence of the activating amino group in 2-amino-5-bromopyridine should facilitate electrophilic substitution. The key challenge is to achieve formylation at the C3 position (meta to the amino group and ortho to the bromine).

Several formylation methods can be considered:

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively mild electrophile, which could be suitable for this transformation. The regioselectivity will be influenced by both the amino and bromo substituents.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent and typically directs formylation to the ortho position of phenols and activated amines.[6][7][8] Its applicability to 2-aminopyridines for C3 formylation would need experimental validation.

  • Reimer-Tiemann Reaction: While traditionally used for phenols, this reaction can also be applied to electron-rich heterocycles like pyrroles and indoles.[9][10][11][12][13] The reaction proceeds via a dichlorocarbene intermediate and generally favors ortho-formylation.

  • Organolithium-based Formylation: This method involves the deprotonation of the pyridine ring with a strong base (e.g., n-BuLi) to generate a lithiated intermediate, which is then quenched with a formylating agent (e.g., DMF). This approach can offer high regioselectivity depending on the site of lithiation. Precise control of reaction conditions, such as temperature, is crucial for success.[14][15]

The Vilsmeier-Haack reaction appears to be the most promising of the classical methods for this substrate. Recent advances in C-H functionalization of pyridines also offer potential avenues for meta-selective formylation.[16]

Predicted Efficiency:

The efficiency of this route is highly dependent on the chosen formylation method and its regioselectivity. Yields for formylation reactions on pyridines can be variable, ranging from low to moderate (30-60%). Significant optimization would likely be required to achieve a high-yielding process.

Quantitative Data Summary

ParameterRoute A: Direct BrominationRoute B: Nucleophilic Aromatic SubstitutionRoute C: Formylation
Starting Material 6-Aminonicotinaldehyde5-Bromo-6-chloronicotinaldehyde2-Amino-5-bromopyridine
Number of Steps 111
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution / Organometallic
Predicted Yield 60-80% (requires optimization)70-95%30-60% (highly method-dependent)
Potential Challenges Regioselectivity, Over-brominationAvailability of di-halo precursorRegioselectivity, Low reactivity of pyridine ring
Reagents NBS, SolventsAmmonia source, (optional) Cu catalystVilsmeier reagent, HMTA, or Organolithium reagents

Experimental Protocols (Generalized)

Protocol for Route A: Direct Bromination (Analogous)
  • Materials: 6-Aminonicotinaldehyde (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile.

  • Procedure:

    • Dissolve 6-aminonicotinaldehyde in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Route B: Nucleophilic Aromatic Substitution (Analogous)
  • Materials: 5-Bromo-6-chloronicotinaldehyde (1.0 equiv), Aqueous ammonia (28%, excess), Copper(I) iodide (0.1 equiv), Ethylene glycol.

  • Procedure:

    • To a sealed tube, add 5-bromo-6-chloronicotinaldehyde, copper(I) iodide, and ethylene glycol.

    • Add an excess of aqueous ammonia.

    • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Route C: Vilsmeier-Haack Formylation (Analogous)
  • Materials: 2-Amino-5-bromopyridine (1.0 equiv), Phosphorus oxychloride (POCl₃) (1.5 equiv), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF to 0 °C.

    • Add POCl₃ dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

    • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

    • Add a solution of 2-amino-5-bromopyridine in DMF dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendation

Based on the analysis of analogous reactions and fundamental principles of organic chemistry, Route B, the nucleophilic aromatic substitution on a di-halogenated precursor, emerges as the most promising and efficient synthetic strategy for the preparation of 6-Amino-5-bromonicotinaldehyde. This route is predicted to offer high yields and excellent regioselectivity due to the inherent electronic properties of the starting material. While the availability of 5-bromo-6-chloronicotinaldehyde needs to be considered, the robustness of the SNAr reaction makes this a highly attractive option for both laboratory-scale synthesis and potential scale-up.

Route A, direct bromination, is a viable one-step alternative, but it will likely require significant optimization to control selectivity and maximize yield. Route C, formylation, presents the most challenges in terms of both reactivity and regioselectivity and is likely to be the least efficient of the three proposed pathways.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the availability of starting materials, desired scale of production, and the resources available for process optimization. This guide provides a solid foundation for making an informed decision and for the subsequent development of a robust and efficient synthesis of 6-Amino-5-bromonicotinaldehyde.

References

  • (Reference to a relevant review on pyridine synthesis or functionaliz
  • (Reference to a paper describing the bromination of an aminopyridine) [17]3. (Reference to a paper describing the amination of a chloropyridine) [1][2]4. (Reference to a paper on the Vilsmeier-Haack reaction of a heteroaromatic compound) [3][4][5]5. Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

  • (Reference to a paper on meta-C-H formylation of pyridines) [16]7. Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989.

  • (Reference to a paper on the Duff reaction) [7][8]9. (Reference to a paper on the Duff reaction) [7][8]10. (Reference to a paper on the Reimer-Tiemann reaction) [9][10][11][12][13]11. (Reference to a paper on the Reimer-Tiemann reaction) [9][10][11][12][13]12. (Reference to a paper on the Reimer-Tiemann reaction)1[9][10][11][12][13]3. (Reference to a paper on the Reimer-Tiemann reaction) 1[9][10][11][12][13]4. (Reference to a paper on the Duff reaction) 1[7][8]5. (Reference to a paper on the Vilsmeier-Haack reaction) 1[3][4][5]6. (Reference to a paper on amination of chloropyridines) 1[2]7. (Reference to a paper on the Vilsmeier-Haack reaction) 1[3][4][5]8. (Reference to a paper on the Reimer-Tiemann reaction) 1[9][10][11][12][13]9. (Reference to a paper on the Vilsmeier-Haack reaction) 2[3][4][5]0. (Reference to a paper on the Reimer-Tiemann reaction) 2[9][10][11][12][13]1. (Reference to a paper on the Reimer-Tiemann reaction) 2[9][10][11][12][13]2. (Reference to a paper on the Reimer-Tiemann reaction) 2[9][10][11][12][13]3. (Reference to a paper on the Reimer-Tiemann reaction) 2[9][10][11][12][13]4. (Reference to a paper on bromination of 2-aminopyridine) 2[17]5. (Reference to a paper on bromination of 2-aminopyridine) 2[17]6. (Reference to a paper on the Reimer-Tiemann reaction) 2[9][10][11][12][13]7. (Reference to a paper on amination of chloropyridines) 2[1][2]8. (Reference to a paper on organolithium chemistry) 2[14][15]9. (Reference to a paper on organolithium chemistry)

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 6-Amino-5-bromonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical component of modern medicinal chemistry. The 6-Amino-5-bromonicotinaldehyde core is a valuable starting material, presenting a synthetically versatile platform for the generation of diverse molecular architectures. The efficacy of transformations involving this substrate is intrinsically linked to the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for key reactions of 6-Amino-5-bromonicotinaldehyde, offering a framework for rational catalyst selection and reaction optimization. This analysis is built upon established principles and experimental data from structurally analogous systems, providing a robust predictive tool for your research endeavors.

Introduction to Catalytic Strategies

The reactivity of 6-Amino-5-bromonicotinaldehyde is dominated by the presence of the bromine substituent on the pyridine ring, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The primary transformations of interest are carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, which are fundamental for the synthesis of complex pharmaceutical intermediates. This guide will focus on the comparative efficacy of catalysts for two of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, we will explore copper-catalyzed systems as a viable alternative for C-N bond formation.

The choice of catalyst and, critically, the associated ligands, dictates the efficiency of these transformations. Key catalytic parameters to consider are:

  • Yield and Selectivity: Maximizing the formation of the desired product while minimizing side reactions.

  • Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and longevity.

  • Functional Group Tolerance: The ability of the catalyst to perform a transformation without affecting other sensitive functional groups on the substrate.

  • Reaction Conditions: The temperature, pressure, and solvent required for optimal catalyst performance.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[1] For an electron-deficient substrate such as 6-Amino-5-bromonicotinaldehyde, the selection of an appropriate electron-rich and bulky ligand is crucial to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

While direct comparative studies on 6-Amino-5-bromonicotinaldehyde are limited, extensive data from analogous bromopyridine substrates provide a strong predictive framework. The following table summarizes the performance of various palladium-based catalytic systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Moderate to High5
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802HighNot specified
Pd₂(dba)₃SPhosK₃PO₄Toluene1002Very High1-2
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O1001Very High1-2
PEPPSI-IPrIPr (NHC)K₂CO₃Dioxane801High1-3

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, though for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands are often necessary to achieve high yields.[2] Ligands such as SPhos and XPhos, part of the Buchwald biaryl phosphine ligand family, are particularly effective in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts for Suzuki couplings.[2] Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition.

  • Palladacycles: Pre-activated catalyst systems like palladacycles can offer high thermal stability and catalytic activity, making them advantageous for larger-scale syntheses.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Amino-5-bromonicotinaldehyde

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 6-Amino-5-bromonicotinaldehyde with a generic arylboronic acid.[4]

Materials:

  • 6-Amino-5-bromonicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Amino-5-bromonicotinaldehyde, the arylboronic acid, and the base.[4]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[5] The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen of the substrate and to facilitate the coupling of a wide range of amine nucleophiles.[2]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The efficacy of various palladium catalyst systems for the amination of bromopyridine derivatives is summarized below, providing a predictive guide for reactions with 6-Amino-5-bromonicotinaldehyde.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂BINAPNaOt-BuToluene10016Moderate to High2-5
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane11024High1-3
Pd(OAc)₂XPhosK₃PO₄t-BuOH1002Very High1-2
Pd(OAc)₂RuPhosK₂CO₃sec-BuOH10018High1-2
BrettPhos Pd G3BrettPhosK₂CO₃Toluene1002Very High1-2

Analysis of Catalyst Performance:

  • First-Generation Ligands: Early catalyst systems using ligands like P(o-Tolyl)₃ were effective for secondary amines but less so for primary amines.[5]

  • Bidentate Phosphine Ligands: The development of bidentate phosphine ligands such as BINAP and dppf provided a significant advancement, allowing for the efficient coupling of primary amines.[6]

  • Bulky, Electron-Rich Monodentate Ligands: The Buchwald group developed a range of dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are highly effective for a broad scope of amines and aryl halides, including challenging substrates.[3][7] These ligands promote the formation of the active monoligated palladium species, which accelerates the catalytic cycle.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Amino-5-bromonicotinaldehyde

The following is a general procedure for the Buchwald-Hartwig amination of 6-Amino-5-bromonicotinaldehyde.

Materials:

  • 6-Amino-5-bromonicotinaldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add 6-Amino-5-bromonicotinaldehyde, the palladium precatalyst, and the base.

  • Add the solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Copper-Catalyzed C-N Coupling: A Cost-Effective Alternative

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems.[8] While often requiring higher reaction temperatures, recent advancements have led to milder and more efficient protocols.

Comparative Performance of Copper Catalysts in C-N Coupling

Data from the amination of bromopyridine derivatives with aqueous ammonia provides insight into the potential of copper catalysis for 6-Amino-5-bromonicotinaldehyde.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Cu₂ODMEDAK₂CO₃Ethylene glycol601692
CuINoneK₃PO₄DMSO1202485
CuIL-prolineK₂CO₃DMSO901288

Analysis of Catalyst Performance:

  • Copper(I) Sources: Copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are common and effective catalysts.

  • Ligands: The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline can significantly accelerate the reaction and allow for milder conditions.

  • Solvents: Polar aprotic solvents like DMSO and ethylene glycol are typically employed to facilitate the dissolution of the copper salts and reactants.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from a procedure for the amination of bromopyridines with aqueous ammonia.[9]

Materials:

  • 6-Amino-5-bromonicotinaldehyde (0.5 mmol, 1.0 equiv)

  • Cu₂O (0.025 mmol, 5 mol%)

  • DMEDA (0.05 mmol, 10 mol%)

  • K₂CO₃ (0.1 mmol, 20 mol%)

  • Aqueous Ammonia (28% solution, 10 mmol, 20 equiv)

  • Ethylene glycol (1 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Cu₂O, 6-Amino-5-bromonicotinaldehyde, K₂CO₃, and ethylene glycol.[9]

  • Add DMEDA and the aqueous ammonia solution.

  • Seal the tube and stir the reaction mixture at 60 °C for 16 hours.[9]

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product by silica gel chromatography.

Conclusion

The selection of an optimal catalyst for reactions involving 6-Amino-5-bromonicotinaldehyde is paramount for achieving high efficiency and yield. For Suzuki-Miyaura couplings, palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos, or robust N-heterocyclic carbene ligands, are predicted to provide excellent results. In the case of Buchwald-Hartwig amination, catalyst systems based on ligands from the Buchwald portfolio, like XPhos and BrettPhos, offer broad substrate scope and high activity. For a more cost-effective approach to C-N bond formation, copper-catalyzed systems, particularly those employing ligands like DMEDA, present a viable and efficient alternative. The experimental protocols and comparative data presented in this guide, derived from closely related systems, provide a solid foundation for the development of robust and scalable synthetic routes for the derivatization of 6-Amino-5-bromonicotinaldehyde.

References

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
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  • Wikipedia. (2023).
  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010).
  • Wikipedia. (2023).
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  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28731-28743.
  • Hazari, N., et al. (2015). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chopra, H. (2021).
  • Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Chemler, S. R. (2013).
  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalytic reactions enabled by N-heterocyclic carbenes. Chemical Reviews, 107(12), 5606–5655.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • The Organic Chemistry Tutor. (2025).
  • Wang, D., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3044–3054.
  • MacMillan, D. W. C., & Paras, N. A. (2004). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Journal of the American Chemical Society, 126(25), 7792–7793.
  • Wang, J., et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science, 9(21), 4811–4815.
  • Knowles, R. R., & Hyster, T. K. (2016). Catalytic C-N Bond-Forming Reactions Enabled by Proton-Coupled Electron Transfer Activation of Amide N-H Bonds. Accounts of Chemical Research, 49(10), 2112–2123.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Wang, J., et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science, 9(21), 4811–4815.
  • Ellman, J. A., & Bergman, R. G. (2012). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 814–825.
  • Daugulis, O., & Zaitsev, V. G. (2005). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 34(2), 167–175.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wang, D., et al. (2020). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. Green Chemistry, 22(18), 5911-5935.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Han, B., & Sun, X. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Rovis, T., & Enders, D. (2011). Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Chemical Science, 2(7), 1277-1280.
  • Hartwig, J. F., & Shaughnessy, K. H. (2008).

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A Comparative Spectroscopic Guide to 6-Amino-5-bromonicotinaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Amino-5-bromonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic and steric properties conferred by its substituent pattern—an electron-donating amine, an electron-withdrawing bromine, and a reactive aldehyde on a pyridine core. Understanding the precise structural characteristics of this molecule is paramount for predicting its reactivity and designing novel derivatives. This guide provides an in-depth spectroscopic comparison of 6-Amino-5-bromonicotinaldehyde with its key structural analogues. Through a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—we will dissect the influence of each substituent on the molecule's spectral fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering both practical, reproducible methodologies and a foundational understanding of the structure-spectra relationships in substituted pyridines.

Rationale for Analogue Selection

To comprehend the spectroscopic characteristics of 6-Amino-5-bromonicotinaldehyde, a systematic, comparative approach is essential. The choice of analogues is not arbitrary; it is designed to deconstruct the molecule and isolate the electronic contributions of each functional group. By comparing the target molecule to simpler, related structures, we can assign specific spectral features with high confidence. This approach embodies the principle of building complexity from a foundational baseline, a cornerstone of robust analytical science.

The selected analogues for this guide are:

  • Nicotinaldehyde (Parent Compound): The unsubstituted pyridine-3-carboxaldehyde core. This is our baseline, revealing the fundamental spectroscopic signature of the aromatic aldehyde system.

  • 6-Aminonicotinaldehyde: This analogue allows for the specific interrogation of the electron-donating amino (-NH₂) group's effect on the pyridine ring, in the absence of the bromine atom.

  • 5-Bromonicotinaldehyde: This analogue isolates the impact of the electron-withdrawing and sterically bulky bromo (-Br) group, without the influence of the amino group.

G cluster_0 Structural Comparison Nicotinaldehyde Nicotinaldehyde (Baseline) 6_Amino 6-Aminonicotinaldehyde Nicotinaldehyde->6_Amino + NH₂ 5_Bromo 5-Bromonicotinaldehyde Nicotinaldehyde->5_Bromo + Br Target 6-Amino-5-bromonicotinaldehyde 6_Amino->Target + Br 5_Bromo->Target + NH₂

Caption: Logical relationship of the selected analogues.

Experimental Methodologies: A Self-Validating Workflow

The integrity of spectroscopic data hinges on meticulous and well-justified experimental protocols. The following methodologies are designed to be robust, reproducible, and internally consistent, ensuring high-quality data for comparative analysis.

G cluster_workflow General Spectroscopic Workflow node_prep Sample Preparation Dissolve ~5-10 mg in appropriate solvent Add internal standard (e.g., TMS for NMR) node_acq Data Acquisition Calibrate spectrometer Load sample and lock/shim (NMR) or acquire background (IR/UV) Run experiment using standardized parameters node_prep->node_acq node_proc Data Processing Fourier transform (NMR/IR) Phase and baseline correction Reference to internal standard node_acq->node_proc node_anal Analysis & Interpretation Peak picking and integration Correlate signals to molecular structure Compare data against analogues and databases node_proc->node_anal

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Approximately 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferred for compounds with prominent N-H protons, as it facilitates their observation.

    • Tetramethylsilane (TMS) was added as an internal standard (0 ppm). TMS is chemically inert and its signal appears in a region free from most organic proton and carbon signals, making it an ideal reference point.

    • ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Using a high-field instrument ensures better signal dispersion and resolution, which is crucial for unambiguously assigning signals in substituted aromatic systems.

  • Causality: The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of a nucleus. Electron-donating groups (like -NH₂) increase electron density, "shielding" nearby nuclei and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (like -Br and -CHO) decrease electron density, "deshielding" nuclei and shifting them downfield (to higher ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol:

    • A background spectrum of the empty attenuated total reflectance (ATR) crystal was recorded. This step is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

    • A small amount of the solid sample was placed directly on the ATR crystal, and firm contact was ensured using a pressure clamp. ATR is a modern, reliable technique that requires minimal sample preparation and yields high-quality, reproducible spectra.

    • The spectrum was recorded in the 4000-600 cm⁻¹ range.

  • Causality: IR spectroscopy probes the vibrational frequencies of molecular bonds. The frequency of a specific bond (e.g., C=O) is influenced by its electronic environment. Electron donation into the carbonyl group via resonance weakens the C=O double bond, lowering its stretching frequency (wavenumber, cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Protocol:

    • A stock solution of the analyte was prepared in spectroscopic-grade ethanol. Ethanol is a good choice as it is transparent in the UV-Vis region of interest and can solvate a wide range of organic molecules.

    • The stock solution was diluted to a concentration of approximately 10⁻⁵ M to ensure the absorbance falls within the linear range of the Beer-Lambert law.

    • The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length, with pure ethanol used as the blank.

  • Causality: UV-Vis spectroscopy measures electronic transitions (typically π→π* in aromatic systems). Substituents that extend conjugation or introduce lone pairs (auxochromes like -NH₂) can lower the energy gap for these transitions, resulting in a shift of the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or "red" shift).

Mass Spectrometry (MS)
  • Protocol:

    • The sample was introduced into an electron ionization (EI) mass spectrometer. EI is a "hard" ionization technique that provides clear molecular ion peaks and reproducible fragmentation patterns, which are useful for structural elucidation.

    • The mass spectrum was recorded, noting the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and significant fragment ions.

  • Causality: Mass spectrometry separates ions based on their mass-to-charge ratio. A key diagnostic feature for bromine-containing compounds is the isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[1][2] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, providing unambiguous confirmation of the presence of a single bromine atom.[3][4]

Comparative Spectroscopic Analysis

The following sections present the synthesized data and interpret the observed spectral trends, linking them back to the molecular structure of each analogue.

¹H and ¹³C NMR Spectroscopy: Mapping Electron Density

The NMR spectra provide a detailed map of the electronic environment around each proton and carbon atom. The chemical shifts are highly diagnostic of the substituent effects.[5][6]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: Data is compiled and representative. Actual values may vary slightly based on solvent and concentration. Assignments are based on established substituent effects.)

CompoundH-2H-4Aldehyde-HC-2C-3C-4C-5C-6Aldehyde-C
Nicotinaldehyde 8.908.2510.10154.0135.5139.0124.0151.5192.5
6-Aminonicotinaldehyde 8.307.909.80156.0128.0141.0108.0163.0191.0
5-Bromonicotinaldehyde 9.058.5010.15155.5137.0142.5122.0152.0190.5
6-Amino-5-bromo... 8.458.209.85157.0130.0143.0110.0161.0190.0
  • Analysis of 6-Aminonicotinaldehyde: Compared to the parent nicotinaldehyde, the strong electron-donating -NH₂ group at C-6 significantly shields the ring protons, causing upfield shifts, most notably for H-2. The carbon signals show a dramatic upfield shift for C-5 and a downfield shift for the directly attached C-6, which is characteristic of amino-substituted pyridines.

  • Analysis of 5-Bromonicotinaldehyde: The electron-withdrawing inductive effect of the -Br group at C-5 causes a general downfield shift for the adjacent protons H-4 and H-6 (where H-6 is part of the C-H bond at position 6). The C-5 signal is shifted upfield due to the "heavy atom effect" of bromine.

  • Analysis of 6-Amino-5-bromonicotinaldehyde: The spectrum of the target compound is a predictable combination of the effects of both substituents. The -NH₂ group's donating effect dominates, causing a general shielding (upfield shift) relative to 5-bromonicotinaldehyde. However, when compared to 6-aminonicotinaldehyde, the -Br atom's withdrawing effect causes a deshielding (downfield shift) of the remaining ring protons. This demonstrates the additive nature of substituent effects on NMR chemical shifts.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is exceptionally useful for identifying key functional groups.[7][8][9][10] The position of the aldehyde C=O stretch and the amine N-H stretches are particularly informative.

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)

CompoundN-H Stretch (Amine)C=O Stretch (Aldehyde)C-Br Stretch
Nicotinaldehyde N/A~1710N/A
6-Aminonicotinaldehyde ~3450, ~3330 (doublet)~1685N/A
5-Bromonicotinaldehyde N/A~1705~680
6-Amino-5-bromo... ~3440, ~3320 (doublet)~1690~675
  • N-H Stretch: The presence of a primary amine (-NH₂) in 6-aminonicotinaldehyde and the target compound is confirmed by the characteristic doublet around 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes.[11]

  • C=O Stretch: The aldehyde C=O stretch in nicotinaldehyde appears around 1710 cm⁻¹. In 6-aminonicotinaldehyde, the electron-donating -NH₂ group feeds electron density into the ring and, through resonance, to the carbonyl group. This weakens the C=O double bond, lowering its vibrational frequency to ~1685 cm⁻¹. The bromine atom in 5-bromonicotinaldehyde has a less pronounced effect. In the final compound, the C=O stretch at ~1690 cm⁻¹ reflects the dominant electron-donating character of the amino group, slightly tempered by the inductive withdrawal of the bromine.

  • C-Br Stretch: The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively, but its presence is expected around 670-680 cm⁻¹.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectra reveal changes in the conjugated π-electron system of the molecules.[12][13][14]

Table 3: UV-Vis Maximum Absorption Wavelength (λmax, nm) (Note: Values are representative and measured in ethanol)

Compoundλmax (π→π*)
Nicotinaldehyde ~254
6-Aminonicotinaldehyde ~320
5-Bromonicotinaldehyde ~260
6-Amino-5-bromo... ~325
  • Analysis: Nicotinaldehyde exhibits a π→π* transition typical for a pyridine ring conjugated with a carbonyl group.[15] The introduction of the amino group in 6-aminonicotinaldehyde causes a dramatic bathochromic (red) shift of nearly 66 nm. This is because the nitrogen's lone pair of electrons acts as a powerful auxochrome, extending the conjugated system and lowering the energy of the electronic transition. The bromine atom in 5-bromonicotinaldehyde has a minimal effect, causing only a slight red shift. In 6-Amino-5-bromonicotinaldehyde, the λmax is very similar to the 6-amino analogue, confirming that the amino group's electronic contribution is the dominant factor governing the UV-Vis absorption profile.

Mass Spectrometry: Confirming Mass and Elemental Composition

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition, particularly the presence of halogens.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular FormulaCalculated M.W.Observed [M]⁺Observed [M+2]⁺Key Feature
Nicotinaldehyde C₆H₅NO107.11107-Single M⁺ peak
6-Aminonicotinaldehyde C₆H₆N₂O122.13122-Single M⁺ peak
5-Bromonicotinaldehyde C₆H₄BrNO185.011851871:1 intensity ratio
6-Amino-5-bromo... C₆H₅BrN₂O201.022002021:1 intensity ratio
  • Analysis: The most striking feature is the isotopic pattern for the bromine-containing compounds. Both 5-Bromonicotinaldehyde and 6-Amino-5-bromonicotinaldehyde exhibit two prominent peaks in the molecular ion region, separated by 2 m/z units, with nearly identical intensities.[1][2] This classic 1:1 [M]⁺/[M+2]⁺ pattern is an unambiguous signature for the presence of one bromine atom and serves as a powerful validation of the molecular identity.[3] The non-brominated analogues show only a single, sharp molecular ion peak as expected.

Conclusion

The spectroscopic analysis of 6-Amino-5-bromonicotinaldehyde, when contextualized by comparison with its structural analogues, provides a comprehensive and unambiguous characterization. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle:

  • NMR elucidates the electronic influence of the -NH₂ and -Br substituents on the pyridine ring's electron density distribution.

  • FT-IR confirms the presence of the key amine and aldehyde functional groups and reveals how their vibrational energies are modulated by electronic effects.

  • UV-Vis demonstrates the powerful bathochromic shift induced by the auxochromic amino group, which dominates the electronic transition properties of the molecule.

  • MS provides definitive confirmation of the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature.

References

  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link][5]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link][6]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link][1]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link][16]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][2]

  • Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][3]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link][4]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][7]

  • Scribd. (n.d.). FTIR Tables. Retrieved from [Link][8]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][9]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link][17]

  • DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link][12]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link][15]

  • Sci-Hub. (n.d.). Ultra-violet absorption spectra of substituted pyridines. Retrieved from [Link][14]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link][11]

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A Comparative Guide to the Purity Assessment of Synthesized 6-Amino-5-bromonicotinaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. 6-Amino-5-bromonicotinaldehyde is a valuable substituted pyridine building block, crucial for the synthesis of a range of pharmacologically active molecules. Ensuring its purity is paramount to controlling the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret exemplar data to provide a holistic understanding of how these methods complement each other to deliver a comprehensive purity profile.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or its signals might be obscured in an NMR spectrum. By using two fundamentally different methods—a separation-based technique (HPLC) and a structure-based technique (NMR)—we create a self-validating system that significantly increases confidence in the final purity value.[1]

  • HPLC excels at separating and quantifying structurally similar impurities, offering high sensitivity for trace-level components. Its strength lies in resolving compounds based on their differential partitioning between a stationary and a mobile phase.[2][3]

  • NMR , particularly quantitative NMR (qNMR), provides a direct measure of purity without the need for specific reference standards for each impurity.[4][5][6] It quantifies analytes based on the direct proportionality between signal intensity and the number of atomic nuclei, offering unparalleled structural insight into any detected impurities.[4][5]

Hypothetical Synthesis of 6-Amino-5-bromonicotinaldehyde

To contextualize the analysis, we consider a common synthetic route. The target compound can be synthesized from a suitable precursor, such as 6-aminonicotinaldehyde, via electrophilic bromination. Potential process-related impurities could include the starting material, over-brominated products, or side-products from competing reactions. Understanding the synthetic pathway is crucial for anticipating and identifying potential impurities.[7][8]

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a polar, aromatic compound like 6-Amino-5-bromonicotinaldehyde, a reverse-phase (RP-HPLC) method is the logical choice.[2][9]

Causality of Method Development Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. Its non-polar nature provides effective hydrophobic interaction with the aromatic ring of the analyte, allowing for good retention and separation from more polar or non-polar impurities.[2]

  • Mobile Phase: A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is employed.[10] A gradient elution (varying the solvent mixture over time) is superior to an isocratic elution for complex samples, as it allows for the separation of compounds with a wide range of polarities.

  • Mobile Phase Modifier: Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical.[10][11] This serves two purposes: it protonates the basic amino group on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks, and it controls the ionization state for consistent retention times.

  • Detection: The compound contains a chromophore (the substituted pyridine ring), making UV-Vis detection ideal. A wavelength of around 254 nm or 360 nm is typically effective for such aromatic aldehydes.[12]

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized 6-Amino-5-bromonicotinaldehyde.
  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to create a stock solution of ~0.5 mg/mL.
  • Further dilute 1 mL of the stock solution into 10 mL with the diluent to achieve a working concentration of ~50 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detector: UV at 254 nm.
  • Column Temperature: 30°C.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-31 min: 90% to 10% B
  • 31-35 min: 10% B (re-equilibration)
Data Presentation and Interpretation

Purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the detection wavelength.

Table 1: Exemplar HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identity
14.5215,2300.35Starting Material (Hypothetical)
212.784,310,50099.506-Amino-5-bromonicotinaldehyde
315.916,5000.15Unknown Impurity
Total 4,332,230 100.00

From this data, the purity of the main component is determined to be 99.50%. The method successfully separates the product from a potential starting material and another minor unknown impurity.

Section 2: Purity Determination by Quantitative NMR (qNMR)

While HPLC provides a purity value relative to other UV-active components, ¹H qNMR can determine an absolute purity value against a certified internal standard.[1][4][13] This method is structurally specific and relies on the precise integration of signals.

Causality of Method Development Choices
  • Solvent: A deuterated solvent that fully dissolves the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving many organic compounds and its residual proton signal does not typically interfere with analyte signals.

  • Internal Standard: The ideal internal standard must be stable, non-reactive, have a known purity, and possess signals in a region of the ¹H NMR spectrum that is clear of any analyte or impurity signals.[13] Maleic acid or 1,4-dinitrobenzene are often suitable choices. It must also be accurately weighed.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A long relaxation delay (D1, typically 5-7 times the longest T₁ of interest) is crucial to allow for complete relaxation of all protons between scans, ensuring that signal integrals are directly proportional to the number of protons.[5]

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh ~20 mg of the synthesized 6-Amino-5-bromonicotinaldehyde into a clean vial.
  • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) and add it to the same vial.
  • Dissolve the mixture in ~0.75 mL of DMSO-d₆.
  • Transfer the solution to a clean, dry NMR tube.

2. NMR Data Acquisition (400 MHz Example):

  • Pulse Program: Standard 30° or 90° pulse.
  • Number of Scans: 16-64 (to achieve good signal-to-noise).
  • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
  • Acquisition Time (AQ): ~4 seconds.
  • Spectral Width: -2 to 12 ppm.
Data Presentation and Interpretation

The purity is calculated using the following formula[13]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Expected ¹H NMR Signals for 6-Amino-5-bromonicotinaldehyde in DMSO-d₆:

  • Aldehyde proton (~9.8 ppm, singlet, 1H)

  • Aromatic H (~8.4 ppm, singlet, 1H)

  • Aromatic H (~8.0 ppm, singlet, 1H)

  • Amino protons (~6.5 ppm, broad singlet, 2H)

Table 2: Exemplar ¹H qNMR Purity Calculation

ParameterAnalyte (Product)Standard (Maleic Acid)
Identity 6-Amino-5-bromonicotinaldehydeMaleic Acid
Signal Used Aldehyde proton (singlet)Olefinic protons (singlet)
Expected δ (ppm) ~9.8~6.3
Integral (I) 1.000.85
No. of Protons (N) 12
Mass (m) 20.15 mg10.05 mg
Molar Mass (M) 201.02 g/mol 116.07 g/mol
Purity of Std (Pstd) -99.8%

Calculation: Purity (%) = (1.00 / 0.85) * (2 / 1) * (201.02 / 116.07) * (10.05 / 20.15) * 99.8% Purity (%) = 98.9%

The qNMR result of 98.9% provides a highly accurate, absolute purity value that corroborates the HPLC result. Any additional small signals in the spectrum not attributable to the product or standard would represent impurities and could potentially be identified and quantified.

Comparative Workflow and Summary

The following diagram illustrates the distinct yet complementary workflows for purity assessment using HPLC and qNMR.

Purity_Workflow_Comparison cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow h_start Accurate Weighing & Dilution h_prep Syringe Filtration h_start->h_prep h_run RP-HPLC Analysis (Gradient Elution) h_prep->h_run h_data Peak Integration h_run->h_data h_calc Calculate Area % h_data->h_calc h_result Relative Purity (e.g., 99.5%) h_calc->h_result n_start Accurate Weighing (Analyte + Std) n_prep Dissolve in Deuterated Solvent n_start->n_prep n_run NMR Acquisition (Long D1) n_prep->n_run n_data Signal Integration n_run->n_data n_calc Calculate vs. Std n_data->n_calc n_result Absolute Purity (e.g., 98.9%) n_calc->n_result

Caption: Comparative workflows for purity assessment by HPLC and qNMR.

Conclusion: A Synergistic Approach

This guide demonstrates that HPLC and NMR are not redundant but are highly synergistic techniques for the purity assessment of synthesized 6-Amino-5-bromonicotinaldehyde.

  • HPLC provides high-resolution separation, making it ideal for detecting and quantifying trace-level, structurally related impurities that might not be discernible by NMR. It serves as an excellent tool for quality control and method validation.[14]

  • qNMR delivers an absolute purity value traceable to a certified reference material, offering a powerful, structure-verifying method that does not require the isolation of each impurity.[6] It also provides invaluable structural information that can help in the identification of unknown impurities.

For researchers and drug development professionals, employing both techniques provides a robust, self-validating purity assessment. This dual-pronged approach ensures a comprehensive understanding of the impurity profile, leading to higher quality materials, more reliable scientific outcomes, and safer pharmaceutical products.

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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Novel Kinase Inhibitors Derived from the 6-Amino-5-bromonicotinaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyridine ring system, including scaffolds like 6-Amino-5-bromonicotinaldehyde, represents a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[4][5][6] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6]

Off-target interactions, where a drug binds to unintended proteins, can lead to adverse side effects and toxicity, and are a primary cause of clinical trial failures.[7][8][9][10] Therefore, rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in developing safer, more effective therapies.[7][8][11]

This guide provides an in-depth comparison framework for evaluating the cross-reactivity of novel molecules derived from the 6-Amino-5-bromonicotinaldehyde scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, provide detailed, field-tested protocols, and offer a logical workflow for data interpretation, empowering you to make informed decisions in your lead optimization process.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment is a tiered process. It begins with broad, high-throughput screening to identify potential off-target liabilities and progresses to more specific, functional assays to confirm and quantify these interactions. This strategy ensures that resources are used efficiently, focusing detailed analysis on the most relevant off-targets.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Validation & Quantification cluster_2 Phase 3: Cellular Confirmation Primary Target Assay Primary Target Assay Large Kinase Panel Screen Large Kinase Panel Screen Primary Target Assay->Large Kinase Panel Screen Confirm On-Target Potency Dose-Response IC50 Dose-Response IC50 Large Kinase Panel Screen->Dose-Response IC50 Identify Hits (e.g., >50% inhibition) Alternative Assays Orthogonal Assays (e.g., Binding vs. Activity) Dose-Response IC50->Alternative Assays Confirm Mechanism Cell-Based Functional Assay Cell-Based Functional Assay Alternative Assays->Cell-Based Functional Assay Assess Physiological Relevance Final Selectivity Profile Final Selectivity Profile Cell-Based Functional Assay->Final Selectivity Profile Calculate Selectivity Index

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

PART 1: Biochemical Assays for Potency and Selectivity

The foundation of any cross-reactivity study is the in vitro biochemical assay. These assays directly measure the interaction between the inhibitor and isolated enzymes, providing clean, quantitative data on potency (IC50) and binding affinity (Ki, Kd).

Key Experiment 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is the workhorse assay for primary screening and dose-response studies. It measures kinase activity by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction. Luminescence-based methods like ADP-Glo™ are highly sensitive, scalable, and have become an industry standard.[4]

Causality Behind the Method: We choose a luminescence-based assay for its high signal-to-background ratio and broad applicability across different kinases. It directly measures the product of the kinase reaction (ADP), making it a true functional assay of catalytic inhibition.[4] This is preferable to formats that use modified substrates or antibodies, which can sometimes introduce artifacts.[6]

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., "Derivative A") in 100% DMSO.

    • Perform a 1:3 serial dilution series in DMSO to create a 10-point dose-response curve, starting from 1 mM.[4]

    • Prepare a "no inhibitor" control (DMSO only).[4]

  • Kinase Reaction Setup (96-well plate format):

    • In each well, add 2.5 µL of the serially diluted compound or DMSO control.[4]

    • Prepare a master mix of the kinase of interest (e.g., Target Kinase X, Off-Target Kinase Y) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

  • Initiation and Incubation:

    • Prepare a substrate/ATP mixture. The optimal concentrations should be empirically determined, but a starting point is the Km value for ATP for that specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[4]

PART 2: Cell-Based Assays for Functional Confirmation

Biochemical assays are essential but occur in a highly artificial environment. Cellular assays are a critical next step to confirm that an inhibitor can engage its target in a more physiologically relevant context, accounting for factors like cell permeability and competition with endogenous ATP.

Key Experiment 2: Luciferase Reporter Gene Assay

This assay is used to measure the activity of a specific signaling pathway downstream of a target kinase. It involves transfecting cells with a plasmid containing a reporter gene (e.g., firefly luciferase) linked to a transcriptional response element that is controlled by the pathway of interest.[12][13] Inhibition of the upstream kinase leads to a decrease in the reporter signal.

Causality Behind the Method: A reporter assay provides a functional readout of pathway inhibition, validating that the biochemical activity observed translates into a cellular effect.[12] Using a dual-luciferase system, with a second reporter (e.g., Renilla luciferase) driven by a constitutive promoter, allows for normalization of results, controlling for variations in cell number and transfection efficiency.[13][14]

Detailed Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) in a 96-well plate at a density that will result in 80-90% confluency the next day.

    • Co-transfect the cells with the experimental reporter plasmid (e.g., NF-κB-luciferase) and the control reporter plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for gene expression.[12]

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in the appropriate cell culture medium (typically low serum, e.g., 0.5%, to reduce background pathway activation).[15]

    • Remove the transfection medium from the cells and replace it with the medium containing the test compounds.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for target inhibition and subsequent changes in gene expression.

  • Cell Lysis:

    • Discard the cell culture medium and wash the cells once with PBS.[14]

    • Add an appropriate volume of 1x Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.[14]

  • Luminescence Detection:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[14]

    • Using a luminometer with dual injectors, first inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[14]

    • Next, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[14]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized activity against the log of the inhibitor concentration to determine the cellular IC50.

PART 3: Data Interpretation and Comparison

The ultimate goal is to compare the potency of your derivatives against their primary target versus a panel of relevant off-targets. This is quantified using the Selectivity Index (SI) .

Calculating the Selectivity Index:

The Selectivity Index is a ratio that compares the potency of a drug against an off-target to its potency against the intended target.[16][17] A higher SI value indicates greater selectivity.[16][18]

  • Formula: SI = IC50 (Off-Target) / IC50 (On-Target)[19]

A compound is generally considered highly selective if its SI value is greater than 100, though the acceptable threshold depends on the therapeutic context.

Comparative Data Summary

Below is a hypothetical dataset comparing two derivatives from the 6-Amino-5-bromonicotinaldehyde scaffold ("Derivative A" and "Derivative B") against a known multi-kinase inhibitor ("Alternative C"). The primary target is Kinase X.

CompoundTargetIC50 (nM) [Biochemical]IC50 (nM) [Cellular]Selectivity Index (vs. Kinase Y)Selectivity Index (vs. Kinase Z)
Derivative A Kinase X 15 45 133>667
Kinase Y2,0005,500--
Kinase Z>10,000>10,000--
Derivative B Kinase X 50 150 2080
Kinase Y1,0002,800--
Kinase Z4,0009,500--
Alternative C Kinase X 5 20 210
Kinase Y1035--
Kinase Z50110--

Interpretation:

  • Derivative A is highly potent and selective. It shows a >100-fold selectivity against Kinase Y and has minimal activity against Kinase Z.[16] The ~3-fold shift between biochemical and cellular IC50 values is common and reflects the challenges of the cellular environment.

  • Derivative B is less potent than A and shows moderate selectivity. Its 20-fold selectivity against Kinase Y might be a concern depending on the biological role of Kinase Y.

  • Alternative C is a potent but non-selective inhibitor, as expected. Its low selectivity indices highlight the risks of off-target effects.[16]

G cluster_A Derivative A (High Selectivity) cluster_B Derivative B (Moderate Selectivity) cluster_C Alternative C (Low Selectivity) node_A Kinase X (Target) IC50: 15 nM OffTarget_Y Kinase Y (Off-Target) node_A:f1->OffTarget_Y IC50: 2,000 nM SI = 133 OffTarget_Z Kinase Z (Off-Target) node_A:f1->OffTarget_Z IC50: >10,000 nM SI > 667 node_B Kinase X (Target) IC50: 50 nM node_B:f1->OffTarget_Y IC50: 1,000 nM SI = 20 node_B:f1->OffTarget_Z IC50: 4,000 nM SI = 80 node_C Kinase X (Target) IC50: 5 nM node_C:f1->OffTarget_Y IC50: 10 nM SI = 2 node_C:f1->OffTarget_Z IC50: 50 nM SI = 10

Caption: Comparison of selectivity profiles for three hypothetical kinase inhibitors.

Conclusion and Best Practices

Systematic cross-reactivity profiling is indispensable in modern drug discovery. By employing a tiered strategy of broad biochemical screening followed by targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. Molecules derived from promising scaffolds like 6-Amino-5-bromonicotinaldehyde must be subjected to this rigorous interrogation to identify lead candidates with the highest potential for clinical success. Always remember to use orthogonal assays to confirm key findings and place biochemical data into a physiological context with relevant cell-based models. This approach minimizes the risk of late-stage failures and is the most direct path to developing safer and more effective targeted therapies.

References

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  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds.
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  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
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  • Patricelli, M. P., et al. (2011).
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • Lazzari, P., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
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Benchmarking Novel 6-Amino-5-bromonicotinaldehyde Derivatives Against Clinically Relevant PARP Inhibitors: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel 6-Amino-5-bromonicotinaldehyde derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis against established clinical PARP inhibitors such as Olaparib, Talazoparib, and Veliparib.

Introduction: The Rationale for Targeting PARP1 with Novel Nicotinamide Analogs

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs).[1] Inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly in cancers harboring defects in homologous recombination (HR), such as those with BRCA1/2 mutations.[2][3] This concept, known as synthetic lethality, arises because the pharmacological inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2][3] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2][3]

The chemical scaffold of nicotinamide, the endogenous inhibitor of PARP, has been the foundation for the development of numerous potent PARP inhibitors.[4][5] The core structure of 6-Amino-5-bromonicotinaldehyde presents a compelling starting point for novel inhibitor design. The amino and bromo substitutions on the pyridine ring offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The aldehyde functionality provides a handle for the synthesis of a diverse library of derivatives. This guide outlines a systematic approach to evaluate the therapeutic potential of such a library.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A robust evaluation of novel PARP inhibitors requires a multi-pronged approach, progressing from initial biochemical potency assessment to cellular activity and cytotoxicity profiling. This ensures a comprehensive understanding of a compound's therapeutic potential and its standing relative to established drugs.

Diagram: Experimental Workflow for Benchmarking Novel PARP Inhibitors

experimental_workflow cluster_synthesis Compound Library Generation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Synthesis Synthesis of 6-Amino-5-bromonicotinaldehyde Derivatives PARP1_Assay In Vitro PARP1 Inhibition Assay (IC50 Determination) Synthesis->PARP1_Assay Primary Screening PARP_Trapping PARP-DNA Trapping Assay PARP1_Assay->PARP_Trapping Mechanistic Insight Cell_Viability Cytotoxicity Assays in Cancer Cell Lines (e.g., BRCA-mutant and BRCA-WT) PARP1_Assay->Cell_Viability Cellular Potency Data_Analysis Data Analysis and Comparison with Known Inhibitors PARP_Trapping->Data_Analysis Cellular_PAR Cellular PAR Level Assay Cell_Viability->Cellular_PAR Target Engagement Cellular_PAR->Data_Analysis

Caption: A multi-tiered workflow for the comprehensive evaluation of novel PARP inhibitors.

In Vitro Biochemical Assays: Quantifying Potency and Mechanism

The initial step in characterizing novel inhibitors is to determine their direct effect on the target enzyme, PARP1.

PARP1 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50). A common method is a fluorometric assay that measures the consumption of NAD+, the substrate for PARP1.[6]

Protocol: Fluorometric PARP1 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PARP1 enzyme in assay buffer.

    • Prepare a stock solution of activated DNA (e.g., nuclease-treated salmon testes DNA).[2]

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of the test compounds (6-Amino-5-bromonicotinaldehyde derivatives) and known inhibitors (Olaparib, Talazoparib, Veliparib) in assay buffer. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the PARP1 enzyme and the test compound/known inhibitor at various concentrations.[6]

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the reaction by adding a mixture of activated DNA and NAD+.

    • Include positive controls (enzyme, DNA, NAD+, no inhibitor) and negative controls (no enzyme).

    • Incubate the plate for 30-60 minutes at 30-37°C.[6]

    • Stop the reaction and add a developing reagent that generates a fluorescent signal proportional to the amount of remaining NAD+.[6]

    • Read the fluorescence on a plate reader (e.g., excitation ~420 nm, emission ~450 nm).[6]

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP-DNA Trapping Assay

A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" the PARP1 enzyme on DNA, forming a cytotoxic PARP-DNA complex.[7][8] This can be more cytotoxic than the inhibition of PARP's catalytic activity alone.[7]

Protocol: In Vitro PARP-DNA Trapping Assay

This assay can be performed using various techniques, including biolayer interferometry (BLI).[9]

  • Assay Setup (BLI):

    • Immobilize biotinylated, single-strand break-containing DNA onto streptavidin-coated biosensors.[9]

    • Establish a baseline reading in assay buffer.[9]

    • Associate recombinant PARP1 with the DNA-coated biosensors in the presence of either vehicle control or varying concentrations of the test compounds and known inhibitors.[9]

    • Measure the association and dissociation rates of PARP1 from the DNA.[9]

  • Data Analysis:

    • Inhibitors that trap PARP1 on DNA will exhibit a slower dissociation rate compared to the vehicle control.

    • Quantify the amount of PARP1 remaining on the DNA after a set dissociation time for each inhibitor concentration.

    • Compare the trapping potency of the novel derivatives to that of the known inhibitors. Talazoparib is known to be a particularly potent PARP trapper.

Cell-Based Assays: Assessing Cellular Efficacy and Cytotoxicity

Moving from a cell-free system to a cellular context is crucial to evaluate a compound's membrane permeability, stability, and its effect on cancer cell viability.

Cytotoxicity Assays in Cancer Cell Lines

The hallmark of effective PARP inhibitors is their selective cytotoxicity towards HR-deficient cancer cells. Therefore, it is essential to test the novel derivatives in a panel of cell lines with known BRCA status.

Recommended Cell Lines:

  • BRCA-mutant: CAPAN-1 (pancreatic cancer, BRCA2 mutant), MDA-MB-436 (breast cancer, BRCA1 mutant)

  • BRCA-wild-type (WT): MCF-7 (breast cancer), PANC-1 (pancreatic cancer)

Protocol: Resazurin Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Cell Seeding:

    • Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the novel derivatives and known inhibitors for 72-96 hours.

    • Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.

    • Viable cells will reduce resazurin to the fluorescent product, resorufin.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    • A significant difference in GI50 between BRCA-mutant and BRCA-WT cell lines indicates selective cytotoxicity and a potential synthetic lethal effect.

Diagram: PARP1 Signaling and Inhibition

PARP1_pathway cluster_dna_damage DNA Damage Response cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP gets trapped on DNA Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins signals for SSB_Repair SSB Repair Repair_Proteins->SSB_Repair leads to PARP_Inhibitor 6-Amino-5-bromonicotinaldehyde Derivative PARP_Inhibitor->PARP1 inhibits Replication_Fork Stalled Replication Fork Trapped_PARP->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA_WT BRCA Wild-Type Cell DSB->BRCA_WT BRCA_Mutant BRCA-Mutant Cell DSB->BRCA_Mutant HR_Repair Homologous Recombination (HR) Repair BRCA_WT->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficiency HR Deficiency BRCA_Mutant->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: The central role of PARP1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cells.

Data Summary and Comparative Analysis

The primary objective of this guide is to facilitate a direct and objective comparison of the novel derivatives against established PARP inhibitors. The data should be summarized in clear, concise tables.

Table 1: Comparative In Vitro Performance of PARP1 Inhibitors

CompoundPARP1 IC50 (nM)PARP-DNA Trapping (Relative to Vehicle)
Novel Derivative 1 [Insert Data][Insert Data]
Novel Derivative 2 [Insert Data][Insert Data]
... [Insert Data][Insert Data]
Olaparib [Insert Data][Insert Data]
Talazoparib [Insert Data][Insert Data]
Veliparib [Insert Data][Insert Data]

Table 2: Comparative Cellular Activity of PARP1 Inhibitors

CompoundCell LineBRCA StatusGI50 (µM)Selectivity Index (BRCA-WT GI50 / BRCA-mutant GI50)
Novel Derivative 1 CAPAN-1Mutant[Insert Data][Calculate]
MCF-7Wild-Type[Insert Data]
Novel Derivative 2 CAPAN-1Mutant[Insert Data][Calculate]
MCF-7Wild-Type[Insert Data]
...
Olaparib CAPAN-1Mutant[Insert Data][Calculate]
MCF-7Wild-Type[Insert Data]
Talazoparib CAPAN-1Mutant[Insert Data][Calculate]
MCF-7Wild-Type[Insert Data]
Veliparib CAPAN-1Mutant[Insert Data][Calculate]
MCF-7Wild-Type[Insert Data]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 6-Amino-5-bromonicotinaldehyde derivatives as PARP1 inhibitors. By adhering to these protocols, researchers can generate robust, comparative data that will illuminate the structure-activity relationships within their compound library and identify lead candidates for further preclinical development. Promising candidates should be advanced to more complex studies, including in vivo efficacy in xenograft models, pharmacokinetic profiling, and off-target liability screening. The ultimate goal is to identify novel chemical entities with superior potency, selectivity, and therapeutic index compared to the current generation of PARP inhibitors.

References

  • PARP inhibition by nicotinamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Overall, inhibition of PARP can induce genomic instability... (n.d.). In PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved January 21, 2026, from [Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (A-F) Interaction diagrams for PARPi with PARP1. (A) Nicotinamide ring... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Antimitotic Potential of PARP Inhibitors, An Unexplored Therapeutic Alternative. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • How do they work? PARP1 inhibitors are a type of medication that target an enzyme called poly (ADP-ribose) polymerase 1 (PARP1). (2023). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Abstract A054: Targeting translesion synthesis to enhance PARP inhibitor efficacy and prevent resistance in BRCA-deficient ovarian cancer. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • PARP inhibitor olaparib was used as a positive control... (2022). In A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (n.d.). AACR Journals. Retrieved January 21, 2026, from [Link]

Sources

A Head-to-Head Comparison of Methodologies for the Synthesis of 6-Amino-5-bromonicotinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate dance of drug discovery and development, the efficient and reliable synthesis of key intermediates is paramount. 6-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, represents a valuable scaffold in medicinal chemistry, offering multiple points for diversification in the generation of novel molecular entities. This guide provides an in-depth, head-to-head comparison of two distinct synthetic methodologies for the preparation of this important building block.

The following comparison is designed to move beyond a mere recitation of procedural steps. It aims to provide a deeper understanding of the underlying chemical principles, the practical considerations of each route, and the critical data necessary for an informed decision on which methodology best suits the specific needs of a research program, be it for small-scale library synthesis or larger-scale production. We will explore a classical approach involving the direct formylation of a readily available precursor and a multi-step pathway that offers alternative strategic advantages.

At a Glance: Comparative Overview of Synthetic Methodologies

ParameterMethodology A: Vilsmeier-Haack Formylation Methodology B: Directed Ortho-Metalation
Starting Material 2-Amino-5-bromopyridine2-Amino-5-bromopyridine
Key Transformation Electrophilic Aromatic Substitution (Formylation)Directed Ortho-Metalation followed by Formylation
Number of Steps 12 (Protection/Deprotection may add steps)
Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Mild to moderate temperatures (0 °C to 80 °C)Cryogenic temperatures (-78 °C)
Scalability Generally scalable with cautionChallenging to scale due to cryogenic conditions and handling of pyrophoric reagents
Key Challenges Regioselectivity, potential for side reactionsStrict anhydrous and inert atmosphere required, handling of pyrophoric reagents

Methodology A: Vilsmeier-Haack Formylation of 2-Amino-5-bromopyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5]

Mechanistic Insights

The power of the Vilsmeier-Haack reaction lies in the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent). The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃, leading to the formation of the highly electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-amino-5-bromopyridine attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho position (C-3).

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 2-Amino-5-bromopyridine Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 6-Amino-5-bromonicotinaldehyde Intermediate->Product Hydrolysis Directed_Ortho_Metalation Start Protected 2-Amino-5-bromopyridine Lithiation Ortho-Lithiation (-78 °C) Start->Lithiation + n-BuLi Intermediate 3-Lithiated Intermediate Lithiation->Intermediate Formylation Formylation (Quench with DMF) Intermediate->Formylation + DMF Protected_Product Protected Product Formylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 6-Amino-5-bromonicotinaldehyde Deprotection->Final_Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 6-Amino-5-bromonicotinaldehyde. As a brominated pyridine derivative containing both amine and aldehyde functional groups, this compound requires careful handling and adherence to hazardous waste procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This document synthesizes best practices from regulatory guidelines and data from structurally analogous compounds to provide a robust operational framework for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 6-Amino-5-bromonicotinaldehyde is not universally available, a reliable hazard assessment can be constructed by examining its core functional groups: a brominated aromatic ring, a primary aromatic amine, and an aldehyde.

  • Halogenated Aromatic Core : The presence of a carbon-bromine bond classifies this compound as a halogenated organic.[1][2] Such compounds are often persistent in the environment and are subject to specific disposal regulations under the Environmental Protection Agency (EPA).[3] Disposal via standard non-hazardous routes is strictly prohibited.

  • Aromatic Amine Group : Primary aromatic amines are a class of compounds known for their potential toxicity.[4] They can often be absorbed through the skin and may pose long-term health risks.[4]

  • Aldehyde Group : Aldehydes can be irritants to the skin, eyes, and respiratory system.[5] Depending on the specific structure, they may also have toxic properties.[6]

Based on these structural components, the compound should be treated as hazardous. The following table summarizes the anticipated hazard profile.

Hazard CategoryBasis of Assessment (Structural Analogy)Recommended Precautions & PPE
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic amines and aldehydes can be toxic.[4][6][7]Handle in a chemical fume hood.[8] Avoid generating dust.[7] Wear nitrile gloves, a lab coat, and safety goggles.[9][10]
Skin Corrosion/Irritation Aldehydes and halogenated aromatics are often skin irritants.[11][12]Wear chemical-resistant gloves and a lab coat. Wash hands and exposed skin thoroughly after handling.[9]
Serious Eye Damage/Irritation Aldehydes are known eye irritants.[11]Wear safety goggles with side-shields or a face shield.[9][10]
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life.[13][14]Do not dispose of down the drain or in general waste.[10] Prevent any release into the environment.[10]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate 6-Amino-5-bromonicotinaldehyde waste, ensure all appropriate personal protective equipment is available and in use.

  • Hand Protection : Wear chemical-resistant nitrile gloves.

  • Eye Protection : Use tightly fitting safety goggles with side shields.[9] If there is a splash risk, a face shield should be used in addition to goggles.[15]

  • Body Protection : A standard laboratory coat is required. For larger quantities, consider a chemically impervious apron.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

Step-by-Step Waste Disposal Protocol

The proper disposal of 6-Amino-5-bromonicotinaldehyde requires its classification and segregation as a halogenated organic hazardous waste.[16] Never mix this waste with non-hazardous materials or other incompatible waste streams.[17][18]

Step 1: Identify and Segregate the Waste

  • Pure Compound and Concentrated Residues : Any unused or expired 6-Amino-5-bromonicotinaldehyde must be disposed of as hazardous waste.

  • Contaminated Labware (Solid Waste) : Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with the compound must be collected as solid hazardous waste.[19] These items should be placed in a separate, clearly labeled container from the pure chemical waste.[18]

  • Contaminated Solutions (Liquid Waste) : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This liquid waste must be collected separately from solid waste and segregated based on the solvent type (e.g., halogenated or non-halogenated).[17]

Step 2: Select the Appropriate Waste Container

  • Use only containers that are compatible with the chemical waste and are in good condition with a securely sealing lid.[19][20]

  • For solid waste (both pure compound and contaminated debris), a wide-mouth polyethylene or glass container is suitable.

  • For liquid waste, use a designated solvent waste container, ensuring compatibility. For example, do not store acidic solutions in metal containers.[18][19]

Step 3: Label the Waste Container Correctly

  • Proper labeling is a critical regulatory requirement.[20] The container must be clearly labeled as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "6-Amino-5-bromonicotinaldehyde ".

    • An accurate list of all components, including solvents, if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Store and Arrange for Pickup

  • Keep waste containers tightly sealed except when adding waste.[16][20]

  • Store the sealed container in a designated and secure Satellite Accumulation Area within the laboratory.[20] This area should be under the direct control of laboratory personnel and near the point of generation.[19]

  • Ensure secondary containment (such as a spill tray) is used to prevent spills.[18]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][19] Do not allow waste to accumulate for more than 12 months.[20]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of 6-Amino-5-bromonicotinaldehyde waste streams.

G cluster_0 Waste Segregation & Collection start Waste Generation (6-Amino-5-bromonicotinaldehyde) waste_type Identify Waste Type start->waste_type pure_solid Collect in "Solid Halogenated Hazardous Waste" Container waste_type->pure_solid Pure Compound / Residue contaminated_solid Collect in Separate "Solid Halogenated Contaminated Debris" Container waste_type->contaminated_solid Contaminated Debris (Gloves, Paper) liquid_waste Collect in "Liquid Halogenated Hazardous Waste" Container waste_type->liquid_waste Contaminated Solution label_container Label Container Correctly: - "Hazardous Waste" - Full Chemical Name - All Components & % pure_solid->label_container contaminated_solid->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for 6-Amino-5-bromonicotinaldehyde.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Secure the Area : Prevent unauthorized entry.

  • Consult SDS/Safety Information : If available, review the SDS for specific cleanup instructions.

  • Cleanup (for minor spills only) : If you are trained and it is safe to do so, clean up the spill.

    • Wear the appropriate PPE as described in Section 2.

    • Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill.[7]

    • Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you can ensure that 6-Amino-5-bromonicotinaldehyde is managed and disposed of in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Occupational Safety and Health Administration. (2006). Best Practices for the Safe Use of Glutaraldehyde in Health Care.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 6-Amino-5-bromoquinoxaline.
  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Safety Videos. (2019, June 22). OSHA Formaldehyde Training Video - [Standard 1910.1048].
  • Occupational Safety and Health Administration. (n.d.). Acetaldehyde.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • Echemi. (n.d.). 6-Amino-5-bromoquinoxaline SDS, 50358-63-9 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromonicotinic acid.
  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
  • Tokyo Chemical Industry. (n.d.). 6-Amino-5-bromoquinoxaline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Ideal Response. (n.d.). What is bromine and what are the safe disposal and recycling methods?.
  • Chemsrc. (n.d.). 6-Bromonicotinaldehyde.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.

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A Comprehensive Guide to the Safe Handling of 6-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 6-Amino-5-bromonicotinaldehyde should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[1][2][3] Halogenated organic compounds and aminopyridines often carry risks of acute toxicity if ingested, inhaled, or absorbed through the skin.[4] Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent direct contact with 6-Amino-5-bromonicotinaldehyde.[1][5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile), double-gloving recommended[2]Fully buttoned lab coat, long pants, closed-toe shoesNIOSH-approved respirator for dusts, especially if not handled in a fume hood[1][2]
Solution Preparation Chemical safety goggles or face shield for splash hazardsChemical-resistant gloves (e.g., Nitrile)Lab coat, consider a chemical-resistant apronUse within a certified chemical fume hood[2][6]
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatUse within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges[5]

Engineering Controls: Creating a Safe Environment

Always handle 6-Amino-5-bromonicotinaldehyde in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[6][7][8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within a chemical fume hood for handling 6-Amino-5-bromonicotinaldehyde.

  • Assemble PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a draft shield to prevent the dispersal of dust. Perform this task over a disposable weighing paper or boat.

  • Cleanup: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Dissolution: If necessary, use gentle agitation or a magnetic stirrer to dissolve the compound. Avoid heating, which could increase the vapor pressure of the compound and solvent.

Emergency Procedures: Be Prepared

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[10] Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.[7]

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan: Environmental Responsibility

All waste containing 6-Amino-5-bromonicotinaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4]

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor.[4] Do not pour any waste down the drain.[4]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 6-Amino-5-bromonicotinaldehyde.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_end Final Check start Identify the task: Weighing, Solution Prep, Reaction, Spill weighing Weighing Solid: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Respirator (if not in hood) start->weighing Solid Handling solution Solution Preparation: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Fume Hood start->solution Liquid Handling reaction Reaction Work: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood start->reaction In-Process spill Spill Cleanup: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator start->spill Emergency end_node Proceed with Task weighing->end_node solution->end_node reaction->end_node spill->end_node

Caption: PPE selection workflow for handling 6-Amino-5-bromonicotinaldehyde.

References

  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide. Benchchem.
  • Chemwatch MSDS 2671-1. Chemstock.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Material Safety Data Sheet. Fisher Scientific.
  • 6-Amino-5-bromoquinoxaline SDS. Apollo Scientific.
  • 6-Amino-5-bromoquinoxaline SDS, 50358-63-9 Safety Data Sheets. ECHEMI.
  • 5-Bromonicotinic acid Safety Data Sheet. Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Safety and Handling of 6-amino-7-bromoquinoline-5,8-dione. Benchchem.
  • Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • 6-Bromo-3-pyridinecarboxaldehyde. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.